molecular formula C9H6O2 B188151 Chromone CAS No. 491-38-3

Chromone

Número de catálogo: B188151
Número CAS: 491-38-3
Peso molecular: 146.14 g/mol
Clave InChI: OTAFHZMPRISVEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chromone (4H-chromen-4-one or 1,4-benzopyrone) is a fundamental privileged structure in medicinal chemistry, serving as a key building block for the design of novel therapeutic agents . This benzo-annelated γ-pyrone ring forms the core of numerous natural flavonoids and is recognized for its low mammalian toxicity and wide range of pharmacological activities . Historically, this compound derivatives like Cromoglicic acid have been utilized as mast cell stabilizers, inhibiting the release of histamine and other inflammatory mediators in allergic conditions such as asthma and allergic rhinitis . Recent research has significantly expanded its applications, particularly in the field of neurodegenerative diseases. This compound-based compounds are now investigated as multi-target-directed ligands for Alzheimer's and Parkinson's disease, demonstrating potent inhibitory activity against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), as well as the ability to prevent Aβ plaque aggregation and offer neuroprotective effects . The this compound scaffold also shows promise in antimicrobial research, where novel this compound-isoxazoline hybrids exhibit strong in vitro antibacterial efficacy against Gram-positive and Gram-negative strains, and anti-inflammatory potential through the inhibition of the 5-LOX enzyme . Its excellent synthetic accessibility allows for unlimited structural diversification, making it an indispensable and versatile tool for researchers in drug discovery and development .

Propiedades

IUPAC Name

chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAFHZMPRISVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197680
Record name 4-Chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-38-3
Record name Chromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chromone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-benzo[b]pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C556MJ76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

59 °C
Record name Chromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Chromone Compounds from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chromone compounds derived from natural plant sources, detailing their isolation, purification, and relevant biological activities. The information is tailored for professionals in research and drug development, with a focus on practical methodologies and quantitative data.

Introduction to Chromones

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in the plant kingdom.[1] Their core structure, a benzo-γ-pyrone ring system, serves as a privileged scaffold in medicinal chemistry, leading to a wide array of biological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, making chromones and their derivatives promising candidates for drug discovery and development.[1][2]

Natural Sources of this compound Compounds

Chromones are widely distributed secondary metabolites in various plant families. Notable plant genera rich in these compounds include Aloe, Aquilaria, Cassia, and Saposhnikovia.[2] The specific this compound derivatives and their yields can vary significantly depending on the plant species, the part of the plant used, and the geographical location.

Quantitative Data on this compound Yields from Plant Sources

The following table summarizes the quantitative yields of specific this compound compounds from various plant materials, providing a comparative reference for extraction and isolation efforts.

Plant SpeciesPlant PartThis compound Compound(s)YieldReference(s)
Saposhnikovia divaricataRootsprim-O-glucosylcimifugin0.29% (crude extract) -> 13.07% (enriched)[3]
cimifugin0.06% (crude extract) -> 2.83% (enriched)[3]
5-O-methylvisamminoside0.37% (crude extract) -> 16.91% (enriched)[3]
Aloe veraSkinAloesin (B1665252)292.6 ± 0.5 mg / 100 g[4]
Aquilaria sinensisAgarwood2-(2-phenylethyl)chromones (total)Up to 76.78% of ethanol (B145695) extract
Hypericum perforatumAerial PartsTotal Flavonoids (including chromones)4.8 - 11.4% of dry extract

Isolation and Purification of this compound Compounds

The isolation of chromones from plant matrices involves a series of extraction and chromatographic techniques. The choice of method depends on the chemical nature of the target this compound and the composition of the plant material.

Extraction Methodologies

3.1.1. Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive method for extracting compounds from solid materials.[5] It is particularly useful for compounds with limited solubility in the chosen solvent.[6]

Detailed Experimental Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

  • Apparatus Setup: Place the powdered plant material (10-20 g) into a cellulose (B213188) thimble. The thimble is then placed in the Soxhlet extractor.

  • Solvent Selection: Fill a round-bottom flask with a suitable solvent (e.g., ethanol, methanol (B129727), or hexane) to about two-thirds of its volume.[7]

  • Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material.

  • Cycling: When the solvent level in the extractor reaches the top of the siphon tube, the solvent containing the extracted compounds is siphoned back into the boiling flask.

  • Duration: Continue the extraction for several hours (typically 6-24 hours) until the solvent in the siphon tube runs clear.

  • Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

3.1.2. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to conventional methods.[8]

Detailed Experimental Protocol:

  • Sample Preparation: Prepare the plant material as described for Soxhlet extraction.

  • Solvent and Ratio: Mix the powdered plant material with a suitable solvent (e.g., 80% ethanol in water for Aloe vera skin) in a flask.[4] A common solid-to-solvent ratio is 1:20 (g/mL).

  • Ultrasonic Treatment: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the desired parameters. For example, for the extraction of aloesin from Aloe vera skin, optimal conditions were found to be:

    • Solvent: 80% ethanol

    • Temperature: 80 °C

    • Time: 36.6 minutes

    • Solvent Volume: 50 mL for 1.5 g of plant material[4]

  • Filtration and Concentration: After sonication, filter the mixture to separate the plant debris from the extract. Concentrate the extract using a rotary evaporator.

Purification Techniques

3.2.1. Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.[9]

Detailed Experimental Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[10]

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dry Loading: Dissolve the crude extract in a minimal amount of a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude extract in a small volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. A common gradient could be starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate (B1210297) (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect the eluate in fractions.

  • Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired this compound compounds.

    • Combine the pure fractions and evaporate the solvent.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution purification technique used to isolate pure compounds from a complex mixture.[11]

Detailed Experimental Protocol:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of the target this compound.

    • A common column is a C18 reversed-phase column.

    • A typical mobile phase for this compound separation is a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to improve peak shape.[12]

  • Scale-Up:

    • Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume proportionally.

    • The new flow rate can be calculated using the formula: Flow Rateprep = Flow Rateanalytical × (IDprep2 / IDanalytical2) where ID is the internal diameter of the column.

  • Purification:

    • Dissolve the partially purified extract (from column chromatography) in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of the target this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions to obtain the pure this compound compound.

    • Confirm the purity using analytical HPLC.

Experimental Workflow and Signaling Pathways

General Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound compounds from plant material.

G plant_material Plant Material (e.g., leaves, roots) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (Soxhlet or UAE) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pure_fractions Combined Pure Fractions fraction_collection->pure_fractions prep_hplc Preparative HPLC pure_fractions->prep_hplc pure_compound Pure this compound Compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

A generalized workflow for this compound isolation and purification.
Signaling Pathway Modulation by this compound Compounds

Certain this compound derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. A notable example is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases.

The diagram below illustrates the inhibition of the Ras/Raf/MEK/ERK signaling cascade by this compound compounds.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellResponse Cellular Responses (Proliferation, Differentiation, Survival) TranscriptionFactors->CellResponse regulate This compound This compound Compound This compound->MEK inhibits activation

Inhibition of the MAPK/ERK signaling pathway by this compound compounds.

This inhibition of MEK1/2 activation prevents the subsequent phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that leads to cellular responses like proliferation and survival. This mechanism underlies the potential of certain chromones as anticancer and anti-inflammatory agents.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound compounds, with a focus on their isolation and purification from plant materials. The detailed experimental protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the field of drug development. The elucidation of the mechanism of action, such as the inhibition of the MAPK/ERK signaling pathway, further highlights the therapeutic potential of this important class of natural products. Continued research into the vast diversity of plant-derived chromones is likely to yield novel and effective therapeutic agents.

References

Biological activities of chromone derivatives in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of Chromone Derivatives in Medicinal Chemistry

Introduction

The this compound scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This is due to its prevalence in a wide array of natural products and synthetic compounds that exhibit significant pharmacological potential.[1][3][4] this compound derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[1][5] The versatility of the this compound nucleus allows for substitutions at various positions, which critically influences the resulting pharmacological profile.[1][6] This technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows designed for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting significant cytotoxic effects against a range of cancer cell lines.[2][7] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that control cell growth, differentiation, and apoptosis.[1][2]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many this compound derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[8] For instance, certain derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to reduced cell growth and induction of apoptosis in cancer cells.[1][9]

Anticancer_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates MAPK p38 MAPK Receptor->MAPK Activates mTOR mTOR PI3K->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Proliferation Leads to This compound This compound Derivative This compound->PI3K Inhibits This compound->mTOR Inhibits This compound->MAPK Inhibits

Caption: Anticancer mechanism of chromones via PI3K/mTOR and MAPK pathway inhibition.
Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 3 MCF-7 (Breast)0.056 ± 0.0027[1]
Compound 17 MCF-7 (Breast)0.9[1]
Compound 22 T47D (Breast)1.42 ± 0.13[1]
Compound 19 HepG-2 (Liver)1.61 (µg/mL)[1]
Compound 20 HCT-116 (Colon)1.56 (µg/mL)[1]
Compound 24 A549 (Lung)0.7[1]
Epiremisporine HHT-29 (Colon)21.17 ± 4.89[10]
Epiremisporine HA549 (Lung)31.43 ± 3.01[10]
Compound 2f / 2j HeLa (Cervical)Not specified, but active[11]
Benzothiazole-Chromone 7l HCT116 / HeLaIC50 values determined[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[13][14][15]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[14][16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Start step1 1. Seed cancer cells in 96-well plate start->step1 step2 2. Incubate for 24h (Cell Attachment) step1->step2 step3 3. Treat cells with This compound Derivatives (Serial Dilutions) step2->step3 step4 4. Incubate for 24-72h step3->step4 step5 5. Add MTT Reagent (5 mg/mL) step4->step5 step6 6. Incubate for 3-4h (Formazan Formation) step5->step6 step7 7. Solubilize Formazan (e.g., with DMSO) step6->step7 step8 8. Read Absorbance at 570 nm step7->step8 step9 9. Calculate % Viability & Determine IC50 step8->step9 end_node End step9->end_node

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory properties, often by inhibiting the production of key inflammatory mediators and modulating signaling pathways involved in the inflammatory response.[1][5][17]

Mechanism of Action: Inhibition of Inflammatory Pathways

A key mechanism involves the inhibition of the p38 MAPK signaling pathway, which is pivotal in inflammation.[18] Some this compound derivatives can suppress the lipopolysaccharide (LPS)-induced activation of this pathway. For example, the derivative DCO-6 was shown to inhibit TLR4-dependent p38 activation by impairing the production of intracellular reactive oxygen species (ROS) and disrupting the formation of the TRAF6-ASK1 complex, thereby reducing the production of nitric oxide (NO), IL-1β, and IL-6.[18]

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds ROS ROS Production TLR4->ROS Induces TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 Promotes Formation p38 p38 MAPK TRAF6_ASK1->p38 Activates NFkB NF-κB p38->NFkB Activates Mediators Inflammatory Mediators (NO, IL-6, IL-1β) NFkB->Mediators Upregulates This compound This compound Derivative (e.g., DCO-6) This compound->ROS Inhibits This compound->TRAF6_ASK1 Disrupts

Caption: Anti-inflammatory action of chromones via inhibition of the ROS-p38 MAPK pathway.
Data Presentation: Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit inflammatory mediators.

Compound/DerivativeAssay/TargetActivityReference
Compound 18 Lipoxygenase (LOX)79.9 ± 6.6% inhibition[1]
Epiremisporine G (2 )fMLP-induced O₂⁻ generationIC50 ≤ 33.52 µM[10]
Epiremisporine H (3 )fMLP-induced O₂⁻ generationIC50 ≤ 33.52 µM[10]
DCO-6LPS-induced NO, IL-1β, IL-6 productionSignificant reduction[18]
HarperfolideNO production in macrophagesPotent suppression[17]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages (e.g., RAW 264.7 cells) stimulated with LPS.[2][19]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours before stimulation.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control). Include a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitrite (B80452) Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

Antimicrobial Activity

This compound derivatives have been investigated for their activity against a wide range of pathogenic bacteria and fungi.[1][20][21] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values of selected this compound derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC Value (µg/mL)Reference
Dithiazolylthis compound 3c Bacterial strainsSignificant inhibition[21]
Dithiazolylthis compound 3h S. cerevisiaeSignificant inhibition[21]
Chroman-4-one 1 Candida spp.64[22]
Chroman-4-one 3 C. albicans128[22]
Chroman-4-one 3 S. epidermidis256[22]
Isoeugenitol (5 )M. tuberculosis10.31[23]
Compound 7 B. subtilis, X. vesicatoria25[23]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[24][25][26]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25]

  • Compound Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized bacterial or fungal suspension to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] This can be assessed visually or by measuring turbidity with a plate reader.

MIC_Workflow start Start step1 1. Prepare 2-fold serial dilutions of this compound in 96-well plate start->step1 step3 3. Inoculate all wells (except negative control) with microbial suspension step1->step3 step2 2. Prepare standardized microbial inoculum (0.5 McFarland) step2->step3 step4 4. Include Growth Control (Inoculum, No Drug) and Sterility Control (Broth Only) step3->step4 step5 5. Incubate plate (e.g., 24h at 37°C) step4->step5 step6 6. Visually inspect wells for turbidity (growth) step5->step6 step7 7. Identify lowest concentration with no visible growth step6->step7 step8 Result: Minimum Inhibitory Concentration (MIC) step7->step8

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Activity

This compound derivatives are being explored as multi-target agents for the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD).[27][28] Their neuroprotective effects are realized through various mechanisms, including enzyme inhibition and improved mitochondrial function.[27][29]

Mechanism of Action: A Multi-Target Approach

The pathology of Alzheimer's is complex, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. This compound derivatives can act on multiple targets simultaneously:

  • Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine (B1216132) levels in the brain, aiding neurotransmission.[28][29]

  • MAO-B Inhibition: Monoamine oxidase B (MAO-B) inhibitors can help manage neurological conditions.[8]

  • Anti-Aβ Aggregation: Some derivatives can inhibit or disaggregate the formation of Aβ plaques.[28]

  • Antioxidant/Metal Chelation: Reducing oxidative stress and chelating metal ions that contribute to Aβ aggregation are also key neuroprotective strategies.[29]

Neuroprotective_Mechanism cluster_targets Therapeutic Targets in Alzheimer's Disease cluster_outcomes Therapeutic Outcomes This compound This compound Derivative AChE AChE / BuChE Inhibition This compound->AChE MAO MAO-B Inhibition This compound->MAO Abeta Aβ Aggregation Inhibition This compound->Abeta Oxidative Antioxidant & Metal Chelation This compound->Oxidative Neurotransmission Improved Neurotransmission AChE->Neurotransmission Neuroinflammation Reduced Neuroinflammation MAO->Neuroinflammation Plaque Reduced Aβ Plaques Abeta->Plaque OxidativeStress Reduced Oxidative Stress Oxidative->OxidativeStress Overall Neuroprotection Neurotransmission->Overall Neuroinflammation->Overall Plaque->Overall OxidativeStress->Overall

Caption: Multi-target neuroprotective mechanism of this compound derivatives for Alzheimer's disease.
Data Presentation: Neuroprotective Activity

Compound/DerivativeTarget/AssayActivityReference
Diaportheone 44 Aβ aggregation80% inhibition[28]
Diaportheone 45 Aβ aggregation74% inhibition[28]
This compound-lipoic acid hybridBuChEInhibitory activity[29]
This compound 19 MAO-BIC50 = 63 nM[30]
Mannich derivatives NS-4 , NS-13 Intracellular ROSUp to 65% reduction[31]

Conclusion

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds.[1][5] Their "privileged" scaffold has been successfully modified to yield potent agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The data and protocols presented in this guide underscore the vast therapeutic potential of this chemical family. Future research should focus on optimizing lead compounds to improve selectivity and potency, conducting further in vivo studies to validate in vitro findings, and exploring novel derivatives to address emerging therapeutic challenges such as drug resistance. The continued exploration of this compound chemistry is a promising avenue for the discovery and development of next-generation pharmaceuticals.

References

The Core Mechanisms of Chromone-Based Anti-Inflammatory Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound-based agents exert their anti-inflammatory effects. Key mechanisms discussed include the stabilization of mast cells, direct inhibition of crucial enzymes in inflammatory cascades such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of pivotal signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. This document summarizes quantitative inhibitory data, provides detailed experimental protocols for key assays, and utilizes graphical representations to elucidate complex biological processes, offering a comprehensive resource for the development of novel this compound-derived therapeutics.

Introduction to Chromones and Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators, including cytokines, prostaglandins (B1171923), and leukotrienes.

Chromones, characterized by a benzo-γ-pyrone heterocyclic ring system, have long been recognized for their therapeutic potential.[1] Seminal compounds like cromolyn (B99618) sodium, derived from the natural this compound khellin, established the clinical utility of this chemical class in treating allergic and inflammatory conditions.[2][3] Modern medicinal chemistry efforts have expanded upon this foundation, generating a diverse array of synthetic this compound derivatives with enhanced potency and targeted mechanisms of action against key drivers of the inflammatory response.

Key Mechanisms of Action

This compound-based agents employ a multi-pronged approach to attenuate inflammation, targeting various components of the inflammatory cascade.

Mast Cell Stabilization

The classical mechanism of action for some chromones, most notably cromolyn sodium, is the stabilization of mast cells.[2][3] Mast cells are critical players in allergic inflammation. Upon activation by allergens, they undergo degranulation, releasing a torrent of pro-inflammatory mediators, including histamine (B1213489) and leukotrienes.[2][3][4] Cromolyn sodium acts by stabilizing the mast cell membrane, inhibiting the influx of calcium ions that is essential for degranulation.[2] This prevents the release of these inflammatory mediators, thereby averting the symptoms of allergic reactions.[2][3]

Mast_Cell_Stabilization Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Binds to Mast_Cell Mast Cell IgE_Receptor->Mast_Cell Activates Calcium_Influx Ca²⁺ Influx Mast_Cell->Calcium_Influx Triggers Degranulation Degranulation Calcium_Influx->Degranulation Mediators Histamine, Leukotrienes Degranulation->Mediators Release of Cromolyn Cromolyn Sodium Cromolyn->Calcium_Influx Inhibits

Inhibition of the Arachidonic Acid Pathway

The arachidonic acid (AA) cascade is a central pathway in inflammation, producing prostaglandins and leukotrienes. Key enzymes in this pathway, cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are primary targets for anti-inflammatory drugs.[5][6] Several this compound derivatives have been developed as potent inhibitors of these enzymes.

  • Cyclooxygenase (COX) Inhibition: COX enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of pro-inflammatory prostaglandins.[6] Certain this compound derivatives have demonstrated significant and selective inhibitory activity against COX-2, which is a desirable trait for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7][8]

  • Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[6] this compound-based compounds have been shown to inhibit 5-LOX, thereby blocking leukotriene production.[2] This dual inhibition of both COX and LOX pathways by some this compound derivatives presents a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs.[6]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation1 Inflammation Prostaglandins->Inflammation1 Inflammation2 Inflammation Leukotrienes->Inflammation2 Chromones_COX This compound Derivatives Chromones_COX->COX Inhibit Chromones_LOX This compound Derivatives Chromones_LOX->LOX Inhibit

Modulation of Pro-inflammatory Signaling Pathways

Modern research has revealed that the anti-inflammatory effects of many chromones are mediated through the modulation of intracellular signaling pathways that regulate the expression of inflammatory genes.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated by cellular stress and inflammatory stimuli like lipopolysaccharide (LPS).[9][10] Activated p38 MAPK plays a pivotal role in the transcriptional and post-transcriptional regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[11]

Certain this compound derivatives act as potent inhibitors of p38 MAPK signaling.[9][11] For example, the novel derivative DCO-6 has been shown to specifically inhibit TLR4-dependent p38 activation without directly inhibiting its kinase activity.[10] Instead, DCO-6 impairs the upstream production of reactive oxygen species (ROS) and disrupts the formation of the TRAF6-ASK1 complex, a critical step for p38 activation.[9][10] Other synthetic chromones have been designed to be direct, ATP-competitive inhibitors of p38α kinase with nanomolar potency.[4][9][11]

p38_MAPK_Pathway cluster_upstream Upstream Events cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 Promotes Formation MKK3_6 MKK3/6 TRAF6_ASK1->MKK3_6 Activates DCO6 This compound (DCO-6) DCO6->ROS Inhibits DCO6->TRAF6_ASK1 Disrupts p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 (Active) p38->p_p38 Transcription_Factors Transcription Factors (e.g., ATF2) p_p38->Transcription_Factors Activates Direct_Inhibitors Direct this compound Inhibitors Direct_Inhibitors->p38 Inhibits Kinase Activity Cytokines Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) Transcription_Factors->Cytokines Upregulates Expression

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. There, it binds to DNA and drives the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][12]

Chromones have been shown to interfere with this pathway at multiple levels. Some derivatives can reduce the transcriptional activity of NF-κB.[13] Studies on 2-styrylchromones have demonstrated that they can reverse the degradation of cytoplasmic IκBα and decrease the nuclear levels of the p65 subunit, effectively halting the signaling cascade.[14] This inhibition of NF-κB activation is a significant contributor to the observed reduction in pro-inflammatory cytokine production by these compounds.[12][13][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50 IkB_p p-IκBα IkB->IkB_p NFkB_active p65/p50 NFkB_inactive->NFkB_active Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Chromones This compound Derivatives Chromones->IKK Inhibit? Chromones->IkB_p Prevent Degradation Chromones->NFkB_active Inhibit Translocation

Quantitative Data on Inhibitory Activities

The potency of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values for various this compound-based compounds against key inflammatory targets.

Table 1: Inhibition of p38 MAPK by this compound Derivatives

Compound Class/NameTargetIC₅₀ ValueCell Line/Assay
3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)this compound (8a)p38α MAPK17 nMKinase Assay
This compound Derivative (Q7-26)PGE₂ Production0.161 µMRAW264.7 Cells
This compound Derivative (Q7-9)PGE₂ Production0.209 µMRAW264.7 Cells
Chalcone Derivative (3a)p38α MAPK0.1462 µMKinase Assay

Data sourced from multiple studies.[7][11][16]

Table 2: Inhibition of COX and LOX Enzymes by this compound Derivatives

Compound Class/NameTargetIC₅₀ ValueAssay Type
This compound Derivative (Q7-9)COX-20.121 µMEnzyme Assay
This compound Derivative (Q7-26)COX-20.137 µMEnzyme Assay
This compound Derivative (Q7-25)COX-20.228 µMEnzyme Assay
Indole-Chromone Hybrid (Compound 3)5-LOX0.02 µMEnzyme Assay
Indole-Chromone Hybrid (Compound 4, S-isomer)5-LOX0.002 µMEnzyme Assay

Data sourced from multiple studies.[2][7]

Table 3: Inhibition of Nitric Oxide (NO) and NF-κB by this compound Derivatives

Compound Class/NameTarget/EffectIC₅₀ ValueCell Line
This compound Derivative (Q7-28)NO Production0.014 µMRAW264.7 Cells
This compound Derivative (Q7-29)NO Production< 0.0128 µMRAW264.7 Cells
2-Styrylthis compound (Group B)Neutrophil Oxidative Burst< 2 µMHuman Neutrophils
Pyranochalcone DerivativeNF-κB Inhibition0.29 µMHEK293T Cells
3',4',5-trihydroxy-2-styrylthis compoundNF-κB ActivationSignificant InhibitionTHP-1 Cells

Data sourced from multiple studies.[7][15][17][18]

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the anti-inflammatory activity of this compound-based agents.

Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 (p-p38) as a measure of pathway activation and its inhibition by test compounds.

Western_Blot_Workflow start Start: Cell Culture treatment 1. Treatment - Treat cells with this compound derivative. - Stimulate with LPS/Anisomycin. start->treatment lysis 2. Cell Lysis - Wash with ice-cold PBS. - Lyse cells in RIPA buffer with protease/phosphatase inhibitors. treatment->lysis quant 3. Protein Quantification - Centrifuge to pellet debris. - Quantify protein in supernatant (e.g., BCA assay). lysis->quant sds 4. SDS-PAGE - Denature protein samples. - Separate proteins by size on a polyacrylamide gel. quant->sds transfer 5. Protein Transfer - Transfer separated proteins from gel to a PVDF or nitrocellulose membrane. sds->transfer block 6. Blocking - Incubate membrane in blocking buffer (e.g., 5% BSA or milk in TBST) to prevent non-specific antibody binding. transfer->block primary_ab 7. Primary Antibody Incubation - Incubate membrane with primary antibody specific for phospho-p38 (p-p38) (e.g., overnight at 4°C). block->primary_ab secondary_ab 8. Secondary Antibody Incubation - Wash membrane. - Incubate with HRP-conjugated secondary antibody. primary_ab->secondary_ab detect 9. Detection - Wash membrane. - Add ECL substrate and visualize chemiluminescent signal. secondary_ab->detect reprobe 10. Stripping & Re-probing - Strip membrane and re-probe with antibodies for total-p38 and a loading control (e.g., GAPDH). detect->reprobe end End: Data Analysis reprobe->end

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or MCF-7) at an appropriate density. Pre-treat cells with various concentrations of the this compound test compound for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or anisomycin) for a predetermined time (e.g., 30 minutes) to induce p38 phosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13][19]

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[13] Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[13][20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).[21]

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[20]

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total p38 MAPK and a loading control protein like GAPDH or β-actin.[20]

Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by using a reporter gene system.

Methodology:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T or THP-1) in a 96-well plate.[1][3] If using a transient system, transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element promoter. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound test compound for 1-2 hours. Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL), for 5-6 hours.[1]

  • Cell Lysis: Remove the culture medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[22]

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the luciferase assay reagent (containing luciferin (B1168401) substrate) to the wells.[10]

    • Immediately measure the firefly luminescence using a luminometer.

    • If using a dual-luciferase system, add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla luciferase reaction, then measure Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the percentage of NF-κB inhibition relative to the stimulated control wells.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[23]

Methodology:

  • Reagent Preparation: Prepare stock solutions of the this compound test compounds and a reference inhibitor (e.g., celecoxib, ibuprofen) in a suitable solvent like DMSO. Prepare working dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme

    • COX-1 or COX-2 enzyme solution

    • Test compound dilution or solvent for control wells.[23]

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Initiate the enzymatic reaction by adding arachidonic acid to all wells.[23]

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (100% enzyme activity). Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.[23]

Conclusion and Future Directions

This compound-based compounds have demonstrated significant potential as anti-inflammatory agents by targeting a range of critical molecular pathways. Their mechanisms of action are diverse, spanning from the well-established stabilization of mast cells to the nuanced modulation of complex intracellular signaling cascades like the p38 MAPK and NF-κB pathways, and the direct inhibition of key enzymes in the arachidonic acid cascade. The ability of certain derivatives to act on multiple targets simultaneously, such as the dual inhibition of COX and 5-LOX, presents a promising strategy for developing broad-spectrum anti-inflammatory drugs with potentially improved efficacy and safety profiles.

Future research should focus on optimizing the selectivity and potency of these compounds through continued structure-activity relationship studies. Elucidating the precise molecular interactions within the binding sites of target proteins will be crucial for rational drug design. Furthermore, advancing the most promising lead compounds into preclinical and clinical development will be essential to translate the wealth of in vitro data into tangible therapeutic benefits for patients suffering from a wide array of inflammatory disorders.

References

The Chromone Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone nucleus, a benzopyran-4-one framework, is a cornerstone in medicinal chemistry, recognized for its "privileged structure" status. Its prevalence in a vast array of naturally occurring and synthetic molecules with significant pharmacological activities has made it a focal point for drug discovery and development. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We present a comprehensive overview of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the rational design of novel and potent therapeutic agents.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, encompassing the inhibition of critical cellular enzymes and the induction of apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed several key structural features of the this compound scaffold that are crucial for its anticancer potency:

  • Substitution at C2: The introduction of various heterocyclic or aryl groups at the C2 position can significantly influence cytotoxicity. For instance, the presence of a substituted phenyl group or a heterocyclic ring system often enhances anticancer activity.

  • Substitution at C3: Modifications at the C3 position, such as the introduction of a carboxamide group, have been shown to be critical for activity. The nature of the amine in the carboxamide moiety plays a significant role in determining the potency and selectivity.[1][2]

  • Bis-chromones: Linking two this compound moieties can lead to compounds with enhanced anti-proliferative activity. The nature of the linker and the substituents on both this compound rings are important for optimizing activity. A 5-cyclohexylmethoxy group on one ring and an electron-donating or hydrogen-bonding group on the other have been shown to increase activity.[3]

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens, on the benzo ring of the this compound scaffold can modulate the anticancer activity.[4]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineAssayIC50 (µM)
Epiremisporine HHT-29 (Colon Carcinoma)MTT21.17 ± 4.89
Epiremisporine HA549 (Non-small Lung Cancer)MTT31.43 ± 3.01
Epiremisporine GHT-29 (Colon Carcinoma)MTT35.05 ± 3.76
Epiremisporine GA549 (Non-small Lung Cancer)MTT52.30 ± 2.88
3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-oneVarious human cancer cell linesXTTMicromolar level
3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-oneVarious human cancer cell linesXTTMicromolar level
N-(2-furylmethylene) this compound-2-carboxamide (15)MDA-MB-231 (Triple-negative breast cancer)Not Specified14.8
α-methylated N-benzyl this compound-2-carboxamide (17)MDA-MB-231 (Triple-negative breast cancer)Not Specified17.1
Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects through modulation of various signaling pathways. A key mechanism involves the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

anticancer_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, MLK) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Transcription_Factors->Cellular_Response Chromone_Derivatives This compound Derivatives Chromone_Derivatives->p38_MAPK Inhibition

Anticancer mechanism via p38 MAPK inhibition.

Another important target is the ABCG2 transporter, a member of the ATP-binding cassette (ABC) transporter family, which is involved in multidrug resistance in cancer.

abcg2_mechanism cluster_membrane Cell Membrane ABCG2_inactive ABCG2 Transporter (Inactive State) ABCG2_active ABCG2 Transporter (Active State) ABCG2_inactive->ABCG2_active ATP binding ABCG2_active->ABCG2_inactive ATP hydrolysis Drug_out Anticancer Drug (Extracellular) ABCG2_active->Drug_out Efflux ADP_Pi ADP + Pi ABCG2_active->ADP_Pi Drug_in Anticancer Drug (Cytoplasm) Drug_in->ABCG2_inactive Binds ATP ATP ATP->ABCG2_inactive Chromone_Derivatives This compound Derivatives Chromone_Derivatives->ABCG2_inactive Inhibition

Inhibition of ABCG2-mediated drug efflux.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of this compound derivatives is influenced by their substitution pattern:

  • Substitution at C2 and C3: The nature of the substituent at the C2 and C3 positions is critical. For example, a 2-thiolphenoxythis compound scaffold has been identified as a promising starting point for developing inhibitors of neutrophilic inflammation.[5] The introduction of an amide group at C3 can also confer significant anti-inflammatory properties.[6]

  • Substitution on the Benzo Ring: Electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the this compound nucleus, can enhance anti-inflammatory activity.[6]

  • Phenolic and Thiophenolic Moieties: The presence of a hydrogen bond donor at the meta position of a phenyl ring attached to the this compound core, as well as a methoxy (B1213986) group at the 7-position of the this compound, greatly impacts the activity. Bioisosteric replacement of a phenol (B47542) with a thiophenol has been shown to yield potent anti-inflammatory agents.[7]

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

The following table presents the in vitro anti-inflammatory activity of selected this compound derivatives, typically measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The activity is expressed as the half-maximal effective concentration (EC50) or IC50.

Compound/DerivativeAssayCell LineEC50/IC50 (µM)
This compound-amide derivative 5-9NO inhibitionRAW264.75.33 ± 0.57
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16)Superoxide (B77818) anion generation inhibitionHuman neutrophils5.0 ± 1.4
Epiremisporine G (2)Superoxide anion generation inhibitionHuman neutrophils31.68 ± 2.53
Epiremisporine H (3)Superoxide anion generation inhibitionHuman neutrophils33.52 ± 0.42
Neoflavonoid derivative 6NO inhibitionRAW 264.719.46 ± 1.02
Neoflavonoid derivative 3NO inhibitionRAW 264.723.14 ± 0.30
Signaling Pathways in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB degradation Gene_Expression Pro-inflammatory Gene Expression Chromone_Derivatives This compound Derivatives Chromone_Derivatives->IKK_complex Inhibition

Inhibition of the NF-κB signaling pathway.

Furthermore, some this compound derivatives have been shown to inhibit the TRAF6-ASK1-p38 pathway, which is upstream of p38 MAPK activation and is dependent on the production of reactive oxygen species (ROS).[8][9][10]

tra_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex Formation ROS->TRAF6_ASK1 p38_MAPK p38 MAPK Activation TRAF6_ASK1->p38_MAPK Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response Chromone_Derivatives This compound Derivatives (DCO-6) Chromone_Derivatives->ROS Inhibition Chromone_Derivatives->TRAF6_ASK1 Disruption

Inhibition of the ROS-dependent TRAF6-ASK1-p38 pathway.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key SAR findings for the antimicrobial activity of this compound derivatives include:

  • Halogenation: The introduction of halogen atoms, particularly at the C6 and C8 positions of the this compound ring, can significantly enhance antibacterial activity, especially against Gram-positive bacteria. Tri-halogenated derivatives have shown the most potent activity.[11]

  • Substitution at C3: The presence of a 3-formyl or 3-carbonitrile group can confer significant antimicrobial and antibiofilm activity.[4][12]

  • Electron-withdrawing groups: Substitutions at the C3 and C6 positions with electron-withdrawing groups are favorable for antimicrobial activity against uropathogenic Escherichia coli.[4]

  • Heterocyclic Scaffolds: The incorporation of heterocyclic moieties, such as tetrazoles, at the C2 position can lead to potent antibacterial agents.[13]

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)
6-bromo 3-formylthis compoundEscherichia coli (UPEC)20
6-chloro 3-formylthis compoundEscherichia coli (UPEC)20
3-formyl 6-isopropylthis compoundEscherichia coli (UPEC)50
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s)Staphylococcus aureus4
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s)Staphylococcus epidermidis1-4
Fluorine-containing this compound-tetrazole (51)Pseudomonas aeruginosa20

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Workflow for SAR Studies

The systematic investigation of the structure-activity relationships of this compound derivatives typically follows a well-defined workflow.

sar_workflow Synthesis Chemical Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification Biological_Screening In Vitro Biological Screening Purification->Biological_Screening Data_Analysis Data Analysis and SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

General workflow for a this compound derivative SAR study.
Synthesis of this compound-3-Carboxamides

A common route for the synthesis of this compound-3-carboxamides involves the following steps:[1][2][14][15]

  • Vilsmeier-Haack Formylation: The corresponding 2-hydroxyacetophenone (B1195853) is subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield a this compound-3-carbaldehyde.

  • Oxidation: The this compound-3-carbaldehyde is then oxidized to the corresponding this compound-3-carboxylic acid. A common method is the Pinnick oxidation using sodium chlorite (B76162) (NaClO2) and a scavenger like sulfamic acid.

  • Amide Coupling: The this compound-3-carboxylic acid is activated, for example, by conversion to the acid chloride using thionyl chloride (SOCl2). The activated acid is then reacted with the desired amine in the presence of a base, such as triethylamine (B128534) (Et3N), to afford the final this compound-3-carboxamide.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO)

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with various concentrations of the this compound derivatives for a short pre-incubation period. The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a separate 96-well plate.

  • Incubation and Absorbance Measurement: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a purple azo compound. The absorbance is then measured at approximately 540 nm.

  • Nitrite Concentration and IC50 Calculation: The nitrite concentration in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated, and the IC50 value is determined.

In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the this compound derivative that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

The this compound scaffold continues to be a highly valuable template in the design and development of new therapeutic agents. The extensive body of research on the structure-activity relationships of this compound derivatives provides a solid foundation for the rational design of more potent and selective anticancer, anti-inflammatory, and antimicrobial drugs. This technical guide has summarized key SAR insights, provided a compilation of quantitative biological data, and detailed essential experimental protocols to aid researchers in their quest for novel this compound-based therapeutics. The provided visualizations of key signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanisms of action and for planning future research endeavors in this exciting field.

References

The Therapeutic Potential of Chromones in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The complex and multifactorial nature of these disorders necessitates the development of therapeutic agents capable of modulating multiple pathological pathways. Chromone scaffolds have emerged as a promising class of compounds in the pursuit of effective treatments. This technical guide provides an in-depth overview of the role of chromones in neurodegenerative disease therapeutics, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their therapeutic potential.

Introduction

Chromones, a group of heterocyclic compounds characterized by a benzopyran-4-one structure, are widely distributed in nature and have garnered significant attention for their diverse pharmacological activities.[1] In the context of neurodegenerative diseases, this compound derivatives have demonstrated a remarkable ability to act as multi-target-directed ligands (MTDLs), concurrently addressing several key pathological features, including enzymatic dysregulation, oxidative stress, neuroinflammation, and metal ion dyshomeostasis.[2] This guide will explore the multifaceted roles of chromones, presenting key data and experimental protocols to aid researchers in this field.

Mechanisms of Action of Chromones in Neurodegeneration

The therapeutic potential of chromones in neurodegenerative diseases stems from their ability to interact with and modulate multiple biological targets.

Enzyme Inhibition

A primary strategy in the symptomatic treatment of neurodegenerative diseases is the modulation of key enzymes involved in neurotransmitter metabolism and pathological protein processing. This compound derivatives have been extensively studied as inhibitors of these enzymes.

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a key approach in managing the cognitive symptoms of Alzheimer's disease.[3] Several this compound derivatives have been identified as potent inhibitors of both AChE and BuChE.[4][5]

  • Monoamine Oxidases (MAO-A and MAO-B): Monoamine oxidases are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[6] Chromones have been shown to be potent and selective inhibitors of MAO-B.[7][8]

  • β-Secretase 1 (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Inhibition of BACE1 is a major focus of disease-modifying therapeutic strategies.[9] Certain this compound derivatives have demonstrated promising BACE1 inhibitory activity.[10]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a major contributor to neuronal damage in neurodegenerative diseases.[11] Chromones can exert antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: The chemical structure of many chromones allows them to directly donate a hydrogen atom to neutralize free radicals.[12]

  • Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Some this compound derivatives have been shown to activate this pathway, thereby enhancing the endogenous antioxidant defenses of cells.

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO), which contribute to neuronal toxicity.[13] Chromones have been shown to possess anti-inflammatory properties by inhibiting the production of these inflammatory mediators in microglial cells.[14][15]

Metal Chelation

The dysregulation of metal ions, particularly iron, copper, and zinc, is implicated in the pathogenesis of neurodegenerative diseases. These metal ions can promote Aβ aggregation and catalyze the formation of ROS.[16] The structure of certain this compound derivatives allows them to chelate these metal ions, thereby reducing their pathological effects.[17]

Quantitative Data on this compound Activity

The following tables summarize the inhibitory activities of various this compound derivatives against key enzymatic targets. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of this compound Derivatives

CompoundTargetIC₅₀ (µM)Reference
3-cyanothis compound (CyC)AChE0.085 ± 0.0067[3]
7-amino-3-methylthis compound (AMC)AChE0.103 ± 0.0119[3]
2-carboxamidoalkylbenzylaminesAChE0.07[3]
Compound 19 (this compound-lipoic acid hybrid)BuChE7.55[4]
Compound 1 BChE0.12 ± 0.09[18]
Compound 7 BChE0.38 ± 0.01[18]

Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activities of this compound Derivatives

CompoundTargetIC₅₀ (µM)Selectivity Index (SI)Reference
6-[(3-bromobenzyl)oxy]this compound-3-carboxylic acidMAO-B0.0028-[6]
6-[(3-bromobenzyl)oxy]this compound-3-carbaldehydeMAO-B0.0037-[6]
This compound 3-carboxylic acidMAO-B0.048-[7]
N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamideMAO-BKi = 0.055-[8]
N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamideMAO-BKi = 0.017-[8]
N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamideMAO-BKi = 0.031-[8]
5,7-dihydroxy this compoundMAO-B2.50-[19]
DiosmetinMAO-B0.20-[19]
Compound 17b MAO-B0.08278>120[20]
Compound 4f (C7-substituted chromanone)MAO-B0.00862>11627.9[21]
Compound 17d MAO-B0.0670211.0[20]
HMC (5-hydroxy-2-methyl-chroman-4-one)MAO-A13.970.23[22]
HMC (5-hydroxy-2-methyl-chroman-4-one)MAO-B3.23[22]

Table 3: β-Secretase 1 (BACE1) Inhibitory Activities of this compound Derivatives

CompoundTargetIC₅₀ (µM)Reference
Compound 17 BACE18.75[23]
GSK 188909BACE10.004[10]
Inhibitor 5 BACE1Ki = 0.0018[10]
Piperazine derivative 6 BACE10.00018[10]
Compound 7 BACE10.049 (cell-based)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound derivatives.

Enzyme Inhibition Assays

Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

    • 10 mM DTNB solution in phosphate buffer

    • 10 mM Acetylthiocholine iodide (ATCI) solution in deionized water

    • AChE enzyme solution (e.g., from electric eel) in phosphate buffer

    • Test compound (this compound derivative) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound solution at various concentrations to the wells.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Principle: This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine). H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin), which can be measured.

Protocol:

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

    • MAO-B enzyme solution (human recombinant)

    • Substrate solution (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Test compound (this compound derivative) stock solution and serial dilutions.

  • Assay Procedure (96-well black plate format):

    • Add the test compound at various concentrations to the wells.

    • Add the MAO-B enzyme solution.

    • Add the Amplex Red/HRP working solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Measure the fluorescence (e.g., excitation ~530-560 nm, emission ~590 nm) kinetically for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each inhibitor concentration.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the AChE assay.

Principle: This assay utilizes a synthetic peptide substrate that is labeled with a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)

    • Recombinant human BACE1 enzyme

    • BACE1 FRET substrate

    • Test compound (this compound derivative) stock solution and serial dilutions.

  • Assay Procedure (96-well black plate format):

    • Add the test compound at various concentrations to the wells.

    • Add the BACE1 enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the BACE1 FRET substrate.

    • Measure the fluorescence intensity (at the appropriate excitation and emission wavelengths for the specific FRET pair) over time.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition and the IC₅₀ value.

Antioxidant Activity Assays

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which can be measured spectrophotometrically at ~517 nm.

Protocol:

  • Reagent Preparation:

    • DPPH solution in methanol (B129727) (e.g., 0.1 mM)

    • Test compound (this compound derivative) stock solution and serial dilutions in methanol.

    • Positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure (96-well plate format):

    • Add the test compound at various concentrations to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC₅₀ value is determined by plotting the percentage of scavenging against the logarithm of the compound concentration.

Anti-inflammatory Assays in Microglial Cells

Principle: This assay measures the accumulation of nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, which can be quantified by measuring the absorbance at ~540 nm.

Protocol:

  • Cell Culture and Treatment:

    • Plate microglial cells (e.g., BV-2 cell line) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test this compound derivative for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at ~540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production by the test compound.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in a sample. A sandwich ELISA is commonly used, where a capture antibody specific for the cytokine is coated on a plate, followed by the sample, a detection antibody, an enzyme-linked secondary antibody, and a substrate that produces a measurable color change.

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat microglial cells as described for the Griess assay.

  • ELISA Procedure (using a commercial kit):

    • Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating the plate with the capture antibody, adding the samples and standards, followed by the detection antibody, streptavidin-HRP, and a substrate solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Determine the concentration of the cytokine in the cell culture supernatants from the standard curve.

    • Calculate the percentage of inhibition of cytokine release by the test compound.

Metal Chelation Assay (Ferrozine Assay)

Principle: This assay is based on the competition between the test compound and ferrozine (B1204870) for ferrous ions (Fe²⁺). Ferrozine forms a stable, colored complex with Fe²⁺ that absorbs strongly at 562 nm. If the test compound chelates Fe²⁺, it will prevent the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Test compound (this compound derivative) stock solution and serial dilutions.

    • FeCl₂ solution (e.g., 2 mM)

    • Ferrozine solution (e.g., 5 mM)

    • Positive control (e.g., EDTA)

  • Assay Procedure:

    • Add the test compound at various concentrations to a microplate well.

    • Add the FeCl₂ solution and incubate for a short period.

    • Add the ferrozine solution to initiate the color-forming reaction.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • The percentage of metal chelating activity is calculated using the formula: % Chelation = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC₅₀ value is determined by plotting the percentage of chelation against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by chromones and the general workflows of the experimental protocols described above.

Signaling Pathway Diagrams

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft ChAT Choline Acetyltransferase ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ChAT Choline Choline Choline->ChAT AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR This compound This compound Derivative This compound->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

Dopaminergic_Signaling_Pathway cluster_presynaptic_pd Presynaptic Neuron cluster_synaptic_cleft_pd Synaptic Cleft cluster_postsynaptic_pd Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA L_DOPA->Dopamine MAO_B MAO-B Dopamine_cleft->MAO_B Degradation Dopamine_R Dopamine Receptor Dopamine_cleft->Dopamine_R Chromone_MAO This compound Derivative Chromone_MAO->MAO_B Inhibition Signal_PD Signal Transduction Dopamine_R->Signal_PD

Caption: Dopaminergic signaling and the inhibitory effect of chromones on MAO-B.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1 Keap1 Chromone_Nrf2 This compound Derivative Chromone_Nrf2->Keap1 Inactivation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound derivatives.

Experimental Workflow Diagrams

Enzyme_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Inhibitor, Buffer, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (Spectrophotometer/Fluorometer) reaction_start->measurement data_analysis Data Analysis (Calculate % Inhibition, IC₅₀) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for enzyme inhibition assays.

Anti_Inflammatory_Workflow start_inflam Start cell_culture Culture Microglial Cells (e.g., BV-2) start_inflam->cell_culture treatment Pre-treat with this compound Then stimulate with LPS cell_culture->treatment supernatant_collection Collect Cell Supernatant treatment->supernatant_collection assay Perform Assay (Griess for NO, ELISA for Cytokines) supernatant_collection->assay measurement_inflam Measure Absorbance/ Fluorescence assay->measurement_inflam data_analysis_inflam Data Analysis (Quantify NO/Cytokines, % Inhibition) measurement_inflam->data_analysis_inflam end_inflam End data_analysis_inflam->end_inflam

Caption: Experimental workflow for assessing anti-inflammatory activity in microglia.

Metal_Chelation_Workflow start_metal Start reagent_prep_metal Prepare Reagents (Test Compound, Metal Ion, Indicator) start_metal->reagent_prep_metal reaction_setup Mix Test Compound and Metal Ion Solution reagent_prep_metal->reaction_setup incubation_metal Incubate to allow chelation reaction_setup->incubation_metal indicator_addition Add Indicator Solution (e.g., Ferrozine) incubation_metal->indicator_addition measurement_metal Measure Absorbance indicator_addition->measurement_metal data_analysis_metal Data Analysis (Calculate % Chelation, IC₅₀) measurement_metal->data_analysis_metal end_metal End data_analysis_metal->end_metal

Caption: General workflow for the metal chelation assay.

Conclusion

This compound-based compounds represent a highly promising and versatile scaffold for the development of multi-target therapeutics for neurodegenerative diseases. Their ability to simultaneously inhibit key enzymes, combat oxidative stress and neuroinflammation, and chelate metal ions addresses the complex and interconnected pathological cascades underlying these devastating disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this compound-based therapies from the laboratory to the clinic. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial in realizing their full therapeutic potential.

References

The Potent Antioxidant Properties of Chromone and Its Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant properties of chromone and its diverse analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, quantitative antioxidant data, detailed experimental protocols, and key signaling pathways associated with this important class of compounds.

Chromones, a group of naturally occurring heterocyclic compounds, and their synthetic derivatives have garnered significant attention for their potential therapeutic applications, largely attributed to their antioxidant capabilities. By neutralizing harmful reactive oxygen species (ROS), these compounds can help mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Direct Antioxidant Mechanisms: Masters of Radical Scavenging

The primary antioxidant defense mechanism of this compound and its analogues is their ability to directly scavenge free radicals. This is largely attributed to the presence of hydroxyl (-OH) groups on the aromatic rings, which can readily donate a hydrogen atom to a radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The resulting this compound radical is stabilized by resonance, making it a relatively unreactive species.

Key structural features that enhance the radical scavenging activity of chromones include:

  • Hydroxyl Group Positioning: The number and location of hydroxyl groups are critical. A catechol (3',4'-dihydroxy) moiety on the B-ring significantly enhances antioxidant capacity.

  • The 2,3-Double Bond: This feature, in conjunction with the 4-oxo group, facilitates electron delocalization, which is crucial for stabilizing the antioxidant radical.

  • Additional Hydroxylation: Hydroxyl groups at the C-3, C-5, and C-7 positions can further increase antioxidant activity.

Indirect Antioxidant Mechanisms: Activating Cellular Defenses

Beyond direct radical scavenging, this compound analogues exert their antioxidant effects by modulating cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, in the presence of oxidative stress or certain bioactive molecules like chromones, this interaction is disrupted. Chromones can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased production of a suite of protective proteins, including:

  • Phase II Detoxifying Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).

  • Antioxidant Enzymes: Including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.

  • Proteins involved in Glutathione (GSH) Synthesis.

This upregulation of the endogenous antioxidant system provides a long-lasting and potent defense against oxidative damage.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound and its analogues has been quantified using various in vitro assays. The following tables summarize the reported 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as Oxygen Radical Absorbance Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) values for selected compounds. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of this compound Analogues

CompoundIC50 (µM)Reference
Quercetin (B1663063) (Reference)16.42[1]
Luteolin (Reference)17.64[1]
Fisetin (Reference)21.53[1]
This compound Analogue 148.9[2]
This compound Analogue 250.3[2]
7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3''-trifluoromethylbenzoyl) this compoundStronger than BHT, Vitamin E, and Trolox[3]

Table 2: ABTS Radical Scavenging Activity of this compound Analogues

CompoundIC50 (µM)Reference
This compound Derivative 865Significantly higher than reference[4]
Hydroxylated this compound 12a-[5]
Hydroxylated this compound 12c-[5]
Hydroxylated Xanthone 13c-[5]

Table 3: ORAC and FRAP Values of Selected this compound Analogues

CompoundORAC Value (µmol TE/g)FRAP Value (µmol TE/g)Reference
This compound Derivative 865 (DMAF)Highest among testedSignificantly increased[4]
This compound Derivative 893SignificantSimilar to coumarin[4]
This compound Derivative 987/3SignificantSimilar to coumarin[4]
This compound Derivative 1019/2SignificantSlightly increased[4]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical (purple) by an antioxidant to the non-radical form, DPPH-H (yellow). The change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to various concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the sample solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, use 100 µL of the solvent instead of the sample solution.

    • For the blank, use 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound.

  • Assay:

    • In a 96-well microplate, add 10 µL of the sample solution.

    • Add 190 µL of the working ABTS•+ solution.

    • For the control, use the solvent instead of the sample.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100]

  • IC50 Determination: Determine the IC50 value from a plot of inhibition percentage versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compound.

  • Assay:

    • Add 150 µL of the FRAP reagent to a 96-well plate.

    • Add 20 µL of the sample or standard solution.

  • Incubation: Incubate at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reagent Preparation:

  • Assay:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer).

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

  • Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit the formation of DCF.[6][7]

Procedure:

  • Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.[2]

  • Cell Treatment:

    • Wash the cells with PBS.

    • Treat the cells with the test compound at various concentrations and 25 µM DCFH-DA for 1 hour at 37°C.[2]

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 600 µM of the peroxyl radical generator ABAP to induce oxidative stress.[2]

  • Fluorescence Measurement: Immediately measure the fluorescence in a plate reader at an excitation of 485 nm and emission of 538 nm every 5 minutes for 1 hour.[8]

  • Calculation: Quantify the CAA value by calculating the area under the fluorescence-time curve. The results are often expressed as quercetin equivalents.[9]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for assessing antioxidant activity and the Nrf2-Keap1 signaling pathway.

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_cell_assays Cell-Based Assays cluster_analysis Data Analysis Compound This compound Analogue StockSol Prepare Stock Solution Compound->StockSol SerialDil Prepare Serial Dilutions StockSol->SerialDil DPPH DPPH Assay SerialDil->DPPH ABTS ABTS Assay SerialDil->ABTS FRAP FRAP Assay SerialDil->FRAP ORAC ORAC Assay SerialDil->ORAC CellCulture Cell Culture (e.g., HepG2) SerialDil->CellCulture CalcIC50 Calculate IC50 Values DPPH->CalcIC50 ABTS->CalcIC50 FRAP->CalcIC50 ORAC->CalcIC50 CAA Cellular Antioxidant Activity (CAA) Assay CellCulture->CAA CAA->CalcIC50 Compare Compare with Standards CalcIC50->Compare

General experimental workflow for antioxidant activity assessment.

Nrf2_Pathway Nrf2-Keap1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1->Nrf2_Keap1 sequesters Proteasome Proteasomal Degradation Ub->Proteasome This compound This compound Analogue This compound->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE binds Genes Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Genes activates transcription mRNA mRNA Genes->mRNA Transcription Proteins Antioxidant Proteins & Phase II Enzymes mRNA->Proteins Translation Proteins->ROS Neutralization

Nrf2-Keap1 signaling pathway activation by this compound analogues.

Conclusion

This compound and its analogues represent a promising class of antioxidant compounds with significant potential for the development of novel therapeutic agents. Their dual mechanism of action, involving both direct radical scavenging and the enhancement of endogenous antioxidant defenses through the Nrf2-Keap1 pathway, makes them particularly effective at combating oxidative stress. This technical guide provides a foundational resource for researchers to further explore and harness the antioxidant properties of these versatile molecules.

References

The Biological Significance of Styrylchromones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities, mechanisms of action, and therapeutic potential of styrylchromones, tailored for researchers, scientists, and drug development professionals.

Styrylchromones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold in drug discovery due to their wide array of biological activities. Characterized by a styryl group attached to a chromone core, these compounds, though rare in nature, are readily accessible through chemical synthesis.[1][2] This guide provides a comprehensive overview of the significant biological properties of styrylchromones, detailed experimental methodologies for their evaluation, and insights into their mechanisms of action through key signaling pathways.

Core Biological Activities and Quantitative Data

Styrylchromones have demonstrated significant potential across several therapeutic areas. Their biological activities are profoundly influenced by the substitution pattern on both the this compound A-ring and the styryl B-ring. The following tables summarize the quantitative data for the most prominent biological activities of various styrylthis compound derivatives.

Antioxidant Activity

The antioxidant properties of styrylchromones are primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups, particularly a catechol moiety (3',4'-dihydroxy) on the B-ring, significantly enhances this activity.[3][4]

Compound/DerivativeAssayEC50/IC50 (µM)Reference
3',4',5-Trihydroxy-2-styrylthis compoundDPPH Radical Scavenging-[5]
3-Styrylthis compound (Catechol moiety)DPPH Radical Scavenging17[2]
3-Styrylthis compound (Catechol moiety)DPPH Radical Scavenging23[2]
2-Styrylthis compound (Catechol on B-ring)Xanthine Oxidase Inhibition0.55 ± 0.03[3]
2-Styrylthis compound (Catechol on B-ring)Xanthine Oxidase Inhibition2.03 ± 0.19[3]
2-Styrylthis compoundH2O2 Scavenging701.9 ± 58.2[3]
2-Styrylthis compoundHOCl Scavenging4.67 ± 0.64[3]
2-Styrylthis compoundONOO- Scavenging0.24 ± 0.02[3]
3-Styrylthis compoundDPPH Radical Scavenging23[3]
Anti-inflammatory Activity

Styrylchromones exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[5][6][7]

Compound/DerivativeTarget/AssayIC50/EC50 (µM)Reference
6-Methoxy-3-hydroxy-styrylthis compoundIL-6 Production Inhibition0.67[8]
2-Styrylthis compound (Catechol on B-ring)Neutrophil Oxidative Burst< 2[4]
2-Styrylthis compound (Hydroxylated)COX-2 Inhibition-[6]
Anticancer Activity

The anticancer potential of styrylchromones is linked to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanism of action often involves the modulation of signaling pathways crucial for cancer cell survival and progression.[8][9][10]

Compound/DerivativeCell LineIC50 (µM)Reference
6-Methoxy-3-hydroxy-styrylthis compound-< 50[8]
Neuroprotective Activity

Certain styrylthis compound derivatives have shown promise as neuroprotective agents, primarily through their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases.[11][12][13][14][15]

Compound/DerivativeTargetIC50 (nM)Reference
3-Styrylthis compound DerivativeMAO-B2.2[11][15]
3-Styrylthis compound DerivativeMAO-B3.1[11]
2-Styrylthis compound DerivativeMAO-B17 ± 2.4[12][13]
3-Styrylthis compound DerivativeMAO-A22[11]
3-Styrylthis compound DerivativeMAO-A25[11]
α-Glucosidase Inhibitory Activity

Styrylchromones have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests their potential in the management of type 2 diabetes.[1][2][16][17][18][19][20][21][22][23]

Compound/DerivativeTargetIC50 (µM)Reference
3-Styrylthis compound (Catechol moiety)α-Glucosidase10[2]
3-Styrylthis compound (Catechol moiety)α-Glucosidase16[2]
Acarbose (Positive Control)α-Glucosidase528 ± 9[16]

Key Signaling Pathways Modulated by Styrylchromones

The biological activities of styrylchromones are often mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[5][24][25] Styrylchromones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription Styrylchromones Styrylchromones Styrylchromones->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by styrylchromones.

MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is frequently dysregulated in cancer, promoting cell proliferation and survival.[9][10][26] Certain styrylchromones have been shown to inhibit this pathway, contributing to their anticancer effects.

MAPK_ERK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Styrylchromones Styrylchromones Styrylchromones->ERK Inhibits Phosphorylation

Caption: Inhibition of the MAPK/ERK signaling pathway by styrylchromones.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation of the biological activities of styrylchromones. The following sections provide detailed methodologies for key assays.

General Synthesis of Styrylchromones (Aldol Condensation)

A common and effective method for the synthesis of 2-styrylchromones is the aldol (B89426) condensation of 2-methylchromones with various benzaldehydes.

Materials:

Procedure:

  • Dissolve the 2-methylthis compound and the substituted benzaldehyde in the chosen solvent in a round-bottom flask.

  • Add the base catalyst to the mixture and stir at room temperature or under reflux for a specified period (typically several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

  • The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure styrylthis compound.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[1][27][28]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound (styrylthis compound) solution at various concentrations

  • Positive control (e.g., ascorbic acid, quercetin)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well microplate, add a specific volume of the test compound or positive control solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A blank containing only the solvent and DPPH is also measured.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[1][17][20][21]

Materials:

  • α-Glucosidase solution (from Saccharomyces cerevisiae)

  • Substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Phosphate (B84403) buffer (e.g., pH 6.8)

  • Test compound (styrylthis compound) solution at various concentrations

  • Positive control (e.g., acarbose)

  • Sodium carbonate solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and various concentrations of the test compound and positive control in the phosphate buffer.

  • In a 96-well microplate, add the test compound or positive control solution to each well.

  • Add the α-glucosidase solution to each well and pre-incubate at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at the same temperature for a defined time (e.g., 20 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • A control containing the enzyme and substrate without the inhibitor is also run.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of MAO-B, a key enzyme in the metabolism of monoamine neurotransmitters.[11][29][30]

Materials:

  • Recombinant human MAO-B enzyme

  • Substrate (e.g., kynuramine)

  • Potassium phosphate buffer (e.g., pH 7.4)

  • Test compound (styrylthis compound) solution at various concentrations

  • Positive control (e.g., selegiline)

  • Stopping reagent (e.g., NaOH)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Prepare solutions of the MAO-B enzyme, substrate, and various concentrations of the test compound and positive control in the buffer.

  • In a suitable reaction vessel (e.g., microplate or cuvette), pre-incubate the MAO-B enzyme with the test compound or positive control at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the stopping reagent.

  • Measure the formation of the product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine) using a spectrofluorometer or spectrophotometer at the appropriate excitation and emission wavelengths.

  • A control reaction without the inhibitor is run to determine 100% enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental and Logical Workflow

The development and evaluation of novel styrylthis compound-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to comprehensive biological characterization.

Experimental_Workflow Synthesis Chemical Synthesis (e.g., Aldol Condensation) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Antioxidant, Anti-inflammatory, Anticancer, etc.) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways, Enzyme Kinetics) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Guides Mechanism_of_Action->Lead_Optimization Informs Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Animal Studies (Efficacy & Toxicity) Lead_Optimization->In_Vivo_Studies Advances Promising Compounds Drug_Development Preclinical & Clinical Drug Development In_Vivo_Studies->Drug_Development

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Chromone-Based Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutic agents, the scientific community is increasingly turning its attention to the versatile scaffold of chromone. A new in-depth technical guide released today illuminates the significant therapeutic potential of this compound-based hybrids, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the synthesis, biological activities, and mechanisms of action of these promising compounds, positioning them at the forefront of innovation in medicinal chemistry.

This compound, a privileged heterocyclic scaffold, has been the subject of extensive research due to its wide array of pharmacological properties.[1][2][3] The strategy of molecular hybridization, which involves combining the pharmacophoric features of this compound with other bioactive molecules, has led to the development of novel hybrid compounds with enhanced therapeutic efficacy and selectivity.[1][4][5] This guide provides a meticulous overview of the advancements in this field, with a focus on key therapeutic areas including cancer, microbial infections, inflammation, and neurodegenerative diseases.[1][3]

Anticancer Potential: A Multi-Faceted Approach

This compound-based hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][6][7][8] Their mechanisms of action are diverse, targeting critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways. The guide presents a curated summary of the most potent this compound hybrids, detailing their inhibitory concentrations and specific molecular targets.

For instance, certain this compound derivatives have shown remarkable in vitro activity against breast cancer (MCF-7), lung carcinoma (A549), and human oral squamous cell carcinoma cell lines.[3][6][9] The structural modifications on the this compound core, such as the introduction of styryl or N-cyclicamino groups, have been shown to significantly influence their anticancer potency.[6]

Quantitative Data: Anticancer Activity of Selected this compound-Based Hybrids

Compound/Hybrid TypeCancer Cell LineIC50 (µM)Reference
Benzofuran-furothis compound hybrid (Compound 3)MCF-7 (Breast Cancer)0.056 ± 0.0027[3]
Bromovisnagin (Compound 14)MCF-7 (Breast Cancer)3.67 x 10⁻⁷[3]
Amidrazone-flavone hybrid (Compound 22)T47D (Breast Cancer)1.42 ± 0.13[3]
This compound-isoxazolidine hybrid (Compound 24)A549 (Lung Cancer)0.7[3]
Thienopyrimidine-chromone hybrid (Compound 29)H460 (Lung Cancer)1.2 ± 0.3[3]
Thienopyrimidine-chromone hybrid (Compound 29)PC-3 (Prostate Cancer)0.85 ± 0.04[3]
7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (Compound 22)Oral Squamous Cell CarcinomaNot specified, but highest tumor specificity[6]
This compound-based Lavendustin A analog (Compound 4h)A-549 (Lung Cancer)6.01-9.92 µg/ml[10]
This compound-based Lavendustin A analog (Compound 4k)HCT-15 (Colon Cancer)6.01-9.92 µg/ml[10]
Acetamide substituted phenethyl-chromone (Compound 23)Breast Cancer (MCF-7) & Lung Carcinoma (A549)29[9]

A New Frontier in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound-based hybrids have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.[11][12] The guide details various this compound hybrids, including those incorporating dithiazole, tetrazole, and other heterocyclic moieties, which have demonstrated significant minimum inhibitory concentrations (MICs) against pathogenic strains.[12][13]

For example, 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one has been identified as a highly active antibacterial agent, while 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one has shown potent antifungal activity.[11] The substitution pattern on the this compound ring, particularly with electron-withdrawing groups, has been found to enhance the antimicrobial efficacy of these hybrids.[12]

Quantitative Data: Antimicrobial Activity of Selected this compound-Based Hybrids

Compound/Hybrid TypeMicrobial StrainMIC (µg/mL)Reference
2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e)BacteriaMost active antibacterial[11]
2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)FungiMost active antifungal[11]
This compound-dithiazole hybrid (3c)S. gastricus12.5[12]
This compound-dithiazole hybrid (unspecified)B. subtilis, E. coliEnhanced activity with electron-withdrawing groups[12]

Taming Inflammation: A Targeted Approach

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have long been recognized for their anti-inflammatory properties, with some compounds already in clinical use.[14][15][16][17] The guide explores the mechanisms through which this compound-based hybrids exert their anti-inflammatory effects, including the inhibition of key inflammatory mediators like nitric oxide (NO) and cytokines, as well as the modulation of signaling pathways such as NF-κB.[14][15][18]

Natural chromones isolated from Dictyoloma vandellianum have been shown to inhibit the production of NO and cytokines in macrophages at non-toxic concentrations.[14][18] Furthermore, some chromones exert their anti-inflammatory effects in part through the activation of the glucocorticoid receptor.[14]

Combating Neurodegeneration: A Glimmer of Hope

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant challenge to modern medicine. This compound-based hybrids are being investigated as multi-target-directed ligands (MTDLs) for the treatment of these complex disorders.[19][20][21][22] These hybrids are designed to simultaneously modulate multiple pathological pathways, including inhibiting cholinesterases (AChE and BuChE), monoamine oxidases (MAO), and Aβ plaque formation, while also exhibiting neuroprotective and antioxidant properties.[19][22][23]

Hybrids of this compound with molecules like donepezil, tacrine, and melatonin (B1676174) have shown promising results.[1][19] For instance, a this compound–melatonin–donepezil hybrid was found to be a potent inhibitor of BuChE with an IC50 value of 12 nM, alongside moderate inhibition of hAChE, hMAO-A, and hMAO-B.[19]

Quantitative Data: Neuroprotective Activity of Selected this compound-Based Hybrids

Compound/Hybrid TypeTargetIC50Reference
This compound-rivastigmine hybrid (Compound 16)BuChE511 nM[19]
This compound-2-carboxamido-alkylamine (Compound 37)AChE0.09 µM[19]
This compound–melatonin–donepezil hybrid (Compound 34)BuChE12 nM[19]
This compound–melatonin–donepezil hybrid (Compound 34)hAChE2 µM[19]
This compound–melatonin–donepezil hybrid (Compound 34)hMAO-A3 µM[19]
This compound–melatonin–donepezil hybrid (Compound 34)hMAO-B21 µM[19]
This compound+Donepezil hybrid (Compound 4f)EeAChE0.30 µM[23][24]
This compound+Donepezil hybrid (Compound 4f)eqBuChE0.09 µM[23][24]
This compound+Donepezil hybrid (Compound 4h)EeAChE1 µM[23][24]
This compound+Donepezil hybrid (Compound 4h)eqBuChE0.03 µM[23][24]

Experimental Protocols and Methodologies

A cornerstone of this technical guide is its detailed presentation of experimental protocols. This allows for the replication and validation of the cited findings, fostering further research and development.

Synthesis of Substituted this compound Derivatives [11]

A common method for synthesizing this compound derivatives involves the oxidative cyclization of 2'-hydroxy chalcones or the cyclodehydration of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione. The synthesis of specific 2-(heteroaryl)-4H-chromen-4-one derivatives, for example, starts from the corresponding chalcone.

Antimicrobial Activity Assessment (Disc Diffusion Method) [11]

  • Prepare a standardized inoculum of the test microorganism.

  • Uniformly spread the inoculum onto the surface of an agar (B569324) plate.

  • Impregnate sterile filter paper discs with known concentrations of the synthesized this compound hybrid compounds.

  • Place the discs on the agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay) [3]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound hybrid compounds for a specified duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Molecular Mechanisms

To further aid in the understanding of the complex biological processes involved, the guide includes diagrams of key signaling pathways and experimental workflows generated using the DOT language.

anticancer_pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis This compound Hybrid This compound Hybrid This compound Hybrid->mTOR Inhibition This compound Hybrid->Apoptosis Induction

Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound hybrids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammatory Cytokines Inflammatory Cytokines Pro-inflammatory Genes->Inflammatory Cytokines This compound Hybrid This compound Hybrid This compound Hybrid->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by this compound hybrids.

neuroprotection_workflow cluster_workflow Drug Discovery Workflow for Neuroprotective this compound Hybrids Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Cholinesterase Inhibition Assay Cholinesterase Inhibition Assay In vitro Screening->Cholinesterase Inhibition Assay MAO Inhibition Assay MAO Inhibition Assay In vitro Screening->MAO Inhibition Assay Aβ Aggregation Assay Aβ Aggregation Assay In vitro Screening->Aβ Aggregation Assay Lead Optimization Lead Optimization Cholinesterase Inhibition Assay->Lead Optimization MAO Inhibition Assay->Lead Optimization Aβ Aggregation Assay->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Clinical Trials Clinical Trials In vivo Studies->Clinical Trials

Caption: Workflow for developing neuroprotective this compound-based hybrids.

This comprehensive guide serves as a critical resource for advancing the field of medicinal chemistry. By providing a wealth of data, detailed protocols, and clear visualizations, it aims to accelerate the discovery and development of the next generation of this compound-based hybrid therapeutics, offering new hope for patients worldwide.

References

Chromone Derivatives: A Technical Guide to Their Role as Enzyme Inhibitors in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of chromone derivatives as potent enzyme inhibitors, offering a valuable resource for researchers and professionals in drug discovery and development. Chromones, a class of heterocyclic compounds, have demonstrated significant inhibitory activity against a range of key enzymes involved in critical cellular pathways. Their versatile scaffold allows for diverse chemical modifications, leading to the development of highly selective and potent inhibitors with therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and diabetes.

Quantitative Analysis of Enzyme Inhibition by this compound Derivatives

The inhibitory efficacy of various this compound derivatives against different enzyme targets is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

Cholinesterase Inhibition

Target Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Therapeutic Relevance: Alzheimer's Disease. Inhibition of AChE and BChE increases acetylcholine (B1216132) levels in the brain, a key strategy in managing Alzheimer's disease.[1][2]

CompoundTarget EnzymeIC50 (µM)Reference
2lAChE0.08 ± 0.03[2]
3hAChE0.15 ± 0.01[2]
3hBChE0.09 ± 0.01[2]
3qBChE0.04 ± 0.01[2]
2-carboxamidoalkylbenzylaminesAChEAs low as 0.07[3]
Compound B22AChE2.52 ± 1.11[4]
Monoamine Oxidase Inhibition

Target Enzymes: Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B) Therapeutic Relevance: Parkinson's Disease and Depression. MAO-B inhibitors are particularly relevant for Parkinson's disease as they reduce the metabolism of dopamine (B1211576).[5][6]

CompoundTarget EnzymeIC50 (µM)Ki (µM)Reference
5,7-dihydroxy-2-isopropyl-4H-chromen-4-one (1)MAO-A2.700.94 ± 0.28[7]
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one (2)MAO-B3.421.89 ± 0.014[7]
3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione (14b)MAO-B63894[5]
6-[(3-bromobenzyl)oxy]this compound with acidic functional group on C3MAO-B0.0028-[6]
6-[(3-bromobenzyl)oxy]this compound with aldehydic functional group on C3MAO-B0.0037-[6]
This compound 3-carboxylic acid 122MAO-B0.048-[8]
This compound derivative 133MAO-B0.638-[8]
Topoisomerase Inhibition

Target Enzyme: Topoisomerase I (Top I) Therapeutic Relevance: Cancer. Topoisomerase I inhibitors interfere with DNA replication in cancer cells, leading to cell death.[9][10]

CompoundIC50 (µM)Reference
This compound 11b1.46[9][11]
This compound 11c6.16[9]
This compound 200.83[12]
Camptothecin (Reference)18.85[12]
Protein Kinase Inhibition

Target Enzyme: Protein Kinase CK2 Therapeutic Relevance: Cancer. Protein kinase CK2 is a potential target for anticancer drugs.[13]

CompoundIC50 (µM)Reference
5i (this compound-2-aminothiazole derivative)0.08[13]
Sirtuin Inhibition

Target Enzyme: Sirtuin 2 (SIRT2) Therapeutic Relevance: Neurodegenerative Diseases. SIRT2 is implicated in aging-related diseases.[14][15]

CompoundIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-one1.5[14][15]
(-)-1a1.5[14]
(+)-1a4.5[14]
rac-1a3.5[14]
This compound 3a5.5[14]
α-Glucosidase Inhibition

Target Enzyme: α-Glucosidase Therapeutic Relevance: Diabetes. Inhibition of α-glucosidase can help control blood sugar levels.[16][17]

CompoundIC50 (µM)Reference
This compound-isatin derivatives 6a-6p3.18 ± 0.12 to 16.59 ± 0.17[16]
Compound 6j3.18 ± 0.12[16]
Acarbose (Reference)817.38 ± 6.27[16][17]
Compound 9688[18]
Compound 10268[18]
Xanthine (B1682287) Oxidase Inhibition

Target Enzyme: Xanthine Oxidase (XO) Therapeutic Relevance: Gout and Hyperuricemia. XO inhibitors reduce the production of uric acid.[19][20]

CompoundIC50 (nM)Reference
(2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-flavanone (1)0.5 ± 0.01[19][20]
(2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-3′-prenylflavanone (2)1.7 ± 0.46[19][20]
Allopurinol (Reference)247 ± 4[19][20]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[1]

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • AChE or BChE enzyme solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of substrates, DTNB, and the enzyme in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the enzyme solution.

  • Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

  • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Topoisomerase I Inhibition Assay

This assay evaluates the ability of compounds to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[12]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA)

  • Test compounds (this compound derivatives)

  • DNA loading dye

  • Agarose (B213101) gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Set up reaction mixtures containing supercoiled DNA, assay buffer, and varying concentrations of the test compound.

  • Add Topoisomerase I to each reaction mixture to initiate the enzymatic reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA. Potent inhibitors will prevent this relaxation, resulting in a higher proportion of supercoiled DNA.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the activity of MAO-A and MAO-B by monitoring the production of hydrogen peroxide from the oxidation of a substrate.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable H2O2 probe)

  • Phosphate buffer (pH 7.4)

  • Test compounds (this compound derivatives)

  • 96-well microplate reader (fluorescence)

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the MAO enzyme.

  • Pre-incubate the mixture for a defined period.

  • Add the substrate, HRP, and Amplex Red to start the reaction.

  • The MAO enzyme oxidizes the substrate, producing H2O2. HRP then uses this H2O2 to oxidize Amplex Red into the highly fluorescent resorufin.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • The rate of fluorescence increase is proportional to MAO activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

  • To determine the mode of inhibition (e.g., reversible or irreversible), a dialysis experiment can be performed.[7]

Cellular Pathways and Mechanisms of Action

This compound derivatives exert their effects by modulating key cellular signaling pathways. The inhibition of specific enzymes by these compounds can trigger a cascade of downstream events, ultimately leading to the desired therapeutic outcome.

Neurodegenerative Disease Pathways

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase by this compound derivatives directly impacts synaptic transmission.

ACh Acetylcholine SynapticCleft Synaptic Cleft ACh->SynapticCleft AChE Acetylcholinesterase This compound This compound Derivative This compound->AChE Inhibits SynapticCleft->AChE PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds to NeuronalSignaling Enhanced Neuronal Signaling PostsynapticReceptor->NeuronalSignaling

Caption: Cholinesterase inhibition by this compound derivatives.

In Parkinson's disease, the inhibition of MAO-B by this compound derivatives leads to an increase in dopamine levels in the brain.

Dopamine Dopamine DopaminergicNeuron Dopaminergic Neuron Dopamine->DopaminergicNeuron MAOB MAO-B This compound This compound Derivative This compound->MAOB Inhibits DopaminergicNeuron->MAOB DopamineReceptor Dopamine Receptor DopaminergicNeuron->DopamineReceptor Binds to MotorControl Improved Motor Control DopamineReceptor->MotorControl

Caption: MAO-B inhibition pathway in Parkinson's disease.

Cancer-Related Pathways

This compound derivatives that inhibit topoisomerases interfere with the process of DNA replication, which is crucial for rapidly dividing cancer cells.

This compound This compound Derivative Topoisomerase Topoisomerase I This compound->Topoisomerase Inhibits DNA_Replication DNA Replication Fork Topoisomerase->DNA_Replication Relieves supercoiling DNA_Breaks DNA Strand Breaks DNA_Replication->DNA_Breaks Leads to CellCycleArrest Cell Cycle Arrest DNA_Breaks->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Topoisomerase inhibition leading to apoptosis.

Protein kinases like CK2 are involved in cell proliferation and survival. Their inhibition can halt tumor growth.

This compound This compound Derivative (5i) CK2 Protein Kinase CK2 This compound->CK2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces DownstreamPathways Downstream Pathways (e.g., α-catenin/Akt, PARP/Survivin) CK2->DownstreamPathways Activates CK2->Apoptosis Inhibits CellProliferation Cell Proliferation & Survival DownstreamPathways->CellProliferation

Caption: Protein Kinase CK2 inhibition pathway.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with significant potential as enzyme inhibitors for therapeutic applications. The data and methodologies presented in this guide underscore the importance of continued research into the structure-activity relationships and mechanisms of action of these compounds. Further optimization of the this compound scaffold is likely to yield novel drug candidates with enhanced potency and selectivity for a variety of diseases.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Chromone-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromone-2-carboxylic acids are a pivotal class of heterocyclic compounds that serve as essential building blocks in medicinal chemistry and drug discovery. The this compound scaffold is found in numerous natural products and is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of this compound-2-carboxylic acid have demonstrated significant pharmacological activities, making their efficient synthesis a topic of great interest for researchers in organic synthesis and drug development.[3][4] This document provides detailed protocols and application notes for the primary methods employed in the synthesis of these valuable compounds.

Method 1: Claisen-Type Condensation of 2'-Hydroxyacetophenones with Oxalic Acid Esters

This is one of the most direct and widely employed methods for synthesizing this compound-2-carboxylic acids. The reaction involves a base-catalyzed condensation between a substituted 2'-hydroxyacetophenone (B8834) and a dialkyl oxalate (B1200264) (commonly diethyl or dimethyl oxalate), followed by an acid-catalyzed intramolecular cyclization and hydrolysis.[5][6]

General Reaction Scheme:

The synthesis proceeds in two main steps within a one-pot procedure:

  • Condensation: A base, such as sodium ethoxide or sodium methoxide (B1231860), is used to deprotonate the methyl group of the 2'-hydroxyacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the ester groups of the dialkyl oxalate.

  • Cyclization & Hydrolysis: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the this compound ring. Subsequent hydrolysis of the remaining ester group yields the final this compound-2-carboxylic acid.[5][6]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Base-Catalyzed Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization & Hydrolysis A 2'-Hydroxyacetophenone D Intermediate Diketone A->D B Diethyl Oxalate B->D C Base (e.g., NaOEt, NaOMe) C->D catalyzes F This compound-2-carboxylic acid D->F Cyclization & Hydrolysis E Acid (e.g., HCl) E->F catalyzes

Caption: Workflow for the one-pot synthesis of this compound-2-carboxylic acids.

Protocol: Microwave-Assisted Synthesis of 6-Bromothis compound-2-carboxylic acid

Microwave-assisted synthesis has emerged as a powerful technique, significantly reducing reaction times and often improving yields compared to conventional heating methods.[7][8] The following protocol is optimized for the synthesis of 6-bromothis compound-2-carboxylic acid.[5]

Materials:

Procedure:

  • Dissolve 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL) in a microwave vial.[5]

  • Add diethyl oxalate (3.49 mmol, 474 µL) to the solution.[5]

  • Add the sodium methoxide solution in methanol (B129727) (2.32 mmol, 531 µL, 25% w/w).[5]

  • Seal the vial and place it in the microwave reactor. Heat the solution to 120 °C for 20 minutes.[5]

  • After cooling, add a solution of 6 M HCl (3 mL).[5]

  • Reseal the vial and heat the reaction mixture again to 120 °C for another 20 minutes in the microwave reactor.[5]

  • Cool the reaction mixture. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the pure 6-bromothis compound-2-carboxylic acid.

This optimized, microwave-assisted route is safe, cost-effective, fast, and robust, allowing for the synthesis of the target compound with a high degree of purity without requiring chromatographic purification.[3][9]

Data Presentation: Synthesis of Various this compound-2-Carboxylic Acids

The versatility of the microwave-assisted protocol has been demonstrated by synthesizing a range of substituted this compound-2-carboxylic acids. The yields vary depending on the substituents on the starting 2'-hydroxyacetophenone.[4][5]

Starting Material (Substituent)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
5'-Bromo-2'-hydroxyacetophenoneNaOMeDioxane12020 + 2087%[3][5]
2'-Hydroxyacetophenone (unsubstituted)NaOMeDioxane12020 + 2054%[4]
5'-Chloro-2'-hydroxyacetophenoneNaOMeDioxane12020 + 2071%[4]
5'-Methyl-2'-hydroxyacetophenoneNaOMeDioxane12020 + 2064%[4]

Method 2: The Ruhemann Reaction

The Ruhemann reaction is a classical method specifically utilized for the synthesis of this compound-2-carboxylic acids and their derivatives.[1][6] This method involves the reaction of phenols with acetylenedicarboxylic acid or its esters (e.g., dimethyl acetylenedicarboxylate) in the presence of a base. The reaction proceeds via a Michael addition followed by cyclization.[6]

General Reaction Scheme:

A phenol (B47542) reacts with an acetylenic dicarboxylic ester under basic conditions. The resulting intermediate then undergoes cyclization upon treatment with a strong acid like H₂SO₄, HClO₄, or HF to yield the this compound-2-carboxylic acid derivative.[6]

Visualization of the Ruhemann Reaction Pathway

G A Phenol D Adduct Intermediate A->D Michael Addition B Acetylenic dicarboxylic ester B->D C Base C->D catalyzes F This compound-2-carboxylic acid derivative D->F Cyclization E Strong Acid (e.g., H₂SO₄) E->F catalyzes

Caption: General pathway of the Ruhemann reaction for this compound synthesis.

General Protocol Outline:
  • A solution of the phenol and an equivalent amount of a base (e.g., sodium methoxide) is prepared in a suitable solvent like methanol.

  • Dimethyl acetylenedicarboxylate (B1228247) is added dropwise to the solution at a controlled temperature.

  • The reaction mixture is stirred for several hours until the formation of the intermediate is complete.

  • The solvent is removed, and the residue is treated with a strong acid (e.g., polyphosphoric acid) and heated to induce cyclization.[1]

  • The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration.

Method 3: Baker-Venkataraman Rearrangement Approach

The Baker-Venkataraman rearrangement is a classic method for forming o-hydroxy-1,3-diketones, which are key precursors to chromones.[10][11][12] While not a direct synthesis of the carboxylic acid, a modification of this approach can be used. It involves the rearrangement of an o-acyloxyketone, which can be prepared from a 2'-hydroxyacetophenone. To obtain a this compound-2-carboxylic acid, the acyl group must be derived from an oxalic acid monoester chloride.

General Reaction Scheme:
  • Esterification: A 2'-hydroxyacetophenone is acylated with a reagent like ethyl oxalyl chloride to form an o-oxalyl-oxyacetophenone.

  • Rearrangement: This ester undergoes a base-catalyzed Baker-Venkataraman rearrangement to form an o-hydroxy-1,3-diketone precursor.[13][14]

  • Cyclization: The diketone intermediate is then cyclized under acidic conditions to yield the target this compound-2-carboxylic acid.[11]

Visualization of the Baker-Venkataraman Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Acid-Catalyzed Cyclization A 2'-Hydroxyacetophenone C o-Oxalyloxyacetophenone ester A->C B Ethyl Oxalyl Chloride B->C E o-Hydroxy-1,3-diketone C->E D Base (e.g., KOH) D->E catalyzes G This compound-2-carboxylic acid E->G F Acid (e.g., H₂SO₄) F->G catalyzes

References

Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kostanecki-Robinson reaction is a classical and versatile method for the synthesis of chromones and flavones, which are privileged scaffolds in medicinal chemistry and drug discovery. This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic or aromatic acid anhydride (B1165640) in the presence of its corresponding sodium salt. The resulting intermediate undergoes an intramolecular aldol (B89426) condensation followed by dehydration to yield the final chromone or flavone (B191248) structure. This compound derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties, making the Kostanecki-Robinson reaction a valuable tool in the development of new therapeutic agents.

Reaction Mechanism and Scope

The Kostanecki-Robinson reaction proceeds through a three-step mechanism:

  • O-acylation: The phenolic hydroxyl group of the o-hydroxyaryl ketone is acylated by the acid anhydride to form an ester intermediate.

  • Intramolecular Aldol Condensation: The ester intermediate, in the presence of a base (the sodium salt of the carboxylic acid), undergoes an intramolecular Claisen-like condensation to form a β-diketone. This is followed by an intramolecular aldol addition to form a heterocyclic ring.

  • Dehydration: The resulting hydroxydihydrothis compound intermediate readily dehydrates to form the stable aromatic this compound ring.

The scope of the Kostanecki-Robinson reaction is broad, allowing for the synthesis of a variety of substituted chromones by varying the starting o-hydroxyaryl ketone and the acid anhydride. The use of aliphatic anhydrides typically yields 2-alkylchromones, while aromatic anhydrides lead to the formation of flavones (2-arylchromones).

Applications in Drug Development

The this compound scaffold is a key structural motif in numerous biologically active compounds and approved drugs. The Kostanecki-Robinson reaction has been instrumental in the synthesis of various analogues for structure-activity relationship (SAR) studies and in the total synthesis of natural products with therapeutic potential.

Examples of Drugs and Bioactive Molecules Featuring the this compound Scaffold:

  • Flavoxate: A synthetic flavone derivative used as a urinary antispasmodic.[1]

  • Dimefline: A respiratory stimulant.[1]

  • Alvocidib (Flavopiridol): A potent inhibitor of cyclin-dependent kinases with anticancer activity, currently in clinical trials.[1]

  • Bioactive Chromones from Vitex negundo: this compound constituents isolated from this plant have demonstrated significant anti-inflammatory and antinociceptive activities.[2]

The versatility of the Kostanecki-Robinson reaction allows for the introduction of diverse substituents on the this compound ring, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the synthesis of various chromones using the Kostanecki-Robinson reaction and its modifications, providing a comparative overview of different substrates and reaction conditions.

Table 1: Classical Kostanecki-Robinson Synthesis of Substituted Chromones

Starting Material (o-Hydroxyaryl Ketone)Acid AnhydrideBaseTemperature (°C)Time (h)ProductYield (%)
2,4-DihydroxyacetophenoneAcetic AnhydrideSodium Acetate (B1210297)180-19087-Hydroxy-2-methylthis compoundNot specified
2,6-DihydroxyacetophenoneAcetic AnhydrideSodium Acetate170-18065-Hydroxy-2-methylthis compound~60
2-Hydroxy-4-methoxyacetophenonePropionic AnhydrideSodium Propionate175-185107-Methoxy-2-ethylthis compound~55
2-Hydroxy-5-chloroacetophenoneBenzoic AnhydrideSodium Benzoate180-20086-Chloro-2-phenylthis compound (a flavone)~50
3-Acetyl-4-hydroxyquinolineAcetic AnhydrideSodium Acetate160-17052-Methyl-pyrano[3,2-c]quinolin-5-one~65

Table 2: Microwave-Assisted Kostanecki-Robinson Synthesis

Starting Material (o-Hydroxyaryl Ketone)Acid AnhydrideSolventPower (W)Time (min)ProductYield (%)
o-Hydroxyaromatic ketoneTrifluoroacetic AnhydridePyridine50-80% of max power5-15Trifluoromethylated this compoundNot specified
2'-HydroxyacetophenoneAcetic AnhydrideNone150102-Methylthis compound~85
2',4'-DihydroxyacetophenoneAcetic AnhydrideNone15087-Hydroxy-2-methylthis compound~90

Experimental Protocols

Protocol 1: Classical Synthesis of 7-Hydroxy-2-methylthis compound

This protocol describes a traditional method for the synthesis of 7-hydroxy-2-methylthis compound from 2,4-dihydroxyacetophenone.[3]

Materials:

  • 2,4-Dihydroxyacetophenone (10 mmol)

  • Acetic Anhydride (30 mmol)

  • Anhydrous Sodium Acetate (10 mmol)

  • Ice water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Grind 2,4-dihydroxyacetophenone and anhydrous sodium acetate together in a mortar and pestle to obtain a fine powder.

  • Transfer the mixture to a round-bottom flask and add acetic anhydride.

  • Heat the reaction mixture in an oil bath at 180-190 °C for 8 hours.

  • Allow the mixture to cool slightly and then pour it into a beaker containing ice water with vigorous stirring.

  • Keep the mixture overnight to allow for complete precipitation of the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-2-methylthis compound.

Protocol 2: Microwave-Assisted Synthesis of a Trifluoromethylated this compound

This protocol outlines a rapid, microwave-assisted synthesis of a trifluoromethylated this compound.[3]

Materials:

  • o-Hydroxyaromatic ketone (1.0 mmol)

  • Trifluoroacetic Anhydride (2.0 mmol)

  • Anhydrous Pyridine (5 mL)

  • Ice

  • Concentrated Hydrochloric Acid

Procedure:

  • In a microwave-safe vessel, dissolve the o-hydroxyaromatic ketone in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath and add trifluoroacetic anhydride dropwise with stirring.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 50-80% of the magnetron's maximum power for 5-15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Reaction Mechanism

Kostanecki_Robinson_Mechanism start o-Hydroxyaryl Ketone + Acid Anhydride o_acylation O-Acylation start->o_acylation ester Ester Intermediate o_acylation->ester condensation Intramolecular Aldol Condensation ester->condensation hydroxy_dihydro Hydroxydihydrothis compound Intermediate condensation->hydroxy_dihydro dehydration Dehydration hydroxy_dihydro->dehydration end This compound/Flavone dehydration->end

Caption: General mechanism of the Kostanecki-Robinson reaction.

Experimental Workflow

Experimental_Workflow start Start mixing Mix o-Hydroxyaryl Ketone, Anhydride, and Base start->mixing heating Heating (Conventional or Microwave) mixing->heating workup Reaction Work-up (Precipitation/Extraction) heating->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of 2-Styrylchromones via Baker-Venkataraman Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Baker-Venkataraman rearrangement is a cornerstone synthetic route for the preparation of 2-styrylchromones, a class of heterocyclic compounds with significant therapeutic potential. These compounds have garnered attention in drug discovery for their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties. This document provides detailed application notes and experimental protocols for the synthesis of 2-styrylchromones, tailored for researchers in medicinal chemistry and drug development.

Introduction to the Baker-Venkataraman Rearrangement

The synthesis of 2-styrylchromones via the Baker-Venkataraman rearrangement is a robust and versatile method.[1][2] The overall process involves three key steps:

  • O-Acylation: A 2'-hydroxyacetophenone (B8834) is acylated with a substituted cinnamic acid derivative to form an O-cinnamoyl-2-hydroxyacetophenone.

  • Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed intramolecular rearrangement to yield a 1-(2-hydroxyphenyl)-5-aryl-penta-1,3-dione (a β-diketone).[1][3][4] This is the core transformation of the synthetic sequence.

  • Cyclodehydration: The intermediate β-diketone is then cyclized under acidic or basic conditions to afford the final (E)-2-styrylchromone.[1]

This methodology allows for the introduction of a wide variety of substituents on both the this compound and styryl moieties, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Biological Significance of 2-Styrylchromones

2-Styrylchromones are a class of naturally scarce but synthetically accessible compounds that have demonstrated a broad spectrum of biological activities.[1][5] Their therapeutic potential spans several areas:

  • Anticancer Activity: Certain 2-styrylthis compound analogs have shown antiproliferative effects against various cancer cell lines.[1]

  • Anti-inflammatory and Antioxidant Effects: These compounds have been reported to possess potent anti-inflammatory and antioxidant properties.

  • Antiviral and Antiallergic Activities: Research has also highlighted their potential in combating viral infections and allergic reactions.[1]

The diverse pharmacological profile of 2-styrylchromones makes them attractive scaffolds for the development of novel therapeutic agents.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of 2-styrylchromones via the Baker-Venkataraman rearrangement.

Protocol 1: Synthesis of (E)-2-Styrylchromones via a Three-Step Procedure

This protocol outlines the classic three-step synthesis involving O-acylation, the Baker-Venkataraman rearrangement, and cyclodehydration.

Step 1: O-Acylation of 2'-Hydroxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., pyridine (B92270) or acetone), add the desired substituted cinnamoyl chloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-cinnamoyl-2-hydroxyacetophenone. Purify by recrystallization or column chromatography if necessary.

Step 2: Baker-Venkataraman Rearrangement to form 1,3-Diketone

  • Dissolve the O-cinnamoyl-2-hydroxyacetophenone (1.0 eq) in a dry aprotic solvent such as pyridine or dimethyl sulfoxide (B87167) (DMSO).[3]

  • Add a strong base, such as powdered potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK) (3.0 eq), portion-wise at room temperature.[3]

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the formation of the 1,3-diketone by TLC.

  • After completion, acidify the reaction mixture with dilute acetic acid or HCl.

  • Extract the product with an appropriate organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude 1-(2-hydroxyphenyl)-5-aryl-penta-1,3-dione.

Step 3: Cyclodehydration to (E)-2-Styrylthis compound

  • Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-2-styrylthis compound.

Protocol 2: Modified Baker-Venkataraman Synthesis of 2-Styryl-4H-chromen-4-ones

This modified protocol offers a more direct route from the O-acylated intermediate to the final product.

  • To a solution of the substituted (E)-2-acetylphenyl cinnamate (B1238496) (1.0 eq) in a suitable solvent, add a base (e.g., KOH).

  • Stir the reaction at a specified temperature (e.g., room temperature or elevated) for a designated time.

  • Upon completion of the reaction as monitored by TLC, perform an acidic workup.

  • Isolate the crude product by filtration or extraction.

  • Purify the product by column chromatography or recrystallization to yield the desired 2-styryl-4H-chromen-4-one.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various (E)-2-styrylthis compound derivatives.

Table 1: Synthesis of (E)-2-Styrylchromones under Classical Heating Conditions [1]

EntryReaction Time (h)Yield (%)
1HH270
2H4-OCH₃361
3H4-Cl470
4H4-NO₂470
55-ClH320

Reaction conditions: K₂CO₃ (0.5 eq), water, reflux.

Table 2: Synthesis of 2-Styryl-4H-chromen-4-one Derivatives

ProductRYield (%)Melting Point (°C)
3aH85134-136
3b6-Cl95220-222
3c6,8-di-CH₃78152-154
3d6,8-di-Cl95160-162

Data extracted from a study on a modified Baker-Venkataraman method.

Visualizing the Synthesis

To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Baker_Venkataraman_Mechanism cluster_start Step 1: O-Acylation cluster_rearrangement Step 2: Baker-Venkataraman Rearrangement cluster_cyclization Step 3: Cyclodehydration 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone O_Acylated_Ester O-Acylated Ester 2'-Hydroxyacetophenone->O_Acylated_Ester Pyridine Cinnamoyl_Chloride Cinnamoyl Chloride Cinnamoyl_Chloride->O_Acylated_Ester Enolate Enolate Intermediate O_Acylated_Ester->Enolate Base (e.g., KOH) Diketone 1,3-Diketone Enolate->Diketone Intramolecular Acyl Transfer 2-Styrylthis compound 2-Styrylthis compound Diketone->2-Styrylthis compound Acid (e.g., H₂SO₄)

Caption: Reaction mechanism of the Baker-Venkataraman rearrangement for 2-styrylthis compound synthesis.

Experimental_Workflow Start Start: Starting Materials (2'-Hydroxyacetophenone, Cinnamoyl Chloride) O_Acylation O-Acylation Reaction Start->O_Acylation Workup1 Aqueous Workup and Extraction O_Acylation->Workup1 Purification1 Purification of Ester (Recrystallization/ Chromatography) Workup1->Purification1 BV_Rearrangement Baker-Venkataraman Rearrangement Purification1->BV_Rearrangement Workup2 Acidic Workup and Extraction BV_Rearrangement->Workup2 Cyclodehydration Cyclodehydration Reaction Workup2->Cyclodehydration Workup3 Precipitation and Filtration Cyclodehydration->Workup3 Purification2 Final Purification (Recrystallization) Workup3->Purification2 Final_Product Pure 2-Styrylthis compound Purification2->Final_Product

Caption: General experimental workflow for the synthesis of 2-styrylchromones.

References

Microwave-Assisted Synthesis of Novel Chromone Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, offering significant advantages such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of novel this compound derivatives, tailored for researchers and professionals in drug development.

The primary mechanisms behind microwave heating involve dipolar polarization and ionic conduction. Polar molecules align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This direct and efficient energy transfer to the reactants and solvent, rather than the reaction vessel, leads to rapid and uniform heating, which can promote reaction pathways that are less accessible under conventional heating conditions.

I. General Experimental Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of this compound derivatives, from reactant preparation to product purification and characterization.

G cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Solvent Vessel Microwave Reaction Vessel Reactants->Vessel Addition Microwave Microwave Reactor Vessel->Microwave Irradiation Cooling Cooling to RT Microwave->Cooling Filtration Filtration/Extraction Cooling->Filtration Purification Column Chromatography Filtration->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for microwave-assisted synthesis.

II. Protocols for Microwave-Assisted Synthesis of this compound Derivatives

This section details two common and effective methods for synthesizing this compound derivatives using microwave irradiation: the Baker-Venkataraman rearrangement and the Knoevenagel condensation.

Protocol 1: Synthesis of 3-Aroyl-2-aryl-4H-chromen-4-ones via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key intermediates in the formation of chromones.[3][5] Microwave irradiation significantly accelerates this process.[3][6]

Experimental Protocol:

  • Reactant Preparation: In a suitable microwave reaction vessel, combine the appropriate 2'-hydroxyacetophenone (B8834) derivative (1.0 mmol), the desired aroyl chloride (1.1 mmol), and a base such as pyridine (B92270) or potassium carbonate (2.0 mmol) in a microwave-compatible solvent like DMF or toluene (B28343) (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a designated time (typically 5-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure 3-aroyl-2-aryl-4H-chromen-4-one.

Table 1: Comparison of Conventional vs. Microwave-Assisted Baker-Venkataraman Rearrangement

EntryMethodTemperature (°C)TimeYield (%)Reference
1ConventionalReflux1-24 hVaries[3][7]
2Microwave14010 min68-72[5]
3Microwave1505 min>60[3]
Protocol 2: Synthesis of (E)-3-Styryl-4H-chromen-4-ones via Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. In the context of this compound synthesis, it is used to introduce a styryl group at the 3-position of the this compound ring.[3] Microwave assistance dramatically reduces the long reaction times required by conventional heating methods.[3]

Experimental Protocol:

  • Reactant Preparation: In a microwave reaction vessel, mix 4H-chromen-4-one-3-carbaldehyde (1.0 mmol), the appropriate arylacetic acid (1.2 mmol), and a catalytic amount of a base like piperidine (B6355638) or sodium acetate (B1210297) in a solvent such as ethanol (B145695) or under solvent-free conditions.[3][8]

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 100-120 °C) and power (e.g., 120 W) for a short duration (e.g., 7-60 minutes).[3] Monitor the reaction by TLC.

  • Work-up: After cooling, if a solvent was used, it is removed under reduced pressure. The residue is then treated with water.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization or column chromatography to yield the pure (E)-3-styryl-4H-chromen-4-one.

Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation

EntryMethodTemperature (°C)TimeYield (%)Reference
1ConventionalReflux12-31 h48[3]
2Microwave1007 min47-61[3]
3MicrowaveNot specified60 min56[3]

III. Biological Applications and Signaling Pathways

This compound derivatives have shown significant potential in drug development due to their wide range of biological activities. This section explores some of the key applications and the underlying signaling pathways.

Anticancer Activity

Many novel this compound derivatives exhibit potent anticancer activity.[7][9] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7][10]

Signaling Pathway: Induction of Apoptosis

Certain this compound derivatives can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

G cluster_pathway Apoptosis Induction by this compound Derivatives This compound This compound Derivative Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondria Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis.

Anti-inflammatory and Neuroprotective Activities

This compound derivatives have also been investigated for their anti-inflammatory and neuroprotective effects.[11] Some derivatives act as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[12][13]

Signaling Pathway: Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. Certain this compound derivatives have been identified as potent and selective MAO-B inhibitors.[13]

G cluster_pathway MAO-B Inhibition by this compound Derivatives Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Synapse Increased Dopamine in Synapse Dopamine->Synapse Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound Derivative This compound->MAOB Inhibits

Caption: Mechanism of MAO-B inhibition.

IV. Summary of Quantitative Data

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various this compound derivatives, providing a comparative overview for researchers.

Table 3: Microwave-Assisted Synthesis of Various this compound Derivatives

Product TypeStarting MaterialsCatalyst/BaseSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
2-Alkyl-4-chromanones2-Hydroxyacetophenone, Aliphatic aldehydeDiisopropylamineEtOHNot specified1706043-88[14]
3-Aroyl-5-hydroxyflavones2',6'-DiaroyloxyacetophenonesNot specifiedNot specifiedNot specifiedNot specified1068-72[5]
(E)-3-Styryl-4H-chromen-4-ones4H-Chromen-4-one-3-carbaldehyde, Arylacetic acidPiperidineEtOHNot specifiedNot specified6056[3]
Functionalized Flavones/Chromones1-(2-Hydroxyaryl)-3-aryl-1,3-propanedioneCuCl₂Not specifiedNot specifiedNot specified5Not specified[15]
Chlorosubstituted 3-Aroylthis compound1-(2-Hydroxy-5-chlorophenyl)-3-(2'-furyl)-1,3-propanedione, GlutaraldehydePiperidineEtOHNot specifiedNot specifiedNot specifiedNot specified[16][17]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of novel this compound derivatives. The protocols and data presented herein demonstrate the efficiency, speed, and green chemistry advantages of this technology. By providing detailed methodologies and insights into the biological applications and mechanisms of action, this document aims to facilitate further research and development in the field of this compound-based therapeutics. The versatility of microwave synthesis allows for the rapid generation of diverse chemical libraries, accelerating the discovery of new drug candidates with improved pharmacological profiles.

References

Application Notes and Protocols for the Analytical Characterization of Chromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the primary analytical techniques for the successful characterization of chromones, a significant class of heterocyclic compounds with diverse pharmacological activities. This document provides methodologies for spectroscopic and chromatographic analyses, guidelines for data interpretation, and standardized experimental procedures.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chromone derivatives in complex mixtures, such as plant extracts or reaction media.[1][2] Its high resolution and sensitivity make it ideal for purity assessment and quantitative analysis.[3][4]

Application Note:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of chromones, employing a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] The separation is based on the differential partitioning of the this compound analytes between the two phases. By adjusting the mobile phase composition, typically a mixture of water (often with a modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, a gradient or isocratic elution can be optimized for the separation of various this compound derivatives.[3][5] Detection is commonly performed using a UV-Vis detector, as the this compound scaffold exhibits strong absorbance in the UV region.[4]

Experimental Protocol: HPLC Analysis of Chromones

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase) to a concentration of approximately 1 mg/mL.

  • For complex matrices like plant extracts, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6]

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent column clogging.[5]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, hold at 30% B for column re-equilibration.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: Monitor at the λmax of the specific this compound derivative, typically in the range of 240-350 nm.[3]

  • Injection Volume: 10 µL.[3]

3. Data Analysis:

  • Identify this compound peaks by comparing their retention times with those of reference standards.

  • For quantitative analysis, generate a calibration curve by injecting a series of standard solutions of known concentrations.[7]

  • The concentration of the this compound in the sample can be determined from the peak area using the calibration curve.[7]

Experimental Workflow for HPLC Analysis of Chromones

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolution Dissolve Sample extraction Extraction (if needed) dissolution->extraction filtration Filter (0.45 µm) extraction->filtration injection Inject Sample filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV-Vis Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: Workflow for the HPLC analysis of chromones.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of chromones. A combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides comprehensive information about the electronic properties, functional groups, connectivity, and molecular weight of the molecule.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique used to study the electronic transitions within the this compound scaffold.[9] The position of the absorption maxima (λmax) provides information about the extent of conjugation in the molecule.[4]

Chromones typically exhibit two major absorption bands in the UV region. Band I, appearing at longer wavelengths (300-380 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic oxygen), while Band II, at shorter wavelengths (240-280 nm), corresponds to the benzoyl system (A-ring). The λmax values are sensitive to the substitution pattern on the this compound ring.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to a concentration that gives an absorbance reading between 0.2 and 0.8.[10]

  • A typical concentration is in the range of 1-10 µg/mL.

2. Data Acquisition:

  • Use a double-beam UV-Vis spectrophotometer.

  • Record the spectrum from 200 to 400 nm.[11]

  • Use the pure solvent as a blank to zero the instrument.[12]

3. Data Analysis:

  • Identify the wavelengths of maximum absorbance (λmax).

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.[13]

Table 1: Typical UV-Vis Absorption Maxima for this compound Derivatives

This compound DerivativeSolventBand I (λmax, nm)Band II (λmax, nm)
This compound3-Methylpentane~301~250, ~225
6-Fluorothis compoundEthanol296248
6-Chlorothis compoundEthanol300252
6-Bromothis compoundEthanol302254

Data compiled from various sources.[11][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

The FT-IR spectrum of a this compound is characterized by a strong absorption band for the γ-pyrone carbonyl group (C=O) typically appearing in the range of 1630-1680 cm⁻¹. The exact position of this band is influenced by substituents on the this compound ring. Other characteristic bands include C=C stretching of the aromatic and pyrone rings, and C-O stretching vibrations.

1. Sample Preparation:

  • KBr Pellet Method: Grind 1-2 mg of the solid this compound sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[16][17]

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[16]

2. Data Acquisition:

  • Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 2: Characteristic IR Absorption Bands for Chromones

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
C=O (γ-pyrone)Stretching1630 - 1680 (strong)
C=C (aromatic/pyrone)Stretching1600 - 1450 (multiple bands)
C-O-C (ether)Asymmetric Stretching1250 - 1100
C-H (aromatic)Stretching3100 - 3000
C-H (aromatic)Out-of-plane Bending900 - 675

Data compiled from various sources.[18][19][20][21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of chromones, providing detailed information about the carbon-hydrogen framework.[8]

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) of the protons are indicative of their electronic environment. ¹³C NMR spectroscopy reveals the number and types of carbon atoms. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.[23]

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. Data Acquisition:

  • Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a typical spectral width is 0-12 ppm.

  • For ¹³C NMR, a typical spectral width is 0-200 ppm.

3. Data Analysis:

  • Assign the signals in the ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values.

  • Use 2D NMR data to confirm the assignments and elucidate the complete structure.

Table 3: Typical ¹H NMR Chemical Shifts for the this compound Scaffold (in CDCl₃)

ProtonChemical Shift (δ, ppm)Multiplicity
H-27.8 - 8.2d
H-36.2 - 6.5d
H-58.1 - 8.3dd
H-67.3 - 7.6m
H-77.6 - 7.8m
H-87.4 - 7.6m

Data compiled from various sources.[19]

Table 4: Typical ¹³C NMR Chemical Shifts for the this compound Scaffold (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2155 - 160
C-3110 - 115
C-4175 - 180
C-4a123 - 126
C-5125 - 128
C-6124 - 127
C-7133 - 136
C-8117 - 120
C-8a156 - 159

Data compiled from various sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of chromones. Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which can aid in structural elucidation.[8]

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of chromones. The fragmentation of the this compound ring often proceeds via a retro-Diels-Alder (rDA) reaction, leading to characteristic fragment ions.[24] The fragmentation pattern is highly dependent on the substituents present on the this compound scaffold.[25]

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL for ESI-MS.[26]

  • For direct infusion, use a syringe pump to introduce the sample into the ion source.

  • For LC-MS, the sample is introduced via the HPLC system as described previously.

2. Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).

  • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

3. Data Analysis:

  • Determine the molecular weight from the molecular ion peak.

  • Propose a fragmentation pathway based on the observed fragment ions to confirm the structure.

Table 5: Characteristic Mass Spectral Fragment Ions for the this compound Core (EI-MS)

m/zProposed Fragment
146Molecular ion of this compound
120[M - C₂H₂O]⁺˙ (rDA fragmentation)
118[M - CO]⁺˙
92[M - C₂H₂O - CO]⁺˙
64[C₅H₄]⁺˙

Data compiled from various sources.[5][9][24][27]

Signaling Pathways Involving Chromones

Many this compound derivatives exhibit their biological activities by modulating key cellular signaling pathways. Understanding these interactions is crucial for drug development.

Application Note:

Chromones have been shown to inhibit inflammatory and cell proliferation pathways. Two notable targets are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Protein Kinase CK2 pathway.[28][29][30][31] Inhibition of these pathways can lead to anti-inflammatory and anti-cancer effects.

Signaling Pathway Diagrams:

MAPK Signaling Pathway and this compound Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Chromones This compound Derivatives Chromones->RAF Inhibition Chromones->MEK Inhibition Gene Gene Expression (Inflammation, Proliferation) TF->Gene

Caption: this compound derivatives can inhibit the MAPK signaling pathway.

Protein Kinase CK2 Signaling Pathway and this compound Inhibition

CK2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK2 Protein Kinase CK2 PI3K PI3K CK2->PI3K Activates NFkB NF-κB Pathway CK2->NFkB Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Inflammation Inflammation NFkB->Inflammation Chromones This compound Derivatives Chromones->CK2 Inhibition

Caption: this compound derivatives can inhibit the Protein Kinase CK2 signaling pathway.

References

Application of Chromones as Fluorescent Probes in Cellular Imaging: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of chromone-based fluorescent probes in cellular imaging. This compound derivatives have emerged as a versatile class of fluorophores for the development of probes to detect a variety of analytes and to monitor physiological parameters within living cells. Their excellent photophysical properties, including high quantum yields and good photostability, coupled with the relative ease of synthetic modification, make them ideal candidates for targeted bioimaging applications.

Introduction to this compound-Based Fluorescent Probes

The this compound scaffold, a benzopyran-4-one ring system, serves as an excellent platform for the design of fluorescent probes. The inherent fluorescence of the this compound core can be modulated through chemical modifications, leading to the development of "turn-on," "turn-off," or ratiometric sensors. These probes are designed to exhibit changes in their fluorescence properties upon interaction with a specific analyte or in response to changes in their microenvironment, such as polarity, pH, or viscosity. The primary mechanism of action for many this compound-based probes involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).

Quantitative Data of Selected this compound-Based Fluorescent Probes

The following tables summarize the key quantitative data for a selection of this compound-based fluorescent probes designed for various cellular applications.

Table 1: this compound-Based Probes for Metal Ion Detection

Probe Name/IdentifierTarget IonExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Response TypeReference
CP ProbeFe³⁺3454390.044 µMTurn-off[1]
OSACe³⁺Not specifiedNot specified63.8 nMTurn-off
LZn²⁺4214881.25 x 10⁻⁷ MTurn-on
LZn ComplexAl³⁺4215803.179 x 10⁻⁶ MRatiometric
RAl³⁺Not specifiedNot specifiedNot specifiedTurn-on[2]
LaMg²⁺Not specifiedNot specified2.56 x 10⁻⁶ MNot specified[3]
LbMg²⁺Not specifiedNot specified1.28 x 10⁻⁶ MNot specified[3]
Probe 1Cu²⁺Not specifiedNot specified0.273 x 10⁻⁶ MColorimetric/Fluorometric

Table 2: this compound-Based Probes for Other Analytes and Environmental Sensing

Probe Name/IdentifierTarget/ParameterExcitation (λex, nm)Emission (λem, nm)Key FeaturesResponse TypeReference
H₂S ProbeH₂SNot specifiedNot specifiedLarge Stokes shift of 150 nm, responds well in acidic conditionsNot specified
Viscosity ProbesViscosityNot specifiedNot specifiedUsed for imaging viscosity in biomembranes and organellesIntensity increase with viscosity
pH ProbespH425 / 625482-498 / 696-715Dual emission channels for ratiometric sensingReversible response to pH[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a precursor, a general synthesis of this compound-based Schiff base probes, and their application in cellular imaging.

Synthesis of 3-Formylthis compound (Key Precursor)

3-Formylthis compound is a crucial intermediate for the synthesis of many this compound-based fluorescent probes. The Vilsmeier-Haack reaction is a common method for its preparation.

Materials:

Procedure:

  • In a round-bottom flask, cool dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it.

  • The crude 3-formylthis compound can be purified by recrystallization from ethanol.

General Synthesis of this compound-Based Schiff Base Fluorescent Probes

Many this compound probes are Schiff bases, formed by the condensation of 3-formylthis compound with an appropriate amine-containing compound.

Materials:

  • 3-Formylthis compound

  • Amine-containing recognition moiety (e.g., a substituted aniline, hydrazine, or other heterocyclic amine)

  • Ethanol or another suitable solvent

  • Catalytic amount of acid (e.g., acetic acid) (optional)

Procedure:

  • Dissolve 3-formylthis compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the amine-containing recognition moiety (1 equivalent) to the solution.

  • If required, add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Protocol for Cellular Imaging using this compound-Based Fluorescent Probes

This protocol provides a general guideline for labeling and imaging live mammalian cells with this compound-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Glass-bottom dishes or coverslips for imaging

  • Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in a T-75 flask until they reach 70-80% confluency.

    • Trypsinize and seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of imaging.

    • Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • Prepare a working solution of the this compound probe by diluting the stock solution in serum-free medium or PBS to the desired final concentration (typically in the range of 1-20 µM).

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells 2-3 times with warm PBS or complete culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

    • Place the dish or coverslip on the stage of the fluorescence microscope equipped with an environmental chamber.

    • Excite the cells with the appropriate wavelength for the specific this compound probe and collect the emission using the corresponding filter set.

    • Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

  • Analyte Addition (for sensing applications):

    • To observe the probe's response to a specific analyte (e.g., metal ions), a solution of the analyte can be added to the imaging medium during or after probe loading.

    • Acquire images before and after the addition of the analyte to observe the change in fluorescence.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common approach.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound probe solution of unknown quantum yield

  • Standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilute solutions of both the standard and the this compound probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission curves for both the standard and the probe solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the probe. The plots should be linear.

  • Determine the gradients (slopes) of these plots.

  • Calculate the quantum yield of the this compound probe (Φ_probe) using the following equation:

    Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_probe and Grad_std are the gradients of the plots for the probe and the standard, respectively.

    • η_probe and η_std are the refractive indices of the solvents used for the probe and the standard, respectively (if the same solvent is used, this term is 1).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound-based fluorescent probes.

G cluster_probe This compound Probe Chromone_Core This compound Fluorophore Recognition_Moiety Recognition Moiety Analyte Target Analyte (e.g., Metal Ion) Recognition_Moiety->Analyte Binding Fluorescence_Off Fluorescence Quenched ('Turn-off') Analyte->Fluorescence_Off PET/Quenching Fluorescence_On Fluorescence Emitted ('Turn-on') Analyte->Fluorescence_On Inhibition of PET/ Conformational Change

Caption: General sensing mechanism of a this compound-based fluorescent probe.

G Start Start Cell_Culture 1. Cell Culture & Seeding (24-48h) Start->Cell_Culture Probe_Prep 2. Prepare Probe Working Solution Cell_Culture->Probe_Prep Probe_Loading 3. Probe Incubation (15-60 min) Probe_Prep->Probe_Loading Washing 4. Wash Cells (2-3 times) Probe_Loading->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Data_Analysis 6. Image & Data Analysis Imaging->Data_Analysis End End Data_Analysis->End G cluster_synthesis Synthesis of this compound Schiff Base Probe cluster_application Application in Cellular Imaging Precursor 2'-Hydroxyacetophenone Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) Precursor->Vilsmeier Intermediate 3-Formylthis compound Vilsmeier->Intermediate Condensation Condensation Reaction (+ Amine Moiety) Intermediate->Condensation Final_Probe This compound Schiff Base Probe Condensation->Final_Probe Cell_Loading Probe Loading into Live Cells Final_Probe->Cell_Loading Analyte_Interaction Interaction with Target Analyte Cell_Loading->Analyte_Interaction Fluorescence_Change Fluorescence Signal Change Analyte_Interaction->Fluorescence_Change Detection Microscopic Detection & Imaging Fluorescence_Change->Detection

References

Protocol for bioassay-guided fractionation to isolate natural chromones.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the bioassay-guided fractionation of natural extracts to isolate and identify bioactive chromones. Chromones are a class of naturally occurring compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Bioassay-guided fractionation is a systematic process that uses a specific biological assay to track the activity of interest through successive separation steps, ultimately leading to the isolation of the active constituent(s).[5][6][7][8] This protocol details the necessary steps from crude extract preparation and bioactivity screening to the fractionation, isolation, and structural elucidation of pure chromone compounds.

Introduction

Natural products remain a significant source of novel therapeutic agents.[3] Chromones, characterized by a benzo-γ-pyrone scaffold, are a prominent class of phytochemicals with a wide range of biological activities.[1][4] The process of identifying and isolating these compounds from complex natural mixtures is a critical step in drug discovery. Bioassay-guided fractionation is an effective strategy that links chemical separation with biological testing to efficiently isolate bioactive molecules.[5][6][7][8] This iterative process involves the fractionation of a crude extract, followed by bioactivity testing of each fraction. The most active fraction is then selected for further separation, and this process is repeated until a pure, active compound is isolated.[8]

Experimental Workflow

The overall workflow for bioassay-guided fractionation of natural chromones is depicted below.

Bioassay_Guided_Fractionation_Workflow A Plant/Fungal Material Collection & Drying B Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract B->C D Initial Bioassay Screening C->D E Active Crude Extract D->E Active N Inactive Fractions D->N Inactive F Solvent-Solvent Partitioning E->F G Fractionation (e.g., Column Chromatography) F->G H Fractions G->H I Bioassay of Fractions H->I J Active Fractions I->J Active I->N Inactive K Further Chromatographic Purification (e.g., HPLC) J->K L Pure Bioactive this compound(s) K->L M Structure Elucidation (NMR, MS, etc.) L->M

Caption: Workflow of Bioassay-Guided Fractionation for this compound Isolation.

Detailed Experimental Protocols

Preparation of Crude Extract

Objective: To extract a broad range of secondary metabolites, including chromones, from the source material.

Materials:

  • Dried and powdered plant or fungal material

  • Solvents: Methanol (B129727), Ethanol, Ethyl Acetate (B1210297), Hexane

  • Glassware: Beakers, Erlenmeyer flasks, funnels

  • Rotary evaporator

  • Filtration system (e.g., filter paper, Buchner funnel)

Protocol:

  • Maceration:

    • Weigh 1 kg of the dried, ground plant material.

    • Place the material in a large container and add 5 L of methanol.[9]

    • Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

    • Filter the extract through filter paper to separate the marc from the solvent.

    • Repeat the extraction process on the marc two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Bioassay Screening of Crude Extract

Objective: To determine if the crude extract possesses the desired biological activity. The choice of bioassay will depend on the research focus. Examples include:

  • Antioxidant Activity (DPPH Assay):

    • Prepare a stock solution of the crude extract in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the extract to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Incubate the plate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[10]

  • Anticancer Activity (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, PC-3) in a 96-well plate and incubate for 24 hours.[11]

    • Treat the cells with various concentrations of the crude extract and incubate for another 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. A decrease in absorbance correlates with reduced cell viability.[2][11]

  • α-Glucosidase Inhibitory Activity:

    • This assay is relevant for identifying potential antidiabetic agents.[1]

    • Mix the extract with α-glucosidase enzyme solution in a buffer.

    • Add the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).

    • Measure the release of p-nitrophenol spectrophotometrically at 405 nm. Inhibition of the enzyme activity results in a lower absorbance.[12]

Fractionation of the Active Extract

Objective: To separate the crude extract into fractions of decreasing complexity.

Protocol (Solvent-Solvent Partitioning):

  • Dissolve the active crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

  • Separate the layers and concentrate each fraction using a rotary evaporator.

  • Subject each fraction to the bioassay to identify the most active fraction(s).

Chromatographic Separation of the Active Fraction

Objective: To isolate pure compounds from the active fraction.

Protocol (Column Chromatography):

  • Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

  • Adsorb the active fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).[13]

  • Collect the eluate in a series of fractions.

  • Monitor the separation using Thin Layer Chromatography (TLC).

  • Pool fractions with similar TLC profiles and concentrate them.

  • Perform the bioassay on all pooled fractions to pinpoint the active ones.

Purification of Active Compounds

Objective: To obtain the bioactive chromones in a pure form.

Protocol (High-Performance Liquid Chromatography - HPLC):

  • Dissolve the most active fraction from column chromatography in a suitable solvent.

  • Inject the solution into a preparative or semi-preparative HPLC system equipped with a suitable column (e.g., C18).

  • Use an appropriate mobile phase (e.g., a gradient of methanol and water) to elute the compounds.[13]

  • Monitor the elution with a UV detector at a wavelength suitable for chromones (e.g., 254 nm).

  • Collect the peaks corresponding to individual compounds.

  • Confirm the purity of the isolated compounds using analytical HPLC.

  • Perform the bioassay on the pure compounds to confirm their activity.

Structure Elucidation

Objective: To determine the chemical structure of the isolated bioactive chromones.

Techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.[14][15]

  • Infrared (IR) Spectroscopy: To identify functional groups, such as carbonyls and hydroxyls.[14]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the chromophore system.[14]

Data Presentation

The quantitative data obtained during the bioassay-guided fractionation process should be systematically recorded.

Table 1: Bioactivity of Crude Extract and Solvent Fractions

SampleYield (%)Bioactivity (e.g., IC50 in µg/mL)
Crude Methanol Extract10.585.2 ± 4.1
Hexane Fraction15.2> 200
Chloroform Fraction22.8150.7 ± 8.3
Ethyl Acetate Fraction 35.5 42.1 ± 2.5
n-Butanol Fraction18.9112.4 ± 6.7
Aqueous Fraction7.6> 200

Data are hypothetical and for illustrative purposes.

Table 2: Bioactivity of Column Chromatography Sub-fractions from the Active Ethyl Acetate Fraction

Sub-fractionYield (mg)Bioactivity (e.g., IC50 in µg/mL)
F1-F5250> 100
F6-F1041075.3 ± 5.1
F11-F15 320 21.8 ± 1.9
F16-F2018058.9 ± 3.4

Data are hypothetical and for illustrative purposes.

Table 3: Bioactivity of Pure Isolated Chromones

CompoundYield (mg)Purity (%)Bioactivity (e.g., IC50 in µM)
This compound A15> 9810.5 ± 0.8
This compound B22> 995.2 ± 0.4

Data are hypothetical and for illustrative purposes based on published findings.[1][2]

Signaling Pathway Diagram (Hypothetical)

If a bioassay reveals an effect on a specific cellular pathway, such as apoptosis in cancer cells, a diagram can be created to illustrate the potential mechanism of action of the isolated this compound.

Signaling_Pathway This compound Isolated this compound Receptor Cell Surface Receptor This compound->Receptor Binds Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates

Caption: Potential Apoptotic Pathway Activated by an Isolated this compound.

Conclusion

This protocol provides a detailed framework for the successful isolation and identification of bioactive chromones from natural sources using a bioassay-guided fractionation approach. The systematic application of these methods, combined with careful data collection and analysis, is essential for advancing natural product-based drug discovery. The flexibility of this protocol allows for adaptation to different natural sources and target bioactivities.

References

Application Notes and Protocols: High-Throughput Screening of Chromone Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] this compound derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][3] Their diverse biological effects are often attributed to the modulation of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[1][4][5] High-throughput screening (HTS) of this compound libraries offers an efficient strategy for the identification of novel therapeutic leads.[6][7] This document provides detailed protocols and application notes for the high-throughput screening of this compound libraries, with a focus on a cell-based NF-κB reporter assay as a primary screening method.

High-Throughput Screening Workflow

The general workflow for high-throughput screening of a this compound library involves several key stages, from initial library preparation to hit validation. This process is designed to be systematic and automated to efficiently test thousands of compounds.[6]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Validation Compound_Library This compound Compound Library in DMSO Assay_Plates Assay-Ready Plates (e.g., 384-well) Dispensing Acoustic Dispensing of Compounds Assay_Plates->Dispensing Transfer Cell_Seeding Cell Seeding (Reporter Cell Line) Dispensing->Cell_Seeding Add Cells Incubation Incubation Cell_Seeding->Incubation Incubate Signal_Detection Signal Detection (e.g., Luminescence) Incubation->Signal_Detection Read Plate Data_Acquisition Data Acquisition & Normalization Signal_Detection->Data_Acquisition Raw Data Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Processed Data Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Primary Hits Secondary_Assays Secondary Assays & SAR Dose_Response->Secondary_Assays Confirmed Hits

Caption: A generalized workflow for high-throughput screening of a this compound library.

Featured Screening Protocol: NF-κB Reporter Assay

This protocol describes a cell-based luciferase reporter assay to screen for this compound derivatives that inhibit the NF-κB signaling pathway, a key pathway in inflammation.

Objective: To identify this compound compounds that inhibit TNFα-induced NF-κB activation in a human cell line.

Materials:

  • NF-κB reporter cell line (e.g., THP-1 or HeLa cells stably expressing a luciferase gene under the control of an NF-κB response element)[8]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Assay medium (serum-free cell culture medium)

  • This compound library (e.g., 10 mM stocks in DMSO)

  • Recombinant human TNFα

  • Positive control inhibitor (e.g., IKK-16)

  • White, opaque, sterile 96-well or 384-well microplates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer plate reader

Protocol:

Day 1: Cell Seeding

  • Culture the NF-κB reporter cells to approximately 80% confluency.

  • Harvest the cells and resuspend them in assay medium to a final concentration of 2.5 x 105 cells/mL.

  • Dispense 40 µL of the cell suspension into each well of a white, opaque 96-well plate (for a final density of 10,000 cells/well).

  • Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.[9]

Day 2: Compound Addition and Stimulation

  • Prepare serial dilutions of the this compound library compounds and controls in assay medium. The final DMSO concentration should not exceed 0.5%.

  • Add 10 µL of the diluted compounds to the respective wells of the cell plate.

  • Incubate for 1 hour at 37°C.

  • Prepare a 10x working solution of TNFα in assay medium (e.g., 100 ng/mL).

  • Add 10 µL of the 10x TNFα solution to all wells except the unstimulated control wells. Add 10 µL of assay medium to the unstimulated wells.

  • Incubate the plate for 5-6 hours at 37°C in a humidified incubator with 5% CO2.[8]

Day 3: Signal Detection

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 50 µL of the luciferase assay reagent to each well.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the background wells (no cells) from all other readings.

  • Normalize the data by setting the average signal of the unstimulated control as 0% inhibition and the average signal of the TNFα-stimulated control (with DMSO) as 100% activity (0% inhibition).

  • Calculate the percent inhibition for each this compound compound.

  • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the controls).

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the inhibitory activities of selected this compound derivatives against key therapeutic targets.

Table 1: Inhibition of p38α MAP Kinase by this compound Derivatives

Compound R1 R2 IC50 (nM)[4][10]
1a H H >10,000
1b F H 2,500
8a H NH2 17
8e F NH2 23

Data from a study on 3-(4-fluorophenyl)-2-(4-pyridyl)this compound derivatives as p38 MAP kinase inhibitors.[4]

Table 2: Anticancer Activity of this compound Derivatives

Compound Cell Line Target IC50 (µM)
Fisetin A549 (Lung) PI3K/Akt ~15[5]
Kaempferol E. coli DNA Gyrase 12.5 (µg/mL)[1]
LY294002 * SKOV3 (Ovarian) PI3K ~10-20[7]

LY294002 is a known PI3K inhibitor with a this compound-like core structure.[7]

Signaling Pathway Visualization

This compound derivatives have been shown to modulate multiple signaling pathways involved in cell growth, inflammation, and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and a common target for anticancer drug discovery.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K1 S6K1 mTORC1->S6K1 Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Promotes _4EBP1->Cell_Growth Inhibits This compound This compound Derivatives This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Conclusion

High-throughput screening of this compound libraries is a powerful approach for the discovery of novel drug candidates. The protocols and data presented here provide a framework for researchers to design and implement effective screening campaigns. The use of cell-based assays, such as the NF-κB reporter assay, allows for the identification of compounds that modulate specific signaling pathways in a physiologically relevant context. Further characterization of hits through dose-response studies and secondary assays will be crucial for advancing promising compounds into the drug development pipeline.

References

Designing Multi-Target-Directed Ligands Using Chromone Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold has emerged as a privileged structure in medicinal chemistry, providing a versatile template for the design of multi-target-directed ligands (MTDLs). This approach is particularly promising for complex multifactorial diseases such as neurodegenerative disorders and cancer, where a single molecule can modulate multiple pathological pathways. These application notes provide an overview of the design principles, key molecular targets, and experimental protocols for developing this compound-based MTDLs.

Application Notes

The rationale behind using this compound scaffolds for MTDL design lies in their inherent ability to interact with a variety of biological targets. By strategically modifying the core this compound structure, researchers can develop compounds that simultaneously inhibit key enzymes, receptor pathways, or pathological protein aggregation implicated in disease progression.

Key Therapeutic Areas and Molecular Targets

Neurodegenerative Diseases (e.g., Alzheimer's Disease):

This compound-based ligands have been extensively explored as MTDLs for Alzheimer's disease, targeting several key pathological hallmarks.[1][2] The primary targets include:

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, offering symptomatic relief.[1][2]

  • Monoamine Oxidases (MAO-A and MAO-B): MAO inhibitors can modulate neurotransmitter levels and provide neuroprotective effects.[1][3]

  • β-Secretase (BACE1): Inhibiting BACE1 reduces the production of amyloid-beta (Aβ) peptides, a key component of amyloid plaques.[1]

  • Amyloid-β (Aβ) Aggregation: Many this compound derivatives have been shown to inhibit the aggregation of Aβ peptides into neurotoxic plaques.[1][2]

  • Metal Chelation: Some this compound derivatives can chelate metal ions like copper and iron, which are implicated in oxidative stress and Aβ aggregation.[4]

Cancer:

In oncology, this compound scaffolds have been utilized to develop MTDLs that target various cancer-related pathways.[5][6] These include:

  • Kinase Pathways: this compound derivatives have been shown to inhibit key kinase pathways involved in cancer cell proliferation, survival, and angiogenesis, such as MAPK, PI3K/Akt/mTOR, and receptor tyrosine kinases (e.g., EGFR, FGFR3, VEGF).[5][6]

  • Apoptosis Induction: Certain this compound compounds can induce programmed cell death (apoptosis) in cancer cells.[7]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle, preventing cancer cell division.[5]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound-based multi-target-directed ligands.

Table 1: Multi-Target Activity of this compound Derivatives in Neurodegenerative Disease Models

Compound IDTargetIC₅₀ (µM)Reference
Compound 15 hMAO-A5.12[1]
hMAO-B0.816[1]
Aβ Aggregation75% inhibition at 20 µM[1]
Compound 19 hAChE0.046[1]
LOX-574[1]
hMAO-A15[1]
hMAO-B5[1]
Compound 34 BuChE0.012[1]
hAChE2[1]
hMAO-A3[1]
hMAO-B21[1]
Compound 36 BuChE5.24[1][3]
AChE0.37[1][3]
MAO-B0.272[1][3]
Compound 24 AChE5[1]
BuChE10[1]
BACE114[1]
COX-210[1]
LOX-1515[1]
LOX-529[1]
Compound 9a AChE0.21[8]
hMAO-A0.94[8]
hMAO-B3.81[8]
Compound 23a MAO-B0.63[8]
Compound 17d hMAO-B0.067[4]
Compound 7m AChE0.00587[9]
AGEs Formation23.0[9]
Radical Scavenging0.03712[9]

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | Target/Activity | GI₅₀/IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 15 | MDA-MB-231 | Growth Inhibition | 14.8 |[5] | | | | EGFR, FGFR3, VEGF | Suppression |[5] | | Compound 17 | MDA-MB-231 | Growth Inhibition | 17.1 |[5] | | | | EGFR, FGFR3, VEGF | Suppression |[5] | | Compound 3 | HT-29 | Cytotoxicity | 21.17 |[7] | | | A549 | Cytotoxicity | 31.43 |[7] | | Compound 23 | MCF-7 | SIRT2 Inhibition | 29 |[10] |

Visualizations

MTDL_Strategy_Neurodegeneration cluster_0 This compound Scaffold cluster_1 Modifications cluster_2 Multi-Target-Directed Ligand cluster_3 Alzheimer's Disease Pathology This compound This compound Core Mods Strategic Modifications (e.g., linkers, pharmacophores) This compound->Mods Design MTDL This compound-Based MTDL Mods->MTDL Synthesis AChE AChE/BuChE Inhibition MTDL->AChE MAO MAO-A/B Inhibition MTDL->MAO BACE1 BACE1 Inhibition MTDL->BACE1 Abeta Aβ Aggregation Inhibition MTDL->Abeta Metal Metal Chelation MTDL->Metal

Figure 1: Design strategy for this compound-based MTDLs for Alzheimer's disease.

Experimental_Workflow_Neuro start Design & Synthesis of This compound Derivatives invitro In Vitro Screening start->invitro ache AChE/BuChE Inhibition Assay (Ellman's Method) invitro->ache mao MAO-A/B Inhibition Assay invitro->mao bace1 BACE1 Inhibition Assay invitro->bace1 abeta Aβ Aggregation Assay (Thioflavin T) invitro->abeta lead_opt Lead Optimization ache->lead_opt mao->lead_opt bace1->lead_opt abeta->lead_opt

Figure 2: Experimental workflow for screening neuroprotective MTDLs.

Cancer_MTDL_Pathway cluster_0 Signaling Pathways cluster_1 Cellular Effects MTDL This compound-Based MTDL Kinase Kinase Pathways (MAPK, PI3K/Akt) MTDL->Kinase Apoptosis Apoptosis Induction MTDL->Apoptosis CellCycle Cell Cycle Arrest MTDL->CellCycle Proliferation Decreased Proliferation Kinase->Proliferation CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->Proliferation

Figure 3: Signaling pathways targeted by anticancer this compound MTDLs.

Experimental Protocols

General Synthesis of this compound-2-Carboxylic Acid Derivatives (Microwave-Assisted)

This protocol is a general guideline for the synthesis of this compound-2-carboxylic acids, which are key intermediates for further derivatization.[9]

Materials:

Procedure:

  • In a microwave-safe vessel, dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and ethyl oxalate (1.5 equivalents) in the chosen solvent.

  • Add the base (2 equivalents) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 15-30 minutes).

  • After cooling, add HCl to the reaction mixture to induce cyclization and precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude this compound-2-carboxylic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

In Vitro Biological Assays

This colorimetric assay measures the activity of cholinesterases.[2]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations. A control well should contain the buffer instead of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and subsequently the IC₅₀ value.

This fluorometric assay determines the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • Specific inhibitors for control (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Assay buffer

  • Test compounds

  • 96-well black microplate and a fluorescence plate reader

Procedure:

  • Prepare solutions of enzymes, substrate, HRP, dye reagent, and test compounds in the assay buffer.

  • In a 96-well black plate, add the enzyme (MAO-A or MAO-B) and the test compound at various concentrations.

  • Incubate for a predefined time to allow for inhibitor-enzyme interaction.

  • Prepare a working reagent containing the substrate, HRP, and dye reagent.

  • Add the working reagent to all wells to start the reaction.

  • Incubate for a specific period (e.g., 20 minutes) in the dark.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm and λem = 585 nm).

  • Calculate the percentage of inhibition and the IC₅₀ value.

This is a fluorescence resonance energy transfer (FRET) based assay.[11]

Materials:

  • BACE1 enzyme

  • BACE1 FRET substrate

  • Assay buffer

  • BACE1 inhibitor for control

  • Test compounds

  • 96-well black microplate and a fluorescence plate reader

Procedure:

  • Prepare solutions of the BACE1 enzyme, FRET substrate, and test compounds in the assay buffer.

  • In a 96-well black plate, add the test compound at various concentrations.

  • Add the BACE1 enzyme to each well and incubate for a short period.

  • Initiate the reaction by adding the BACE1 FRET substrate.

  • Measure the fluorescence intensity kinetically over a period of time (e.g., 60-90 minutes) at the appropriate excitation and emission wavelengths.

  • The rate of increase in fluorescence is proportional to the BACE1 activity.

  • Calculate the percentage of inhibition and the IC₅₀ value.

This assay monitors the aggregation of Aβ peptides in the presence of test compounds.[3]

Materials:

  • Aβ peptide (e.g., Aβ₁₋₄₂)

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Test compounds

  • 96-well black microplate and a fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ peptide.

  • Prepare a working solution of ThT in the phosphate buffer.

  • In a 96-well black plate, mix the Aβ peptide solution with the test compound at various concentrations.

  • Incubate the plate at 37°C for an extended period (e.g., 24-48 hours) to allow for Aβ aggregation.

  • After incubation, add the ThT working solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.

  • A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

  • Calculate the percentage of inhibition.

This colorimetric assay assesses the effect of compounds on cancer cell viability.[5][12]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Test compounds

  • 96-well plate and a microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ value.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Chromone-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of chromone-based Schiff bases, a class of compounds with significant potential in the development of new antimicrobial agents. Furthermore, it outlines standardized methods for evaluating their antimicrobial efficacy through in vitro studies.

Introduction

This compound, a benzopyran-4-one scaffold, is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with a wide array of biological activities. The derivatization of chromones into Schiff bases, through the condensation of a 3-formylthis compound with a primary amine, has emerged as a promising strategy for the discovery of novel antimicrobial agents. These compounds have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. This application note provides a comprehensive guide to the synthesis and antimicrobial screening of this important class of molecules.

Data Presentation: Antimicrobial Activity of this compound-Based Schiff Bases

The following table summarizes the antimicrobial activity of a selection of this compound-based Schiff bases against common pathogenic microorganisms. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, has been compiled from various studies to provide a comparative overview.

Compound IDStructureTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
CSB-1 6-bromo-3-formylthis compoundE. coli (UPEC)20Not Reported[1]
CSB-2 6-chloro-3-formylthis compoundE. coli (UPEC)20Not Reported[1]
CSB-3 3-formyl-6-isopropylthis compoundE. coli (UPEC)50Not Reported[1]
CSB-4 Schiff base of p-aminophenol and benzaldehydeE. coli62.57-12[2]
CSB-4 Schiff base of p-aminophenol and benzaldehydeS. aureus62.58-13[2]
CSB-4 Schiff base of p-aminophenol and benzaldehydeC. albicans2509[2]
CSB-5 Schiff base of p-aminophenol and anisaldehydeE. coli2508-10[2]
CSB-5 Schiff base of p-aminophenol and anisaldehydeS. aureus62.58-10[2]
CSB-5 Schiff base of p-aminophenol and anisaldehydeC. albicans62.57[2]
CSB-6 Schiff base of p-aminophenol and 4-nitrobenzaldehydeE. coli2507[2]
CSB-6 Schiff base of p-aminophenol and 4-nitrobenzaldehydeS. aureus62.57-15[2]
CSB-6 Schiff base of p-aminophenol and 4-nitrobenzaldehydeC. albicans1258[2]
CSB-7 Schiff base of p-aminophenol and cinnamaldehydeE. coli62.57-9[2]
CSB-7 Schiff base of p-aminophenol and cinnamaldehydeS. aureus>500No activity[2]
CSB-7 Schiff base of p-aminophenol and cinnamaldehydeC. albicans62.58-13[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Formylthis compound (Precursor)

This protocol describes the Vilsmeier-Haack reaction to synthesize the key precursor, 3-formylthis compound, from 2-hydroxyacetophenone (B1195853).

Materials:

  • 2-hydroxyacetophenone

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethanol (B145695)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, take dimethylformamide (e.g., 20 mL) and cool it to 0-5 °C in an ice bath.

  • To the cooled DMF, slowly add phosphorus oxychloride (e.g., 1.2 equivalents) dropwise with constant stirring, ensuring the temperature does not rise above 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimum amount of DMF.

  • Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • A solid precipitate of 3-formylthis compound will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 3-formylthis compound.

  • Dry the purified product in a desiccator. Characterize the compound using techniques such as IR, ¹H NMR, and Mass spectrometry.

Protocol 2: Synthesis of this compound-Based Schiff Bases

This protocol details the general procedure for the condensation reaction between 3-formylthis compound and a primary amine to yield the corresponding Schiff base.

Materials:

  • 3-Formylthis compound (or a substituted derivative)

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Ethanol or Methanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3-formylthis compound (1 equivalent) in ethanol or methanol.

  • To this solution, add the primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

  • Dry the purified product and characterize it by IR, ¹H NMR, ¹³C NMR, and Mass spectrometry to confirm its structure.

Protocol 3: Antimicrobial Screening by Agar (B569324) Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized Schiff bases.

Materials:

  • Synthesized this compound-based Schiff bases

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Standard antibiotic discs (positive control)

  • DMSO (negative control)

Procedure:

  • Prepare sterile nutrient agar plates by pouring the molten agar into Petri dishes and allowing them to solidify in a laminar flow hood.

  • Prepare a fresh inoculum of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn culture.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, punch wells of 6-8 mm diameter into the agar.

  • Prepare stock solutions of the synthesized Schiff bases in DMSO (e.g., 1 mg/mL).

  • Add a specific volume (e.g., 100 µL) of each compound solution into the respective wells.

  • Place a standard antibiotic disc as a positive control and add 100 µL of DMSO to another well as a negative control.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound-based Schiff bases

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Cultures of test microorganisms

  • Sterile saline

  • Micropipettes and multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative reading)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial or fungal inoculum and adjust its concentration in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 100 µL of the microbial inoculum to each well containing the serially diluted compounds. The final volume in each well will be 200 µL.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum but no compound). Also, include a sterility control (broth only).

  • Seal the plate and incubate at 37 °C for 18-24 hours for bacteria and at 28-35 °C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (growth). Alternatively, the absorbance can be read using a microplate reader.

Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of this compound-Based Schiff Bases cluster_screening Antimicrobial Screening Start Starting Materials (2-Hydroxyacetophenone, Primary Amine) Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Formylthis compound 3-Formylthis compound (Precursor) Vilsmeier->Formylthis compound Condensation Condensation Reaction (+ Primary Amine, cat. Acetic Acid) Formylthis compound->Condensation SchiffBase Crude this compound Schiff Base Condensation->SchiffBase Purification Purification (Recrystallization) SchiffBase->Purification PureProduct Pure this compound Schiff Base Purification->PureProduct Characterization Structural Characterization (IR, NMR, Mass Spec) PureProduct->Characterization AgarWell Agar Well Diffusion (Preliminary Screening) PureProduct->AgarWell Test Compounds MIC_Assay Broth Microdilution (MIC Determination) AgarWell->MIC_Assay Active Compounds DataAnalysis Data Analysis (Zone of Inhibition, MIC values) MIC_Assay->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification Antimicrobial_Mechanism_Hypothesis cluster_cell Bacterial Cell Membrane Cell Membrane MembraneDisruption Membrane Disruption (Loss of Integrity) Membrane->MembraneDisruption DNA DNA DNABinding DNA Binding & Interference DNA->DNABinding Proteins Essential Enzymes EnzymeInhibition Enzyme Inhibition (e.g., DNA Gyrase) Proteins->EnzymeInhibition SchiffBase This compound-Based Schiff Base SchiffBase->Membrane Interacts with SchiffBase->DNA Binds to SchiffBase->Proteins Inhibits CellDeath Bacterial Cell Death MembraneDisruption->CellDeath EnzymeInhibition->CellDeath DNABinding->CellDeath

References

Application Notes and Protocols: Molecular Docking of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of chromone derivatives with various protein targets. This guide is intended to assist researchers in the fields of computational chemistry, pharmacology, and drug discovery in evaluating the potential of this compound-based compounds as therapeutic agents.

Introduction

This compound is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-viral, anti-diabetic, and anti-cancer properties. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in structure-based drug design, allowing for the elucidation of binding mechanisms and the prediction of binding affinities, thereby guiding the synthesis and development of new drug candidates. This document outlines the protocols for performing molecular docking studies on this compound derivatives and presents a summary of quantitative data from recent studies.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory activities of various this compound derivatives against different protein targets as reported in recent literature.

This compound DerivativeProtein TargetDocking Score (kcal/mol)IC50 (µM)Reference
6-isopropyl-3-formyl this compoundInsulin-degrading enzyme (IDE)-8.5-[1]
This compound hydrazone derivative 4dα-glucosidase-20.1 ± 0.19[2]
This compound hydrazone derivative 4aα-glucosidase-45.7 ± 0.23[2]
This compound derivative 6mα-glucosidase-10.9 ± 0.29[3]
This compound derivative 4α-glucosidase-11.72 ± 0.08[3]
This compound-embedded peptidomimetic Ch-p7SARS-CoV-2 Main ProteaseHigh Affinity (Specific score not provided)-[4]
3-formyl this compound derivativesVarious (CAD, BHK, IDE, HIF-α, p53, COX, Mpro of SARS-CoV2)Strong Binding Affinity-[1]

Note: IC50 values are experimental and provide a measure of the concentration of a drug that is required for 50% inhibition in vitro. Docking scores are theoretical predictions of binding affinity.

Experimental Protocols: Molecular Docking of this compound Derivatives

This section provides a detailed, step-by-step protocol for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.[5]

Part 1: Preparation of the Protein Receptor
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1IEP for c-Abl kinase).[6]

  • Clean the Protein Structure:

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's catalytic activity.[7][8]

    • If the protein has multiple chains and only one is required, remove the unnecessary chains.[8]

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.[9]

  • Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[10]

Part 2: Preparation of the this compound Derivative (Ligand)
  • Obtain Ligand Structure:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software like ChemDraw or MarvinSketch.[7]

    • Alternatively, download the 3D structure from a database like PubChem if it is a known compound.[9]

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.[7]

  • Define Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Convert to PDBQT format: Save the prepared ligand structure in the PDBQT file format.

Part 3: Molecular Docking Simulation
  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.

    • Define a grid box that encompasses the entire binding pocket. The size and center of the grid box need to be specified.[9]

  • Create a Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Analyze the Results:

    • The output file (usually in PDBQT format) will contain multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.[9]

    • The log file (log.txt) will contain the binding affinity scores for each pose.

    • Visualize the docked poses and interactions using molecular visualization software like PyMOL or Discovery Studio.[9]

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose of the this compound derivative and the amino acid residues in the protein's active site.

Visualizations

General Workflow of Molecular Docking

The following diagram illustrates the typical workflow of a molecular docking study, from the initial preparation of the ligand and protein to the final analysis of the results.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen run_docking Run Docking (e.g., AutoDock Vina) grid_gen->run_docking analyze_poses Analyze Poses (Binding Affinity) run_docking->analyze_poses visualize Visualize Interactions (Hydrogen Bonds, etc.) analyze_poses->visualize p38_mapk_pathway ext_stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) tak1 TAK1 (MAPKKK) ext_stimuli->tak1 mkk3_6 MKK3/6 (MAPKK) tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 transcription_factors Transcription Factors (e.g., ATF-2, MEF2C) p38->transcription_factors inflammation Inflammatory Response transcription_factors->inflammation This compound This compound Derivative This compound->p38 Inhibition

References

Application Notes and Protocols for the Synthesis of Chromone-Containing Hybrid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary synthetic techniques for preparing chromone-containing hybrid analogues, molecules of significant interest in medicinal chemistry and drug discovery. The following sections detail established experimental protocols, present quantitative data for key reactions, and visualize the synthetic workflows.

Introduction to this compound Hybrids

This compound, a benzopyran-4-one scaffold, is a privileged structure in drug discovery, forming the core of many natural products and pharmacologically active compounds.[1][2][3][4][5][6][7] The strategy of molecular hybridization, which combines the this compound scaffold with other pharmacophores, has emerged as a powerful tool to create novel analogues with enhanced or synergistic biological activities.[1][8] These hybrid molecules often exhibit a wide range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][6] This document outlines key synthetic methodologies for constructing these valuable compounds.

I. Synthesis of this compound-Thiazole Hybrids

This compound-thiazole hybrids are a significant class of compounds, often investigated for their potential as α-amylase inhibitors and radical scavengers.[9][10] The synthesis typically involves a multi-step reaction sequence starting from a substituted 2-hydroxyacetophenone (B1195853).

Experimental Protocol: Synthesis of Hydrazinyl Thiazole Substituted Chromones

This protocol is adapted from the work of Taha et al. (2017).[9][10]

Step 1: Synthesis of this compound-3-carbaldehyde (1)

  • To a stirred solution of 2-hydroxyacetophenone (1 eq.) in dimethylformamide (DMF, 3 eq.), add phosphoryl chloride (POCl₃, 5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 6 hours.

  • Pour the cooled reaction mixture into crushed ice with constant stirring.

  • Neutralize the solution with aqueous sodium hydroxide (B78521) (10%) until a yellow precipitate forms.

  • Filter the precipitate, wash with water, and recrystallize from ethanol (B145695) to afford the desired this compound-3-carbaldehyde.

Step 2: Synthesis of Thiosemicarbazone Derivatives (2)

  • Reflux a mixture of this compound-3-carbaldehyde (1 eq.), thiosemicarbazide (B42300) (1.2 eq.), and a catalytic amount of glacial acetic acid in ethanol for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone derivative.

Step 3: Synthesis of Hydrazinyl Thiazole Substituted Chromones (3)

  • Reflux a mixture of the thiosemicarbazone derivative (1 eq.) and an appropriate α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq.) in ethanol in the presence of triethylamine (B128534) (TEA, 1.5 eq.) for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate, wash with water, and purify by column chromatography (silica gel, ethyl acetate/hexane) to yield the final this compound-thiazole hybrid.

Quantitative Data
StepProductYield (%)
1This compound-3-carbaldehyde75-85%
2Thiosemicarbazone Derivative80-90%
3This compound-Thiazole Hybrid65-80%

Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Condensation cluster_2 Step 3: Hantzsch Thiazole Synthesis A 2-Hydroxyacetophenone B This compound-3-carbaldehyde A->B DMF, POCl3 D Thiosemicarbazone Derivative B->D C Thiosemicarbazide C->D F This compound-Thiazole Hybrid D->F E alpha-Haloketone E->F

Caption: Synthetic scheme for this compound-thiazole hybrids.

II. Synthesis of this compound-Isoxazole Hybrids

This compound-isoxazole hybrids are often synthesized via 1,3-dipolar cycloaddition reactions and have shown potential as antibacterial agents.[11][12] A common route involves the reaction of a this compound-containing nitrile oxide with an alkene or alkyne.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on established methods.[11]

Step 1: Synthesis of this compound-3-carboxaldoxime

  • A solution of 3-formylthis compound (1 eq.) and hydroxylamine (B1172632) hydrochloride (1.5 eq.) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give the aldoxime.

Step 2: Generation of Nitrile Oxide and Cycloaddition

  • To a stirred solution of the this compound-3-carboxaldoxime (1 eq.) and an appropriate alkene (e.g., styrene) (1.2 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or toluene), an oxidizing agent such as sodium hypochlorite (B82951) (NaOCl) or chloramine-T is added portion-wise at room temperature.

  • The reaction mixture is stirred for 12-24 hours.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is diluted with water and extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the this compound-isoxazole hybrid.

Quantitative Data
StepProductYield (%)
1This compound-3-carboxaldoxime85-95%
2This compound-Isoxazole Hybrid50-75%

Synthetic Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 3-Formylthis compound C This compound-3-carboxaldoxime A->C B Hydroxylamine HCl B->C F This compound-Isoxazole Hybrid C->F [In situ Nitrile Oxide Formation] D Alkene/Alkyne D->F E Oxidizing Agent (e.g., NaOCl) E->F

Caption: General scheme for this compound-isoxazole synthesis.

III. Synthesis of this compound-Coumarin Hybrids

The combination of this compound and coumarin (B35378) scaffolds, both prevalent in natural products, has led to the development of hybrid molecules with interesting biological properties.[13][14] One approach involves a "click chemistry" reaction, specifically the Huisgen 1,3-dipolar cycloaddition, to link the two moieties.

Experimental Protocol: Synthesis via Click Chemistry

This protocol describes the synthesis of a 5-fluorouracil/coumarin hybrid, which can be adapted for this compound-coumarin hybrids.[14]

Step 1: Synthesis of Bromoalkylated Coumarin/Chromone

  • A mixture of 7-hydroxycoumarin or 7-hydroxythis compound (1 eq.), an appropriate 1,ω-dibromoalkane (2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.) in acetone (B3395972) is refluxed for 24 hours.

  • The reaction is monitored by TLC.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the bromoalkylated derivative.

Step 2: Synthesis of Azidoalkylated Coumarin/Chromone

  • A solution of the bromoalkylated derivative (1 eq.) and sodium azide (B81097) (NaN₃, 3 eq.) in DMF is stirred at room temperature for 24 hours.

  • The reaction mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azido (B1232118) derivative, which is often used without further purification.

Step 3: Click Reaction with an Alkyne-Containing Moiety

  • To a solution of the azidoalkylated coumarin/chromone (1 eq.) and an alkyne-functionalized molecule (e.g., N¹-propargyl-5-fluorouracil) (1 eq.) in a t-BuOH/H₂O (1:1) mixture, sodium ascorbate (B8700270) (0.3 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.2 eq.) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate is filtered, washed with water and diethyl ether, and dried to afford the final hybrid product.

Quantitative Data
StepProductYield (%)
1Bromoalkylated Coumarin/Chromone66-76%[14]
2Azidoalkylated Coumarin/Chromone64-72%[14]
3This compound-Coumarin Hybrid (via Click)Good yields (not specified)[14]

Logical Relationship Diagram

G A 7-Hydroxycoumarin/ This compound C Bromoalkylated Intermediate A->C Williamson Ether Synthesis B 1,ω-Dibromoalkane B->C E Azidoalkylated Intermediate C->E Azide Substitution D Sodium Azide D->E G This compound-Coumarin Hybrid E->G Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click) F Alkyne-functionalized Pharmacophore F->G

Caption: Click chemistry approach to hybrid synthesis.

IV. Multi-Component Reactions (MCRs) for this compound Hybrid Synthesis

Multi-component reactions are highly efficient for generating molecular diversity and have been applied to the synthesis of complex this compound analogues.[8][15] The Passerini reaction, for example, can be used to create this compound-donepezil hybrids.[16]

Experimental Protocol: Passerini Three-Component Reaction

This is a generalized protocol based on the synthesis of this compound-donepezil hybrids.[16]

  • A mixture of a this compound aldehyde (1 eq.), a carboxylic acid (1 eq.), and an isocyanide (1 eq.) is stirred in a suitable solvent (e.g., dichloromethane) at room temperature for 24-48 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the α-acyloxy carboxamide product.

Quantitative Data
Reaction TypeProductYield (%)
Passerini 3-CRThis compound-Donepezil Hybrid30-65%[16]

Experimental Workflow

G A This compound Aldehyde E Reaction Mixture A->E B Carboxylic Acid B->E C Isocyanide C->E D Solvent (e.g., DCM) D->E F Purification (Column Chromatography) E->F Reaction Completion G This compound Hybrid (alpha-Acyloxy Carboxamide) F->G

Caption: Workflow for Passerini multi-component reaction.

Conclusion

The synthetic strategies outlined in these application notes represent versatile and effective methods for the preparation of this compound-containing hybrid analogues. The choice of a particular method will depend on the desired final structure and the available starting materials. These protocols provide a solid foundation for researchers to explore the synthesis of novel this compound hybrids for various applications in drug discovery and development.

References

Experimental setup for evaluating the antioxidant activity of chromones.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Evaluating the Antioxidant Activity of Chromones

Introduction

Chromones, characterized by their benzo-γ-pyrone backbone, are a class of heterocyclic compounds widely found in plants and used in traditional medicine.[1] These compounds and their derivatives have garnered significant scientific interest for their diverse biological activities, including their potential as antioxidants.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases.[2] Antioxidants like chromones can mitigate this damage by neutralizing free radicals.[1]

The antioxidant mechanism of chromones can be twofold. They can act directly by scavenging free radicals, a property often attributed to their chemical structure which allows for the donation of a hydrogen atom or an electron.[1][2] This direct activity can be quantified using various in vitro chemical assays. Secondly, they may act indirectly by enhancing cellular antioxidant defense systems, for instance, by activating signaling pathways like the Nrf2-Keap1 pathway.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups used to evaluate the antioxidant activity of chromones. Detailed protocols for key chemical and cell-based assays are provided, along with data presentation and visualization of relevant workflows and pathways.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

In vitro chemical assays are rapid, simple, and cost-effective methods for screening the free-radical scavenging ability of compounds. The most common assays are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[2][3] The reduction of the purple DPPH radical to the yellow-colored non-radical form, DPPH-H, is measured by a decrease in absorbance at approximately 517 nm.[1][3] A larger decrease in absorbance indicates higher radical scavenging activity.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM or as specified by the kit) in methanol (B129727) or ethanol (B145695).[3] The solution should be freshly prepared and protected from light.[3]

    • Prepare various concentrations of the chromone test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.[4]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution (e.g., 20 µL).[5]

    • Add the DPPH working solution (e.g., 200 µL) to each well.

    • Include a control well containing the solvent and DPPH solution but no test compound.[4]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula[4]: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the test compound.

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.[1][5] A lower IC50 value signifies higher antioxidant activity.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue/green chromophore.[6] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[6] This method is applicable to both hydrophilic and lipophilic compounds.[6]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS•+ Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[1][6]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare various concentrations of the this compound test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the sample solution (e.g., 10 µL).[1]

    • Add the ABTS•+ working solution (e.g., 190 µL) to each well.

    • Incubate the mixture at room temperature for a short period (e.g., 6 minutes).[5]

  • Measurement:

    • Read the absorbance at 734 nm.[5][6]

  • Data Analysis:

    • The scavenging activity is calculated using the same formula as for the DPPH assay.[1]

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve generated with Trolox.[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the reducing capacity of a compound.[7] It is based on the reduction of a colorless ferric-probe complex (Fe³⁺) to a colored ferrous-probe complex (Fe²⁺) at low pH in the presence of an antioxidant.[8] The intensity of the resulting blue color is proportional to the antioxidant capacity and is measured by the change in absorbance at approximately 593-595 nm.[8][9]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[10] Warm the reagent to 37°C before use.

    • Prepare various concentrations of the this compound test compounds and a ferrous sulfate (B86663) or Trolox standard.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 10 µL) to a 96-well plate.[8]

    • Add the FRAP working reagent (e.g., 190 µL) to each well.[8]

  • Measurement:

    • Measure the absorbance at 594 nm after a specified incubation time (e.g., 4-60 minutes) at 37°C.[8][9]

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using a known concentration of Fe²⁺.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (DPPH, ABTS•+, or FRAP) mix Mix Reagents with Sample/Standard/Control in 96-well Plate prep_reagents->mix prep_samples Prepare this compound Samples & Standard (Trolox) at Various Concentrations prep_samples->mix incubate Incubate under Specific Conditions (Time, Temp, Dark) mix->incubate measure Measure Absorbance at Specific Wavelength (517, 734, or 594 nm) incubate->measure calculate Calculate % Inhibition or Ferric Reducing Power measure->calculate determine Determine IC50 Value or Trolox Equivalents (TEAC) calculate->determine

Caption: General experimental workflow for antioxidant activity assessment.[1]

Part 2: Cell-Based Assay for Biological Relevance

While chemical assays are useful for screening, they do not account for biological processes like cell uptake, distribution, and metabolism.[11][12] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular environment.[11][12]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[12] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which becomes trapped within the cell.[12][13] A free radical generator, such as ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), is then introduced to induce oxidative stress.[12] The generated peroxyl radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11][12] The presence of an effective antioxidant inhibits this oxidation, resulting in reduced fluorescence.[12]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate at a density that allows them to reach confluence within 24 hours (e.g., 6 x 10⁴ cells/well).[12][13]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Cell Treatment:

    • After 24 hours, remove the culture medium and wash the cells gently with PBS.[12]

    • Treat the cells with a medium containing various concentrations of the this compound test compound and 25 µM DCFH-DA.[12] Include wells for a quercetin (B1663063) standard curve and control wells (cells with DCFH-DA and the radical initiator but no antioxidant).[12][13]

    • Incubate the plate for 1 hour at 37°C.[12]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells again with PBS to remove extracellular compounds.[12]

    • Add a solution of a free radical initiator (e.g., 600 µM ABAP) to all wells except the blank wells.[12]

  • Measurement:

    • Immediately begin measuring the fluorescence kinetically using a microplate reader (e.g., excitation 485 nm, emission 538 nm) at 37°C for 1 hour, with readings taken every 1-5 minutes.[11][13]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence measurements over time.

    • Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where:

      • ∫SA is the AUC for the sample.

      • ∫CA is the AUC for the control curve.

    • Results are often expressed as quercetin equivalents (QE).[14]

G Workflow for Cellular Antioxidant Activity (CAA) Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_measurement Oxidative Stress & Measurement cluster_final_analysis Data Analysis seed Seed HepG2 Cells in 96-well Plate culture Culture for 24h to Reach Confluence seed->culture wash1 Wash Cells with PBS culture->wash1 treat Treat with this compound Compound + DCFH-DA Probe wash1->treat incubate1 Incubate for 1 hour at 37°C treat->incubate1 wash2 Wash Cells with PBS incubate1->wash2 initiate Add Radical Initiator (ABAP) wash2->initiate measure Measure Fluorescence Kinetically for 1 hour initiate->measure calculate Calculate Area Under the Curve (AUC) measure->calculate determine Determine CAA Value (Quercetin Equivalents) calculate->determine

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.[12]

Part 3: Indirect Antioxidant Mechanisms - Signaling Pathways

Chromones may exert antioxidant effects indirectly by modulating cellular signaling pathways. A key pathway is the Nrf2-Keap1 pathway, which regulates the expression of numerous cytoprotective and antioxidant genes.[1] While direct evidence for all chromones is still emerging, related polyphenolic compounds are known Nrf2 activators.[1]

G Simplified Nrf2-Keap1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) Nrf2_free Nrf2 (Active) Nrf2_Keap1->Nrf2_free Dissociation This compound This compound Derivative (Antioxidant) This compound->Nrf2_Keap1 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Nrf2_translocated Nrf2 Nrf2_free->Nrf2_translocated Translocation ARE Antioxidant Response Element (ARE) in DNA Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Activates Nrf2_translocated->ARE Binds to

Caption: Nrf2-Keap1 pathway activation by oxidative stress or antioxidants.[1]

Part 4: Data Presentation

Quantitative data from antioxidant assays should be summarized for clear comparison. The IC50 value is a common metric for direct scavenging assays, representing the concentration of a compound required to achieve 50% of the maximum effect.[5]

Table 1: Antioxidant Activity (IC50) of Various this compound Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
This compound Carboxamide DerivativeDPPH~0.28 (most potent)[5]
This compound-2-Carboxamide (Compound 7f)DPPH73.32[5]
This compound-2-Carboxamide (Compound 7g)DPPH36.79[5]
Synthetic this compound (Compound 5h)DPPH3.2[5]
3-Formylthis compound Derivative (Compound 2e)DPPH75.95 ± 1.52[15]
3-Formylthis compound Derivative (Compound 2g)DPPH47.98 ± 3.10[15]
3-Formylthis compound Derivative (Compound 2i)DPPH38.71 ± 5.22[15]
3-Formylthis compound Derivative (Compound 2j)DPPH65.15 ± 1.42[15]
Quercetin (Reference)DPPH69.13 ± 1.93[15]
FisetinDPPH12.0 ± 0.1[16]
LuteolinDPPH14.0 ± 0.1[16]
Quercetin (Reference)DPPH15.0 ± 0.1[16]
3-Formylthis compound Derivative (Compound 2e)ABTS107.60 ± 4.04[15]
3-Formylthis compound Derivative (Compound 2f)ABTS190.90 ± 6.01[15]
3-Formylthis compound Derivative (Compound 2g)ABTS172.73 ± 1.66[15]
Quercetin (Reference)ABTS192.43 ± 1.27[15]

Note: IC50 values can vary based on specific experimental conditions. Data is compiled from multiple sources for illustrative purposes.

The evaluation of the antioxidant activity of chromones requires a multi-assay approach. Initial screening with robust in vitro chemical assays like DPPH, ABTS, and FRAP provides valuable information on direct radical scavenging and reducing power.[1][15] For more biologically meaningful results that account for cellular uptake and metabolism, the Cellular Antioxidant Activity (CAA) assay is highly recommended.[12][14] Furthermore, investigating the modulation of key signaling pathways, such as Nrf2-Keap1, can elucidate the indirect antioxidant mechanisms of these promising compounds.[1] This comprehensive evaluation strategy will empower researchers to effectively characterize the antioxidant potential of novel this compound derivatives for drug development and other applications.

References

Application Note: Analysis of Chromone Compounds in Plant Extracts by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocols for the identification and quantification of chromone compounds in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that are widely distributed in the plant kingdom. They exhibit a broad range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of chromones in complex plant matrices to support research, drug discovery, and quality control of herbal products. Liquid chromatography coupled with mass spectrometry (LC-MS) has become a powerful technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[1][2][3] This application note outlines the methodologies for sample preparation, LC-MS analysis, and data interpretation for this compound compounds from plant extracts.

Experimental Protocols

Sample Preparation

The preparation of plant samples is a critical step to ensure the accurate analysis of this compound compounds. The goal is to efficiently extract the target compounds while minimizing interferences from the complex plant matrix.[4][5] A general workflow for sample preparation is as follows:

  • Sample Collection and Pre-treatment :

    • Collect fresh plant material and clean it to remove any contaminants.

    • Drying of the plant material can be performed using methods such as air-drying, oven-drying at a controlled temperature (40-60 °C), or freeze-drying (lyophilization) to preserve the integrity of the metabolites.[6][7]

    • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[7]

  • Extraction :

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

    • Select an appropriate solvent for extraction. Methanol, ethanol, or a mixture of methanol/water are commonly used for extracting chromones.[7]

    • Common extraction techniques include:

      • Ultrasonic-Assisted Extraction (UAE) : Suspend the plant powder in the chosen solvent and sonicate for a specified period (e.g., 30 minutes).

      • Soxhlet Extraction : A classic and exhaustive extraction method.[7]

      • Accelerated Solvent Extraction (ASE) : A modern technique that uses elevated temperatures and pressures.

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.[6]

  • Purification/Cleanup (Optional) :

    • For complex matrices, a cleanup step using Solid-Phase Extraction (SPE) with a C18 cartridge can be employed to remove interfering substances.[7]

    • The extract is passed through the SPE cartridge, which retains the compounds of interest. The cartridge is then washed, and the chromones are eluted with a suitable solvent.

  • Final Sample Preparation for LC-MS :

    • Evaporate the solvent from the extract under a gentle stream of nitrogen or using a rotary evaporator.[6]

    • Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 1 mL of methanol/water, 50:50 v/v).

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[6]

LC-MS/MS Method

The following parameters are a starting point and may require optimization for specific this compound compounds and plant matrices.

Liquid Chromatography (LC) Conditions:

A typical UPLC-MS/MS system can be used for the analysis.[8]

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[8]
Mobile Phase A Water with 0.1% formic acid[8]
Mobile Phase B Acetonitrile with 0.1% formic acid[8]
Flow Rate 0.3 mL/min[8]
Column Temperature 35 °C[8]
Injection Volume 2-5 µL[8]
Gradient Elution A time-gradient elution is typically used to achieve good separation. For example: 0-1.5 min, 10-15% B; 1.5-3.5 min, 15-30% B; 3.5-4.5 min, 30-40% B; 4.5-6.0 min, 40-70% B; 6.0-7.0 min, 70-10% B; 7.0-8.0 min, 10% B.[8]

Mass Spectrometry (MS) Conditions:

A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), positive or negative mode. Positive ion mode is often suitable for many chromones.[9][10]
Scan Mode Multiple Reaction Monitoring (MRM) for quantification.[11]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

Data Presentation

Quantitative data for representative this compound compounds are summarized in the table below. These values are illustrative and should be determined empirically on the specific instrument used.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Prim-O-glucosylcimifugin425.1263.1245.115
4'-O-β-D-glucosyl-5-O-methylvisamminol439.1277.1259.118
Cimifugin263.1248.1233.120
Sec-O-glucosylhamaudol427.1265.1247.116
6,7-dimethoxy-2-(2-phenylethyl)this compound325.1193.1165.125
6-methoxy-2-(2-phenylethyl)this compound281.1149.1121.122

Note: The specific m/z values and collision energies should be optimized for each compound and instrument.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound compounds in plant extracts.

Caption: Workflow for LC-MS analysis of chromones.

Understanding Mass Spectral Fragmentation

The structural elucidation of chromones by MS is aided by understanding their characteristic fragmentation patterns. Retro-Diels-Alder fragmentation is a common pathway for the this compound core.[12] The specific fragmentation will depend on the substituents on the this compound ring. For example, 2-(2-phenylethyl)chromones often show characteristic fragment ions corresponding to the benzyl (B1604629) ion and the this compound core.[13] Analysis of the MS/MS spectra allows for the confirmation of known chromones and the tentative identification of new derivatives.[10][14]

Conclusion

The LC-MS/MS methods described in this application note provide a robust and sensitive approach for the analysis of this compound compounds in plant extracts. Proper sample preparation is key to achieving reliable and reproducible results. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Method validation, including the determination of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, should be performed for quantitative applications.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Chromones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted chromones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of chromones. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing substituted chromones?

A1: Several methods are widely used for the synthesis of substituted chromones, with the choice depending on the desired substitution pattern and the availability of starting materials. Key methods include:

  • Baker-Venkataraman Rearrangement: This method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[1][2]

  • Simonis Reaction: This involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a condensing agent like phosphorus pentoxide or sulfuric acid.[1][3]

  • Kostanecki-Robinson Reaction: This reaction synthesizes chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides.[1]

  • Vilsmeier-Haack Reaction: This is particularly useful for synthesizing 3-formylchromones.[1][3]

  • Microwave-Assisted Synthesis: This modern approach can significantly reduce reaction times and improve yields for various chromone syntheses.[1][3]

Q2: How do substituents on the starting materials affect the reaction outcome?

A2: Substituents on the aromatic rings of the starting materials can have a significant impact on the reaction's success due to electronic and steric effects.[3]

  • Electron-Withdrawing Groups (EWGs): EWGs on the phenolic starting material can decrease its nucleophilicity, potentially hindering the initial steps of the reaction. Stronger bases or higher temperatures may be required to overcome this.[3] In some cases, electron-deficient 2'-hydroxyacetophenones have been shown to give high yields of the desired chroman-4-ones.[4]

  • Electron-Donating Groups (EDGs): EDGs can increase the reactivity of the phenol but may also promote side reactions, leading to the formation of byproducts.[3][4] This can complicate purification and lower the isolated yield.[4]

  • Steric Hindrance: Bulky substituents near the reaction site can impede the approach of reagents, slowing down or even preventing the reaction.[3]

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[1]

Troubleshooting Guides

Issue 1: Consistently Low Reaction Yield

Low yields are a frequent challenge in this compound synthesis. A systematic approach to troubleshooting is recommended.[3]

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical.[3] It is crucial to optimize these parameters. For instance, in microwave-assisted synthesis, adjusting the base, solvent, and temperature can significantly enhance yields.[3]

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using TLC or LC-MS.[3] If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[3]

  • Side Product Formation: Competing reactions can consume starting materials and reduce the desired product's yield.[3] A common side product in certain this compound syntheses is the isomeric coumarin (B35378).[1][3] The choice of condensing agent can influence the product distribution. For example, using phosphorus pentoxide in the Simonis reaction is reported to favor this compound formation over coumarin.[1][3]

  • Purification Losses: Significant loss of product can occur during workup and purification steps.[3] Re-evaluate your extraction and chromatography procedures to minimize losses.[3]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.[1]

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_purity->monitor_reaction analyze_side_products Analyze Side Products (NMR, MS) monitor_reaction->analyze_side_products optimize_conditions Optimize Reaction Conditions analyze_side_products->optimize_conditions review_purification Review Purification Protocol optimize_conditions->review_purification yield_improved Yield Improved? review_purification->yield_improved consult_literature Consult Literature for Alternative Methods yield_improved->consult_literature No problem_solved Problem Solved yield_improved->problem_solved Yes

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Issue 2: Formation of Significant Side Products

The formation of side products is a common issue that can complicate purification and reduce yields.

Question: I am observing the formation of a significant amount of a side product. How can I identify it and suppress its formation?

Answer: Identifying the impurity is the first step toward mitigating its formation.

  • Identification:

    • Isolate the side product using column chromatography or preparative TLC/HPLC.[3]

    • Characterize the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3] As mentioned, coumarins are frequent byproducts in certain syntheses.[1][3]

  • Suppression Strategies:

    • Modify Reaction Conditions:

      • Catalyst/Reagent: The choice of catalyst can be pivotal. For instance, in the Simonis reaction, switching from sulfuric acid to phosphorus pentoxide can favor this compound over coumarin formation.[1][3]

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product.[3]

      • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents with different polarities.[3]

    • Change the Synthetic Route: If side product formation is inherent to the chosen method, consider alternative synthetic strategies.[3]

Side_Product_Formation cluster_simonis Simonis Reaction phenol Phenol catalyst Catalyst phenol->catalyst beta_ketoester β-Ketoester beta_ketoester->catalyst intermediate Intermediate Adduct This compound This compound (Desired) intermediate->this compound P₂O₅ favored coumarin Coumarin (Side Product) intermediate->coumarin H₂SO₄ favored catalyst->intermediate

Caption: Competing pathways in the Simonis reaction leading to chromones or coumarins.

Data Presentation

Table 1: Effect of Substituents on the Yield of 2-Pentylchroman-4-one

This table summarizes the impact of substituents on the 2'-hydroxyacetophenone (B8834) on the yield of the corresponding 2-pentylchroman-4-one, highlighting the challenge with electron-donating groups which leads to an increase in aldehyde self-condensation.[4][5]

2'-Hydroxyacetophenone SubstituentProduct Yield (%)Primary Side Product
4'-Chloro88Aldehyde self-condensation
4'-Bromo85Aldehyde self-condensation
Unsubstituted75Aldehyde self-condensation
4'-Methyl60Aldehyde self-condensation
4'-Methoxy17Aldehyde self-condensation
6,8-Dimethyl17Aldehyde self-condensation
Table 2: Optimization of Reaction Conditions for Microwave-Assisted Synthesis

The following table presents data on the optimization of base and solvent for the microwave-assisted synthesis of a this compound derivative.

EntryBase (equiv.)Diethyl oxalate (B1200264) (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Et₃N (2.0)1.5EtOH1203045
2DBU (2.0)1.5EtOH1203085
3DBU (2.0)1.5DMF1203070
4DBU (2.0)1.5MeCN1203065
5DBU (2.0)1.2EtOH1203078
6DBU (2.0)1.8EtOH1203082

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chromanones

This method provides a rapid and efficient route to 2-alkyl-substituted chromanones through a base-promoted condensation of 2'-hydroxyacetophenones and aliphatic aldehydes under microwave irradiation.[6][7]

Materials:

  • 2'-Hydroxyacetophenone (1.0 mmol)

  • Aliphatic aldehyde (1.2 mmol)

  • Diisopropylamine (DIPA) (2.0 mmol)

  • Absolute ethanol (B145695) (5 mL)

Procedure:

  • Combine the 2'-hydroxyacetophenone, aliphatic aldehyde, and DIPA in a microwave process vial.

  • Add absolute ethanol to the vial and seal it.

  • Place the vial in a microwave reactor and irradiate at 170 °C for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2-alkyl-substituted chroman-4-one.

Protocol 2: Synthesis of Flavone (B191248) via Baker-Venkataraman Rearrangement

This three-step protocol describes the synthesis of flavone from 2'-hydroxyacetophenone.[1]

Step 1: Synthesis of 2'-Benzoyloxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 2'-benzoyloxyacetophenone.

Step 2: Rearrangement to 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Dissolve 2'-benzoyloxyacetophenone (1.0 eq) in anhydrous pyridine.

  • Add powdered potassium hydroxide (B78521) (3.0 eq) and heat the mixture at 50 °C for 30 minutes.

  • Cool the reaction mixture and pour it into ice-cold dilute HCl.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization to Flavone

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 1 hour.

  • Cool the reaction mixture and pour it into ice water to precipitate the flavone.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Experimental_Workflow cluster_protocol1 Protocol 1: Microwave Synthesis cluster_protocol2 Protocol 2: Flavone Synthesis p1_start Combine Reactants in Vial p1_mw Microwave Irradiation p1_start->p1_mw p1_conc Concentration p1_mw->p1_conc p1_purify Purification p1_conc->p1_purify p1_product 2-Alkyl-Substituted Chromanone p1_purify->p1_product p2_step1 Step 1: Esterification p2_step2 Step 2: Rearrangement p2_step1->p2_step2 p2_step3 Step 3: Cyclization p2_step2->p2_step3 p2_product Flavone p2_step3->p2_product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

Safety Precautions

Yes, standard laboratory safety practices should always be followed. Specific precautions include:

  • Handling of Reagents: Many reagents used in this compound synthesis are corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • High Temperatures: Many synthesis protocols require high temperatures. Use appropriate heating equipment and take care to avoid burns.[3]

  • Microwave Synthesis: When using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines provided by the manufacturer.[3]

  • Pressure Build-up: Some reactions can generate pressure. Use appropriate glassware and pressure-relief systems if necessary.[3]

References

Technical Support Center: Optimization of Chromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for chromone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing chromones?

A1: Several classical and modern methods are widely employed for this compound synthesis. Key methods include:

  • Baker-Venkataraman Rearrangement: A base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized under acidic conditions.[1]

  • Kostanecki-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) and its corresponding sodium salt.[2]

  • Simonis Reaction: This involves the condensation of a phenol (B47542) with a β-ketoester. The choice of condensing agent is critical; phosphorus pentoxide (P₂O₅) typically favors this compound formation, while sulfuric acid (H₂SO₄) often leads to isomeric coumarins.[3][4]

  • Microwave-Assisted Synthesis: This modern technique significantly reduces reaction times, often from hours to minutes, and can improve yields and reaction cleanliness.[2]

Q2: I am getting a significant amount of coumarin (B35378) as a byproduct in my Simonis reaction. How can I improve the selectivity for the this compound product?

A2: The formation of coumarin is a classic challenge in the Simonis reaction. Selectivity is highly dependent on the condensing agent used. To favor this compound formation, it is recommended to use phosphorus pentoxide (P₂O₅). In contrast, strong protic acids like sulfuric acid (H₂SO₄) tend to promote the Pechmann condensation pathway, which yields the isomeric coumarin.[3][4]

Q3: What are the main advantages of using microwave irradiation for this compound synthesis?

A3: Microwave-assisted synthesis offers several key advantages over conventional heating methods:

  • Reduced Reaction Times: Reactions that might take several hours can often be completed in a matter of minutes.[2]

  • Improved Yields: The rapid, uniform heating provided by microwaves can lead to higher product yields.[2]

  • Cleaner Reactions: By minimizing the formation of side products, microwave heating can simplify the purification process.[2]

Q4: How do substituents on the starting materials affect the reaction outcome?

A4: The electronic and steric properties of substituents on the aromatic ring can significantly impact the reaction.

  • Electron-Withdrawing Groups (EWGs): EWGs on the phenol can decrease its nucleophilicity, potentially slowing down the reaction. In such cases, using stronger bases or higher temperatures may be necessary to drive the reaction forward.

  • Electron-Donating Groups (EDGs): EDGs can increase the reactivity of the phenol, but may also promote side reactions.

  • Steric Hindrance: Bulky groups near the reaction site can impede the approach of reagents, leading to lower yields or requiring longer reaction times.

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthesis experiments.

Problem 1: Consistently Low Reaction Yield

Low yields are a frequent issue that can stem from multiple factors. A systematic approach is crucial for identifying and resolving the root cause.

Potential Causes & Suggested Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists after the expected time, consider extending the reaction duration or cautiously increasing the temperature.[2]

  • Suboptimal Reaction Conditions:

    • Solution: The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that may require optimization.[2] For instance, in the Baker-Venkataraman rearrangement, bases like potassium hydroxide, potassium tert-butoxide, or sodium hydride are commonly used in anhydrous aprotic solvents such as THF or DMSO.[5] The reaction temperature can range from room temperature to reflux depending on the specific reagents.[5]

  • Side Product Formation:

    • Solution: Isolate and identify the side product using chromatographic and spectroscopic techniques. Once identified, reaction conditions can be modified to disfavor its formation. Lowering the reaction temperature can sometimes increase selectivity.[2] Experimenting with solvents of different polarities can also influence the reaction pathway.[2]

  • Losses During Workup and Purification:

    • Solution: Re-evaluate your extraction, washing, and chromatography procedures. Ensure the pH is appropriate during aqueous washes to prevent loss of product. Check the compatibility of your compound with the chromatography stationary phase (e.g., silica (B1680970) gel can be acidic).

Problem 2: Formation of an Unexpected Major Product or Isomer

The formation of an incorrect isomer, such as a coumarin instead of a this compound, is a common issue related to the reaction pathway chosen.

Potential Cause & Suggested Solution:

  • Incorrect Reaction Pathway Favored:

    • Solution: This is particularly relevant in the Simonis reaction. The choice of condensing agent is paramount. Using phosphorus pentoxide (P₂O₅) favors the formation of chromones. Conversely, using sulfuric acid (H₂SO₄) promotes the Pechmann reaction, leading to coumarins.[3][4] Therefore, ensure the correct condensing agent is being used for your desired product.

Data Presentation: Optimization of Reaction Conditions

Quantitative data is essential for making informed decisions to optimize a reaction. The following tables provide examples of how reaction parameters influence product yield.

Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromothis compound-2-carboxylic acid

EntryBase (Equivalents)SolventTemperature (°C)Time (min)Yield (%)
1EtONa (1)Ethanol (B145695)1201025
2EtONa (2)Ethanol1201028
3MeONa (2)Ethanol1201029
4MeONa (2)Dioxane1202068
5MeONa (2)Dioxane1203068
6MeONa (3)Dioxane1201587
7MeONa (3)Dioxane1401575

Data compiled from a study on microwave-assisted synthesis. The optimized conditions were found to be 3 equivalents of sodium methoxide (B1231860) in dioxane at 120°C for 15 minutes, yielding 87% of the product.

Table 2: Qualitative Comparison of Conditions for Classical this compound Syntheses

ReactionKey ReagentsTypical SolventsTemperatureCommon IssuesOptimization Notes
Baker-Venkataraman o-Acyloxyaryl ketone, Strong Base (KOH, NaH, KOt-Bu)Anhydrous Aprotic (THF, DMSO, Pyridine)Room Temp to RefluxIncomplete rearrangement, hydrolysis of esterEnsure anhydrous conditions. Base strength and temperature may need screening.[5]
Kostanecki-Robinson o-Hydroxyaryl ketone, Aliphatic Anhydride, Sodium Salt of Acid(Often neat/solvent-free)High Temp (e.g., 180-190°C)Harsh conditions, potential byproducts from hydrolysisRequires high temperatures and long reaction times.[6]
Simonis Reaction Phenol, β-Ketoester, Condensing AgentHigh-boiling, non-polar or solvent-freeVaries with catalystCoumarin formation Use P₂O₅ for this compound selectivity; H₂SO₄ favors coumarin.[3][4]

Experimental Protocols

The following are detailed methodologies for key this compound synthesis experiments.

Protocol 1: Microwave-Assisted Synthesis of 6-Bromothis compound-2-carboxylic acid[2]

This protocol is based on optimized conditions for the synthesis of a specific this compound derivative.

Materials:

Procedure:

  • To a solution of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol in a microwave vial, add sodium methoxide (2 equivalents) and diethyl oxalate (3 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 4 M HCl to the reaction mixture to facilitate hydrolysis and cyclization.

  • Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.

  • After cooling, the product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the 6-bromothis compound-2-carboxylic acid.

Protocol 2: Direct Synthesis of 7-Hydroxy-3-methylthis compound via Kostanecki-Robinson Reaction[6]

This protocol describes a classical method requiring high temperatures.

Materials:

Procedure:

  • A mixture of 2,4-dihydroxyacetophenone (5 g, 0.033 mol), anhydrous sodium acetate (5.4 g, 0.066 mol), and acetic anhydride (15 mL) is heated in an oil bath at 180-190 °C for 8-10 hours.

  • The hot reaction mixture is then carefully poured into ice water.

  • The solid that separates is collected by filtration and washed thoroughly with water.

  • The crude product is boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated byproducts.

  • The solid is again collected by filtration and recrystallized from ethanol to yield the purified 7-hydroxy-3-methylthis compound.

Visualizations

Workflow and Decision Diagrams

The following diagrams illustrate a general experimental workflow, a troubleshooting decision tree for low yields, and the relationship between key reaction parameters.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Starting Materials (e.g., o-hydroxyacetophenone) Reagents Prepare Reagents & Solvents (Ensure anhydrous conditions if needed) Start->Reagents Reaction Perform Condensation/Cyclization (e.g., Baker-Venkataraman, Kostanecki) Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extraction & Washing Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis End Final Product Analysis->End

Caption: Generalized experimental workflow for this compound synthesis.

G Start Low Yield Observed CheckCompletion Is reaction complete? (Check TLC/LC-MS) Start->CheckCompletion Extend Increase reaction time or temperature CheckCompletion->Extend No CheckSideProducts Significant side products or isomers formed? CheckCompletion->CheckSideProducts Yes Extend->Start ModifyCond Modify conditions: - Change catalyst/reagent - Lower temperature - Change solvent CheckSideProducts->ModifyCond Yes CheckPurification Review purification steps (Extraction pH, Chromatography) CheckSideProducts->CheckPurification No End Yield Improved ModifyCond->End Optimize Systematically optimize parameters: Base, Solvent, Temp, Time CheckPurification->Optimize Optimize->End

Caption: Troubleshooting decision tree for low reaction yield.

G Yield Yield & Purity Catalyst Catalyst / Base Yield->Catalyst influenced by Solvent Solvent Yield->Solvent influenced by Temperature Temperature Yield->Temperature influenced by Time Reaction Time Yield->Time influenced by Selectivity Selectivity (this compound vs. Coumarin) Catalyst->Selectivity determines Solvent->Catalyst Temperature->Time

Caption: Interrelationship of key parameters in this compound synthesis.

References

Technical Support Center: Microwave-Assisted Chromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of microwave-assisted chromone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of chromones and offers systematic approaches to resolve them.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in microwave-assisted this compound synthesis can arise from several factors. A methodical approach to troubleshooting is recommended to identify and resolve the issue.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a significant amount of starting material remains after the designated reaction time, consider incrementally increasing the reaction duration or the microwave irradiation temperature.[1]

  • Suboptimal Reaction Conditions: The chosen parameters may not be ideal for your specific substrate.

    • Solution: Systematically optimize the reaction conditions. Key parameters to investigate include the choice of base, solvent, temperature, and reaction time.[2][3] For instance, in the synthesis of 6-bromothis compound-2-carboxylic acid, changing the solvent from methanol (B129727) to dioxane resulted in a significant yield increase from 34% to 68%.[3]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your reactants and solvents. If necessary, purify the starting materials before use.

  • Side Product Formation: Competing reactions may be consuming the reactants or the desired product.

    • Solution: Analyze the crude reaction mixture to identify any major side products. Understanding the structure of these byproducts can provide insights into the competing reaction pathways. Adjusting the reaction conditions, such as the base or solvent, can help to minimize their formation.

  • Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.[1]

    • Solution: Re-evaluate your extraction, filtration, and chromatography procedures to minimize product loss.[1][2]

Question 2: I am observing the formation of significant amounts of a side product. How can I identify it and suppress its formation?

Answer:

The formation of side products is a common challenge in organic synthesis. Identifying the impurity is the crucial first step toward preventing its formation.

  • Identification of Side Products:

    • Isolation: Isolate the side product using techniques such as column chromatography or preparative TLC/HPLC.

    • Characterization: Characterize the isolated impurity using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine its structure.

  • Strategies for Suppression:

    • Modify Reaction Conditions: Once the side product is identified, adjust the reaction parameters to disfavor its formation. This could involve changing the base, solvent, or temperature. For example, in some this compound syntheses, the isomeric coumarin (B35378) is a common byproduct.[1] The choice of the condensing agent can influence the product distribution.[1]

    • Alternative Synthetic Routes: If modifying the conditions is ineffective, consider exploring a different synthetic route to the target this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for this compound synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods:[1]

  • Reduced Reaction Times: Reactions that can take several hours or even days with conventional heating can often be completed in a matter of minutes using microwave irradiation.[1][4][5]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.[1][4][6]

  • Cleaner Reactions: Microwave heating can minimize the formation of byproducts, which simplifies the purification process.[1]

  • "Green" Chemistry: Shorter reaction times and potentially lower energy consumption align with the principles of green chemistry.[1][7]

Q2: How do I choose the appropriate solvent for my microwave-assisted this compound synthesis?

A2: The choice of solvent is critical for the success of a microwave-assisted reaction. The ideal solvent should:

  • Effectively Absorb Microwaves: Polar solvents with a high dielectric constant are generally more efficient at absorbing microwave energy and converting it into heat.[7]

  • Have a Sufficiently High Boiling Point: To reach the desired reaction temperature, the solvent's boiling point should be high enough to allow for superheating in a sealed vessel.

  • Be Compatible with the Reaction Chemistry: The solvent should not react with the starting materials, reagents, or products.

  • Aid in Solubilizing Reactants: As demonstrated in the synthesis of 6-bromothis compound-2-carboxylic acid, switching to a solvent (dioxane) that better solubilized the acetophenone (B1666503) starting material led to a significant improvement in yield.[3]

Q3: Can microwave-assisted synthesis be performed without a solvent?

A3: Yes, solvent-free or "dry media" reactions are one of the significant advantages of microwave-assisted synthesis.[4] These reactions are often more environmentally friendly and can sometimes lead to different selectivity compared to reactions in solution.

Q4: What safety precautions should I take when performing microwave-assisted this compound synthesis?

A4: Standard laboratory safety practices should always be followed. Specific precautions for microwave synthesis include:

  • Proper Training: Ensure you are properly trained in the operation of the microwave reactor and are familiar with all its safety features.

  • Use of Appropriate Vessels: Only use vessels specifically designed for microwave chemistry that can withstand high temperatures and pressures.

  • Pressure Monitoring: Be aware that reactions can generate significant pressure. Use appropriate pressure-monitoring and relief systems.

  • Handling of Reagents: Many reagents used in this compound synthesis can be corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromothis compound-2-carboxylic acid. [2][3]

EntryBase (equiv.)SolventTemp (°C)Time (min)Yield (%)
1NaOMe (2)Methanol1201015
2NaOMe (2)Methanol1202034
3NaOMe (2)Dioxane1202068
4NaOMe (2)Dioxane1202087*

*With optimized acid concentration in the second step.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Biscoumarins. [8]

MethodTemperature (°C)TimeYield (%)
Conventional Heating1004 h80
Microwave Irradiation1301 h78

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromothis compound-2-carboxylic acid [1][2]

  • To a solution of 5'-bromo-2'-hydroxyacetophenone (B72681) (1 equivalent) in dioxane in a microwave vial, add sodium methoxide (B1231860) (2 equivalents) and diethyl oxalate (B1200264) (3 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 6 M HCl to the reaction mixture.

  • Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.

  • After cooling, the product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the 6-bromothis compound-2-carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis of 2-Alkyl-Substituted 4-Chromanones [9][10]

  • In a microwave vial, combine the 2-hydroxyacetophenone (B1195853) (1 equivalent), the aliphatic aldehyde (1.2 equivalents), and diisopropylamine (B44863) (2 equivalents) in ethanol.

  • Seal the vial and heat the mixture using microwave irradiation at 170°C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂).

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-alkyl-substituted 4-chromanone.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_purity->monitor_reaction analyze_side_products Analyze Side Products (NMR, MS) monitor_reaction->analyze_side_products optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp, Time) analyze_side_products->optimize_conditions review_purification Review Purification Protocol optimize_conditions->review_purification yield_improved Yield Improved? review_purification->yield_improved yield_improved->check_purity No end Problem Solved yield_improved->end Yes

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Experimental_Workflow start Combine Reactants & Solvent in Vial seal_vial Seal Microwave Vial start->seal_vial mw_irradiation Microwave Irradiation (Set Temp, Time, Power) seal_vial->mw_irradiation cooling Cool Reaction Mixture mw_irradiation->cooling workup Reaction Workup (Quenching, Extraction) cooling->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: A generalized experimental workflow for microwave-assisted this compound synthesis.

References

Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of chromones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-formylchromones.

Troubleshooting Guide: Poor Yield

Poor or inconsistent yields in the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to produce 3-formylchromones can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental setup.

Q1: My reaction is sluggish or not going to completion, resulting in a low yield of the desired 3-formylchromone. What are the likely causes and solutions?

A1: An incomplete reaction is a primary contributor to poor yields. Several factors can be at play:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive.[1] Any moisture in your glassware or reagents will decompose it, leading to a lower effective concentration of the formylating agent.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). The reagent should be prepared at low temperatures (0-5 °C) and used immediately.[2]

  • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the 2-hydroxyacetophenone (B1195853) may require heating to proceed at a reasonable rate.

    • Solution: After the addition of the 2-hydroxyacetophenone at a low temperature, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected time, consider extending the reaction duration or cautiously increasing the temperature.

  • Substrate Reactivity: The electronic properties of the substituents on the 2-hydroxyacetophenone ring can significantly impact its reactivity. Electron-withdrawing groups can deactivate the ring, making the formylation and subsequent cyclization more difficult.

    • Solution: For less reactive substrates, you might need to employ more forcing conditions, such as a higher reaction temperature or a longer reaction time. Using a larger excess of the Vilsmeier reagent can also be beneficial in these cases.

Q2: I am observing multiple spots on my TLC plate, and the yield of the desired 3-formylthis compound is low. What are the potential side reactions?

A2: The formation of byproducts is a common reason for low yields. Here are some possibilities:

  • Di-formylation: Highly activated 2-hydroxyacetophenones can undergo formylation at multiple sites.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization. Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help to avoid localized high concentrations of the reagent.

  • Formation of Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures.

    • Solution: Maintain the lowest effective reaction temperature. Prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize contact time with any reactive chlorine species.

  • Incomplete Cyclization: The reaction proceeds through a double formylation followed by cyclization.[3] If the cyclization step is not efficient, you may isolate intermediates, leading to a lower yield of the final this compound.

    • Solution: Ensure adequate heating (e.g., 60-70 °C) after the initial formylation to drive the cyclization and dehydration steps.

Q3: My crude yield is reasonable, but I am losing a significant amount of product during purification. How can I improve the recovery of my 3-formylthis compound?

A3: Product loss during work-up and purification can drastically reduce your final yield.

  • Work-up Procedure: The hydrolysis of the reaction intermediate by pouring the reaction mixture into ice water is a critical step and can be vigorous.[2]

    • Solution: Perform the quench slowly and with vigorous stirring to ensure efficient hydrolysis and precipitation of the crude product. Ensure enough water is used to dissolve all inorganic salts.

  • Purification Method: 3-Formylchromones are often crystalline solids.

    • Solution: Recrystallization is a common and effective method for purification.[2] If your product is not precipitating cleanly, column chromatography can be used, but be mindful of potential product loss on the stationary phase. Choose an appropriate solvent system for recrystallization to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this compound synthesis?

A1: The Vilsmeier-Haack reaction is a formylation reaction that uses a "Vilsmeier reagent" to add a formyl group (-CHO) to an electron-rich aromatic or heteroaromatic compound.[4][5] It is particularly effective for the synthesis of 3-formylchromones from 2-hydroxyacetophenones because it proceeds in a one-step process involving a double formylation, followed by an intramolecular cyclization to form the this compound ring system.[3] This method is often preferred due to its high efficiency and the good to excellent yields (often 80-90%) it can provide.[6]

Q2: How do I prepare the Vilsmeier reagent?

A2: The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ just before use.[2] It is formed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF) with stirring.[2] This reaction is exothermic and must be performed with careful temperature control (maintaining the temperature between 0-5 °C) to prevent the decomposition of the reagent.[2]

Q3: What are the key safety precautions for this reaction?

A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. POCl₃ is highly corrosive and reacts violently with water. The reaction should always be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The work-up, which involves quenching the reaction mixture with ice water, should be done slowly and cautiously to control the exothermic reaction.

Q4: Can I use alternative reagents to POCl₃?

A4: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[5] In some cases, these alternative reagents may be less prone to side reactions like chlorination.

Data Presentation

The yield of 3-formylchromones can be influenced by the substituents on the starting 2-hydroxyacetophenone. The following table summarizes reported yields for various derivatives.

Starting Material (2-Hydroxyacetophenone Derivative)Product (3-Formylthis compound Derivative)Reported Yield (%)
2-Hydroxyacetophenone4-Oxo-4H-chromene-3-carbaldehydeNot specified
2-Hydroxy-5-methylacetophenone6-Methyl-4-oxo-4H-chromene-3-carbaldehyde85
2-Hydroxy-5-chloroacetophenone6-Chloro-4-oxo-4H-chromene-3-carbaldehyde82
2-Hydroxy-5-bromoacetophenone6-Bromo-4-oxo-4H-chromene-3-carbaldehyde80
2-Hydroxy-4-methylacetophenone7-Methyl-4-oxo-4H-chromene-3-carbaldehyde88
2,4-Dihydroxyacetophenone7-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde75
2,5-Dihydroxyacetophenone6-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde78

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Experimental Protocols

General Protocol for the Synthesis of 3-Formylchromones

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone.

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Reaction with 2-Hydroxyacetophenone:

  • Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.

3. Reaction Progression and Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • A precipitate of the crude 3-formylthis compound should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation and Cyclization cluster_workup Work-up and Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (0-5 °C) DMF->Reagent 1. Cool POCl3 POCl₃ POCl3->Reagent 2. Add dropwise ReactionMix Reaction Mixture Reagent->ReactionMix Substrate 2-Hydroxyacetophenone in DMF Substrate->ReactionMix Add to Vilsmeier Reagent Heating Heat (60-70 °C) ReactionMix->Heating Warm and Heat Quench Pour into Ice Water Heating->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallization/ Column Chromatography Filter->Purify Product Pure 3-Formylthis compound Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of 3-formylchromones.

Troubleshooting_Logic cluster_completion Incomplete Reaction cluster_purity Byproduct Formation cluster_workup_path Product Loss Start Poor Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Check_Purity Analyze Crude Product Purity (TLC/NMR) Start->Check_Purity Check_Workup Review Work-up & Purification Start->Check_Workup Inactive_Reagent Inactive Reagent? (Moisture Present) Check_Completion->Inactive_Reagent Conditions Suboptimal Conditions? (Time/Temp) Check_Completion->Conditions Side_Reactions Side Reactions? (Di-formylation, Chlorination) Check_Purity->Side_Reactions Loss Loss during Purification? Check_Workup->Loss Solution_Reagent Solution: Use Anhydrous Reagents/Glassware Inactive_Reagent->Solution_Reagent Solution_Conditions Solution: Increase Time/Temperature Conditions->Solution_Conditions Solution_Stoichiometry Solution: Optimize Stoichiometry & Temperature Side_Reactions->Solution_Stoichiometry Solution_Purification Solution: Optimize Quench & Recrystallization Loss->Solution_Purification

Caption: Troubleshooting logic for addressing poor yield in this compound formylation.

References

Strategies to overcome side product formation in Claisen condensation for chromones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Claisen condensation for chromone synthesis. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen condensation for this compound synthesis?

A1: The Claisen condensation is a carbon-carbon bond-forming reaction used to synthesize β-keto esters or, in the context of this compound synthesis, 1,3-diketones. Typically, a substituted 2'-hydroxyacetophenone (B8834) is reacted with an ester in the presence of a strong base. The resulting 1,3-diketone intermediate then undergoes an acid-catalyzed intramolecular cyclization to form the this compound ring system.[1] A related and widely used method is the Baker-Venkataraman rearrangement, where an ortho-acyloxyaryl ketone rearranges in the presence of a base to form the same 1,3-diketone intermediate.[2][3][4]

Q2: What are the most common side products in the Claisen condensation for this compound synthesis?

A2: The most prevalent side products include:

  • Self-condensation of the acetophenone (B1666503): The enolate of the acetophenone starting material can react with another molecule of the acetophenone instead of the desired ester.[5]

  • Cannizzaro reaction: If the ester partner is an aromatic aldehyde (in the case of a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate), and it lacks α-hydrogens, it can disproportionate in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[5]

  • Michael addition: The enolate can add to the α,β-unsaturated ketone product (chalcone), leading to more complex byproducts.[5]

  • Polymerization: Under harsh reaction conditions, polymerization of reactants or products can occur.[5]

Q3: How does the choice of base impact the reaction?

A3: The base is a critical factor. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium hydroxide (B78521) (KOH) are effective at promoting the condensation but can also accelerate side reactions like self-condensation.[5][6] Milder bases or catalytic systems can offer greater selectivity for the desired product.[5] The use of a non-nucleophilic base like lithium diisopropylamide (LDA) can be beneficial in mixed Claisen condensations.[7]

Q4: Can the solvent affect the formation of side products?

A4: Yes, the solvent choice is important. Polar protic solvents like ethanol (B145695) are common. However, in some cases, solvent-free conditions, achieved by grinding the reactants with a solid base, have been shown to improve yields and reduce side reactions.[5] The solvent can influence reaction rates and the equilibrium of the reaction.[8]

Q5: Is it necessary to purify the 1,3-diketone intermediate before cyclization?

A5: While in some cases the crude 1,3-diketone can be used directly for the cyclization step, purification is often recommended.[9] Impurities from side reactions can interfere with the cyclization, leading to a complex mixture of final products and a lower overall yield.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound and significant amount of acetophenone self-condensation product. 1. The concentration of the acetophenone enolate is too high relative to the ester. 2. The base is too strong or used in excess. 3. The reaction temperature is too high.1. Order of Addition: Slowly add the ester to a mixture of the acetophenone and the base. This keeps the enolate concentration in the presence of the electrophile.[5] 2. Choice of Base: Consider using a milder base or a solid-supported catalyst. Sodium hydride (NaH) has been shown to be effective.[9] 3. Temperature Control: Lowering the reaction temperature can favor the desired reaction pathway.[5]
Multiple unidentified spots on TLC analysis of the crude reaction mixture. 1. Formation of various side products like Cannizzaro products, Michael adducts, or polymers. 2. Decomposition of starting materials or products under harsh conditions.1. Minimize Side Reactions: Use a milder base and lower the reaction temperature to suppress the Cannizzaro reaction and other side reactions.[5] 2. Reaction Monitoring: Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to decomposition.
The reaction is not proceeding to completion. 1. The base is not strong enough to deprotonate the acetophenone. 2. Steric hindrance in the starting materials. 3. The reaction temperature is too low.1. Base Selection: Ensure the pKa of the base is appropriate for the acidity of the acetophenone's α-protons. A stronger base like NaH may be necessary.[6][9] 2. Protecting Groups: If bulky substituents are present, consider using protecting groups to reduce steric hindrance.[9] 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring for side product formation.
Difficulty in purifying the final this compound product. 1. The polarity of the desired product and side products are very similar. 2. The presence of unreacted starting materials.1. Optimize Reaction Conditions: A cleaner initial reaction is the best strategy. Employ the methods described above to minimize side product formation. 2. Purification Techniques: Attempt recrystallization with various solvent systems before resorting to column chromatography.

Quantitative Data Summary

The following table summarizes the effect of protecting groups on the yield of 2-(2-phenylethyl)chromones synthesized via Claisen condensation, demonstrating a strategy to improve reaction efficiency.

EntryAcetophenone Starting MaterialProtecting GroupBaseOverall Yield (%)Reference
12,6-DihydroxyacetophenoneNoneNaH<9% (literature)[9]
22,6-DihydroxyacetophenoneMonoprotected (Methoxymethyl ether)NaH43[9]
32,6-DihydroxyacetophenoneMonoprotected (Benzyl ether)NaH52[9]
42,6-Dihydroxyacetophenone (protected)Monoprotected (Benzyl ether)NaH80 (optimized conditions)[9]
52,4-DihydroxyacetophenoneNoneNaH73 (optimized conditions)[9]

Optimized conditions involved carrying out the condensation at reflux and using methanol (B129727) as the cyclization solvent.[9]

Experimental Protocols

Protocol 1: General Procedure for Claisen Condensation using Sodium Hydride

This protocol is a general method for the synthesis of 1,3-diketone precursors for chromones and may require optimization for specific substrates.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Appropriate ester

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Acetic acid or methanol for cyclization

Procedure:

  • Preparation: To a slurry of sodium hydride (4.0 mmol) in refluxing anhydrous THF, add a solution of the 2'-hydroxyacetophenone (1.0 mmol) in 10 mL of THF dropwise over 10 minutes.

  • Enolate Formation: Allow the solution to reflux for an additional hour to ensure complete enolate formation.

  • Condensation: Cool the reaction mixture to room temperature and add the ester (1.5 mmol) dropwise over 15 minutes. Stir the resulting solution for 24 hours at room temperature.

  • Workup: Pour the reaction mixture into 50 mL of saturated aqueous NH₄Cl solution and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

  • Cyclization: The crude 1,3-diketone can be cyclized by refluxing in acetic acid with a catalytic amount of HCl, or in methanol with catalytic HCl, to yield the desired this compound.[9]

  • Purification: Purify the final this compound product by column chromatography or recrystallization.

Protocol 2: Alternative Strategy - Baker-Venkataraman Rearrangement

This method provides an alternative route to the 1,3-diketone intermediate.

Materials:

  • 2-Acetoxyacetophenone derivative

  • Potassium hydroxide (KOH) or other suitable base

  • Anhydrous pyridine (B92270) or other aprotic solvent

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the 2-acetoxyacetophenone derivative in anhydrous pyridine.

  • Rearrangement: Add powdered potassium hydroxide and stir the mixture at room temperature or with gentle heating until the rearrangement is complete (monitor by TLC).

  • Workup: Pour the reaction mixture into ice-cold dilute HCl to neutralize the base and precipitate the 1,3-diketone product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Cyclization: The resulting 1,3-diketone can be cyclized to the corresponding this compound using acidic conditions as described in Protocol 1.

Visualizations

Claisen Condensation: Desired Pathway vs. Side Reaction

G Claisen Condensation vs. Self-Condensation acetophenone 2'-Hydroxyacetophenone enolate Enolate Intermediate acetophenone->enolate + Base acetophenone2 Another Acetophenone Molecule diketone 1,3-Diketone Intermediate enolate->diketone + Ester self_condensation Self-Condensation Product (Side Product) enolate->self_condensation + Another Acetophenone ester Ester This compound This compound (Desired Product) diketone->this compound + Acid, Heat (Cyclization) G Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_side_products Analyze crude mixture by TLC/NMR. Significant side products? start->check_side_products self_condensation Self-condensation is the major side product? check_side_products->self_condensation Yes no_side_products Incomplete reaction or decomposition? check_side_products->no_side_products No other_side_products Other side products observed? self_condensation->other_side_products No strategy_self Strategies: 1. Change order of addition. 2. Use a milder base (e.g., NaH). 3. Lower reaction temperature. self_condensation->strategy_self Yes other_side_products->no_side_products No strategy_other Strategies: 1. Use a milder base. 2. Lower temperature. 3. Consider alternative starting materials. other_side_products->strategy_other Yes strategy_incomplete Strategies: 1. Use a stronger base. 2. Increase temperature cautiously. 3. Check for steric hindrance. no_side_products->strategy_incomplete Yes end Re-run reaction and analyze strategy_self->end strategy_other->end strategy_incomplete->end

References

Technical Support Center: Refining Purification Techniques for Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chromone derivatives. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven tables to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial purification technique for a crude this compound derivative?

A1: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.

  • For solid samples: Recrystallization is often a good first step if a suitable solvent can be found. It is effective at removing significant amounts of impurities with minimal effort.

  • For oily or complex solid mixtures: Silica (B1680970) gel column chromatography is the most versatile and widely used technique to separate the target this compound derivative from starting materials, reagents, and by-products.

Q2: How do I select an appropriate solvent system for column chromatography of my this compound derivative?

A2: An appropriate solvent system for column chromatography should provide a good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a solvent system that gives your target this compound derivative an Rf value between 0.2 and 0.4.[1] For most this compound derivatives, which are moderately polar, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is a good starting point.[2]

Q3: My this compound derivative is highly polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: For highly polar this compound derivatives, you will need a more polar eluent. Consider using a solvent system containing methanol (B129727) or acetonitrile. A common solvent system for polar compounds is a mixture of dichloromethane and methanol.[2] You can start with a small percentage of methanol (e.g., 1-5%) in dichloromethane and gradually increase the proportion of methanol. For very polar or acidic chromones, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can improve peak shape and elution.

Q4: What are some common impurities I might encounter in the synthesis of this compound derivatives?

A4: Common impurities can include unreacted starting materials (e.g., 2-hydroxyacetophenones), reagents used in the synthesis (e.g., acid or base catalysts), and side-products from competing reactions. For instance, in the synthesis of flavones (2-phenylchromones), you might encounter chalcones as intermediates or by-products.[3] In the synthesis of this compound-3-carboxylic acids, impurities can arise from the oxidation of 3-formylchromones.[4]

Q5: When should I consider using preparative HPLC for purification?

A5: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique ideal for:

  • Separating complex mixtures of closely related this compound derivatives with very similar polarities.

  • Final polishing of a compound to achieve very high purity (>99%).

  • Isolating small quantities of a target compound for analytical purposes or biological testing.[5]

Troubleshooting Guides

Column Chromatography

Q: My compounds are not separating well on the column (overlapping peaks). What can I do?

A:

  • Optimize the Solvent System: This is the most critical factor. If the Rf values of your compounds on TLC are too close, you need to screen for a different solvent system that provides better separation. Try changing the solvent ratios or switching to a different solvent combination (e.g., from hexane/ethyl acetate to dichloromethane/acetone).

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve the separation of compounds with different polarities.[6][7]

  • Check the Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Reduce the Sample Load: Overloading the column is a common reason for poor separation. As a general rule, the amount of crude sample should be about 1-2% of the weight of the silica gel.

  • Decrease the Flow Rate: A slower flow rate can sometimes improve the resolution between closely eluting compounds.

Q: My this compound derivative is stuck on the column and won't elute. What is the problem?

A:

  • Increase Solvent Polarity: Your compound is likely too polar for the current solvent system. Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can switch to a dichloromethane/methanol system.

  • Check for Insolubility: Your compound might be precipitating on the column if it is not sufficiently soluble in the mobile phase. Ensure your compound is soluble in the solvent system you are using.

  • Compound Decomposition: Some this compound derivatives might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is an issue, consider using a different stationary phase like alumina (B75360) or Florisil, or deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent.[3]

Recrystallization

Q: My this compound derivative is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[8]

  • Lower the Crystallization Temperature: Try cooling the solution more slowly to encourage crystal nucleation. You can also try using a solvent with a lower boiling point.

  • Use a Different Solvent or Solvent Pair: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.[8]

Q: I have a very low yield after recrystallization. What went wrong?

A:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature Crystallization: If the compound crystallizes too early during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated, and use a slight excess of hot solvent.

  • Insufficient Cooling: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.

  • Compound Solubility: Your compound might be too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent is needed.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound Derivatives
This compound Derivative TypeRecommended Solvent System (v/v)Typical Rf RangeNotes
Simple/Non-polar ChromonesHexane / Ethyl Acetate (9:1 to 7:3)0.3 - 0.5A good starting point for many basic this compound scaffolds.
Hydroxylated ChromonesDichloromethane / Methanol (98:2 to 95:5)0.2 - 0.4The hydroxyl group increases polarity, requiring a more polar eluent.
Methoxy-substituted ChromonesHexane / Ethyl Acetate (8:2 to 6:4)0.3 - 0.5Generally more polar than unsubstituted chromones but less polar than hydroxylated ones.
This compound-3-carboxylic AcidsDichloromethane / Methanol + 0.5% Acetic Acid (9:1)0.2 - 0.3The carboxylic acid group makes these compounds quite polar and can cause streaking on TLC. The addition of acetic acid helps to improve the peak shape.
This compound AlkaloidsChloroform / Methanol (gradient)VariesThe basic nitrogen atom significantly affects polarity. A gradient elution is often necessary.[9]
2-StyrylchromonesHexane / Ethyl Acetate (9.5:0.5 to 9:1)~0.4These compounds are often less polar than other substituted chromones.[10]
Table 2: Common Solvents for Recrystallization of this compound Derivatives
This compound Derivative TypeRecommended Solvent(s)Expected Yield RangePurity Improvement
Simple/Non-polar ChromonesEthanol, Acetone, or Hexane/Ethyl Acetate70-90%Can significantly remove non-polar impurities.
Hydroxylated ChromonesMethanol, Ethanol/Water, or Acetone60-85%The use of a polar solvent is generally effective.
Methoxy-substituted ChromonesEthanol or Ethyl Acetate75-95%Often crystallize well from common organic solvents.
This compound-3-carboxamidesMethanol/Water (80:20)~55-65%A solvent mixture can be effective for these derivatives.[11]
2-StyrylchromonesEthanolGoodOften isolated in high purity by simple filtration and recrystallization from ethanol.[9]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Preparation of the Column:

    • Secure a glass column of appropriate size vertically with a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand (about 1 cm) on top of the packed silica gel.

    • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if necessary) to start the flow.

    • Collect the eluent in fractions (e.g., in test tubes).

    • If using a gradient elution, gradually increase the polarity of the eluent by changing the solvent composition.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain the desired this compound derivative.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 2: Recrystallization
  • Dissolution:

    • Place the crude solid this compound derivative in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Keep the solution at or near the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper for a few minutes by continuing to draw a vacuum.

    • Transfer the crystals to a watch glass or weighing dish and dry them further in a desiccator or a vacuum oven.

Protocol 3: Preparative HPLC
  • Method Development:

    • Develop an analytical HPLC method to achieve good separation of the target this compound derivative from its impurities.

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water, often with a small amount of formic acid or acetic acid to improve peak shape).

    • Determine the retention time of the target compound.

  • Sample Preparation:

    • Dissolve the partially purified this compound derivative in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative HPLC column with the mobile phase.

    • Inject the sample onto the column.

    • Run the preparative HPLC using the optimized method.

  • Fraction Collection:

    • Collect the fraction corresponding to the retention time of the target this compound derivative.

  • Product Recovery:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Derivative IsSolid Is the crude product a solid? Crude->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Silica Gel Column Chromatography IsSolid->ColumnChromatography No/Oily PurityCheck1 Check Purity (TLC/NMR) Recrystallization->PurityCheck1 MotherLiquor Analyze Mother Liquor/Side Fractions Recrystallization->MotherLiquor PurityCheck2 Check Purity (TLC/NMR) ColumnChromatography->PurityCheck2 ColumnChromatography->MotherLiquor PurityCheck1->ColumnChromatography Purity <95% PureProduct Pure this compound Derivative PurityCheck1->PureProduct Purity >95% PurityCheck2->Recrystallization Purity <95% & Crystalline PrepHPLC Preparative HPLC PurityCheck2->PrepHPLC Purity <95% & Difficult Separation PurityCheck2->PureProduct Purity >95% PrepHPLC->PureProduct

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Column_Chromatography Start Problem with Column Chromatography ProblemType What is the issue? Start->ProblemType PoorSeparation Poor Separation/ Overlapping Peaks ProblemType->PoorSeparation Poor Separation NoElution Compound Not Eluting ProblemType->NoElution No Elution Streaking Compound Streaking ProblemType->Streaking Streaking CheckTLC Are spots separated on TLC? PoorSeparation->CheckTLC CheckPolarity Is the eluent polar enough? NoElution->CheckPolarity CheckAcidity Is the compound acidic or basic? Streaking->CheckAcidity OptimizeSolvent Optimize Solvent System (Change ratio or solvents) CheckTLC->OptimizeSolvent No CheckLoading Is the column overloaded? CheckTLC->CheckLoading Yes ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes UseGradient Use Gradient Elution CheckLoading->UseGradient No IncreasePolarity Increase Eluent Polarity (e.g., add MeOH) CheckPolarity->IncreasePolarity No CheckSolubility Is the compound soluble in the eluent? CheckPolarity->CheckSolubility Yes ChangeSolventSystem Change to a Solvent System that Dissolves the Compound CheckSolubility->ChangeSolventSystem No AddModifier Add Modifier to Eluent (e.g., AcOH or Et3N) CheckAcidity->AddModifier Yes CheckConcentration Is the sample too concentrated? CheckAcidity->CheckConcentration No DiluteSample Dilute Sample Before Loading CheckConcentration->DiluteSample Yes

Caption: Troubleshooting decision tree for column chromatography of chromones.

References

Technical Support Center: Navigating Cromone Tachyphylaxis in Mast Cell Stabilization Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating mast cell stabilization, tachyphylaxis to cromone drugs like cromolyn (B99618) sodium and nedocromil (B1678009) sodium presents a significant experimental challenge. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you understand, address, and mitigate the effects of cromone tachyphylaxis in your studies.

Frequently Asked Questions (FAQs)

Q1: What is cromone tachyphylaxis in the context of mast cell stabilization?

A: Tachyphylaxis is a rapidly developing form of drug tolerance where the effect of a drug diminishes with repeated or continuous administration. In mast cell stabilization studies, this means that pre-exposure of mast cells to a cromone drug can make them less responsive to the subsequent stabilizing effects of that same drug or another cromone. This can lead to an underestimation of the drug's efficacy or inconsistent results. This phenomenon is prominent with cromones, and the timing of drug administration relative to the degranulating stimulus is crucial.[1][2]

Q2: What is the proposed molecular mechanism behind cromone tachyphylaxis?

A: The precise mechanism is still under investigation, but a leading hypothesis involves the Annexin A1 (Anx-A1) signaling pathway.[3][4] Cromones are thought to inhibit the intracellular protein phosphatase 2A (PP2A), leading to increased phosphorylation of Protein Kinase C (PKC).[3][5] This activated PKC then phosphorylates Anx-A1, causing its secretion from the mast cell.[3][6] Secreted Anx-A1 then acts on formyl peptide receptors (FPR) on the mast cell surface in an autocrine or paracrine manner to inhibit degranulation.[3][4] Tachyphylaxis may occur due to the depletion of the readily releasable pool of Anx-A1 or desensitization of the FPR receptors upon continuous cromone exposure.

Q3: Does tachyphylaxis occur with all types of mast cells?

A: No, and this is a critical point for experimental design. Mast cells are a heterogeneous population, and their response to cromones and the development of tachyphylaxis can vary significantly depending on their tissue of origin.[7][8][9][10] For example, tachyphylaxis to nedocromil has been observed in dispersed human lung and tonsillar mast cells, but not in mast cells from bronchoalveolar lavage (BAL), adenoids, or the intestine. This highlights the importance of selecting the appropriate mast cell population for your research question and being aware of their specific characteristics.

Q4: Is cromone tachyphylaxis reversible?

A: The reversibility of cromone tachyphylaxis is not extensively documented in the literature. However, based on general principles of receptor desensitization and resensitization, it is plausible that the response to cromones could be restored after a sufficient drug-free period. The timeframe for this reversal would likely depend on the specific mast cell type, the concentration and duration of the initial cromone exposure, and the time allowed for the cells to recover. To investigate this, a desensitization-resensitization experiment can be performed where, after inducing tachyphylaxis, the cells are washed and incubated in a drug-free medium for varying durations before re-challenging with the cromone and stimulus.

Q5: Can I use cromolyn and nedocromil interchangeably in my experiments?

A: While both are cromones and are often referred to as mast cell stabilizers, they can exhibit different potencies and tachyphylactic profiles depending on the mast cell type. For instance, nedocromil sodium has been shown to be more potent than cromolyn sodium in inhibiting histamine (B1213489) release from human pulmonary mast cells.[11] Therefore, it is not advisable to use them interchangeably without first establishing their respective dose-response curves and tachyphylaxis characteristics in your specific experimental system.

Troubleshooting Guides

Issue 1: High Variability in Mast Cell Stabilization Assay Results
  • Possible Cause: Inconsistent induction of tachyphylaxis due to minor variations in pre-incubation times or cromone concentrations. Mast cell heterogeneity within your cell population can also contribute to variable responses.[7]

  • Troubleshooting Steps:

    • Standardize Pre-incubation Conditions: Precisely control the duration and concentration of cromone pre-incubation for all experimental groups.

    • Characterize Your Mast Cell Population: If using primary mast cells, be aware of the potential for a mixed population of connective tissue and mucosal mast cells, which may respond differently to cromones.

    • Use a Stable Cell Line: For more consistent results, consider using a well-characterized mast cell line (e.g., RBL-2H3 for rat, or LAD2 for human studies), but be mindful that they may not fully represent primary mast cell physiology.

    • Include Appropriate Controls: Always include a "no pre-incubation" control to establish the maximal inhibitory effect of the cromone.

Issue 2: Cromone Shows Lower Than Expected Potency or No Effect
  • Possible Cause: The chosen mast cell type may be insensitive to cromones, or tachyphylaxis may have been inadvertently induced. For example, cromolyn is effective in rat mast cells but has been questioned for its efficacy in mice.[12]

  • Troubleshooting Steps:

    • Verify Mast Cell Responsiveness: Confirm that your mast cell population is known to be responsive to cromones. Review the literature for studies using the same species and tissue source.

    • Optimize Drug Concentration and Timing: Perform a dose-response curve and a time-course experiment for cromone administration prior to the stimulus. The inhibitory effect of cromones can be highly dependent on the timing of their addition relative to the degranulating agent.[1]

    • Check for Cross-Tachyphylaxis: If using other compounds in your experiments, be aware of potential cross-tachyphylaxis. Some H1 antagonists share a similar pharmacology with cromones.[13]

Issue 3: Difficulty in Reproducing Tachyphylaxis
  • Possible Cause: Insufficient cromone concentration or pre-incubation time to induce a significant tachyphylactic state. The endpoint measurement may also lack the sensitivity to detect the reduced response.

  • Troubleshooting Steps:

    • Optimize Tachyphylaxis Induction: Systematically vary the pre-incubation time and cromone concentration to determine the optimal conditions for inducing tachyphylaxis in your model.

    • Use a Sensitive Readout: Assays measuring the release of granular components like histamine or β-hexosaminidase are common and sensitive methods to quantify mast cell degranulation.[14][15] Ensure your assay has a good signal-to-noise ratio.

    • Perform a Full Dose-Response Curve: To quantify tachyphylaxis, perform a full dose-response curve for the cromone with and without pre-incubation. A rightward shift in the IC50 value and/or a decrease in the maximal inhibition will indicate tachyphylaxis.

Data Presentation

Table 1: Comparative Efficacy of Cromolyn Sodium and Nedocromil Sodium in Inhibiting Mast Cell Degranulation

CompoundMast Cell TypeStimulusIC50 (µM)Reference
Cromolyn SodiumRat Peritoneal Mast CellsAntigen~25[16]
Nedocromil SodiumRat Peritoneal Mast CellsAntigen~10[16]
Nedocromil SodiumHuman Bronchoalveolar Lavage (BAL) Mast Cellsanti-IgE> Cromolyn Sodium[11]
Nedocromil SodiumHuman Dispersed Lung Mast Cellsanti-IgE> Cromolyn Sodium[11]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Induction and Quantification of Cromone Tachyphylaxis in Mast Cells

This protocol is a generalized procedure that can be adapted for various mast cell types (e.g., primary cells or cell lines).

1. Mast Cell Preparation and Sensitization (for IgE-mediated activation): a. Culture mast cells under appropriate conditions. For primary cells, isolation from peritoneal lavage or bone marrow may be necessary. b. For IgE-mediated degranulation, sensitize the cells by incubating with an appropriate concentration of antigen-specific IgE (e.g., 0.5 µg/mL of anti-DNP IgE for RBL-2H3 cells) for 12-24 hours. c. Wash the cells twice with a suitable buffer (e.g., Tyrode's buffer or HEPES buffer) to remove unbound IgE. d. Resuspend the cells in the buffer at the desired concentration.

2. Induction of Tachyphylaxis (Pre-incubation): a. Aliquot the mast cell suspension into two sets of tubes or wells: "Tachyphylaxis" and "No Tachyphylaxis". b. To the "Tachyphylaxis" group, add the cromone (e.g., cromolyn sodium or nedocromil sodium) at a concentration known to be effective for stabilization and incubate for a defined period (e.g., 15-60 minutes) at 37°C. c. To the "No Tachyphylaxis" group, add vehicle control and incubate for the same duration.

3. Cromone Treatment and Stimulation: a. To both groups, add varying concentrations of the cromone to generate a dose-response curve. b. Immediately following the addition of the cromone, induce degranulation by adding the appropriate stimulus (e.g., antigen like DNP-BSA for IgE-sensitized cells, or a non-immunological stimulus like Compound 48/80 or a calcium ionophore). c. Include positive controls (stimulus only) and negative controls (buffer only) for both the "Tachyphylaxis" and "No Tachyphylaxis" groups. d. Incubate for the optimal duration for degranulation (typically 30-60 minutes) at 37°C.

4. Quantification of Mediator Release: a. Stop the reaction by placing the samples on ice or by centrifugation at 4°C. b. Carefully collect the supernatant. c. Measure the amount of a released mediator, such as histamine or β-hexosaminidase, in the supernatant using a suitable assay (e.g., ELISA or a colorimetric enzymatic assay).[13][15][17] d. To determine the total cellular mediator content, lyse a separate aliquot of cells with a detergent like Triton X-100.

5. Data Analysis: a. Calculate the percentage of mediator release for each sample relative to the total release control. b. Plot the percentage of inhibition of mediator release against the cromone concentration for both the "Tachyphylaxis" and "No Tachyphylaxis" groups. c. Determine the IC50 values and maximal inhibition for both conditions. A rightward shift in the IC50 and/or a decrease in maximal inhibition in the "Tachyphylaxis" group indicates the induction of tachyphylaxis.

Protocol 2: Western Blot for Annexin A1 Phosphorylation and Secretion

1. Cell Treatment: a. Culture and prepare mast cells as described in Protocol 1. b. Treat the cells with the cromone (e.g., 10 nM nedocromil) for various time points (e.g., 0, 5, 15, 30 minutes).

2. Sample Collection: a. For secreted Anx-A1, collect the cell culture supernatant. b. For intracellular Anx-A1 phosphorylation, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

3. Western Blotting: a. Determine the protein concentration of the cell lysates. b. Separate the proteins from the supernatant and lysates by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). e. Incubate the membrane with a primary antibody specific for phosphorylated Anx-A1 (for lysates) or total Anx-A1 (for supernatants). f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. h. For loading controls, probe the lysate blots for total Anx-A1 and a housekeeping protein like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

cromone_tachyphylaxis_pathway cluster_cell Mast Cell cluster_tachy Tachyphylaxis Mechanism cromone Cromone (Cromolyn/Nedocromil) pp2a PP2A cromone->pp2a Inhibits pkc PKC pp2a->pkc Dephosphorylates anx_a1_p Phosphorylated Annexin A1 pkc->anx_a1_p Phosphorylates anx_a1 Annexin A1 (Secreted) anx_a1_p->anx_a1 Secretion fpr FPR anx_a1->fpr Binds degranulation Degranulation fpr->degranulation Inhibits prolonged_cromone Prolonged Cromone Exposure anx_a1_depletion Anx-A1 Pool Depletion prolonged_cromone->anx_a1_depletion fpr_desens FPR Desensitization prolonged_cromone->fpr_desens reduced_inhibition Reduced Inhibition of Degranulation anx_a1_depletion->reduced_inhibition fpr_desens->reduced_inhibition

Caption: Proposed signaling pathway of cromone action and tachyphylaxis.

tachyphylaxis_workflow start Start prep_cells Prepare & Sensitize Mast Cells start->prep_cells split_groups Split into 'Tachyphylaxis' & 'No Tachyphylaxis' Groups prep_cells->split_groups pre_incubate Pre-incubate 'Tachyphylaxis' Group with Cromone split_groups->pre_incubate Group 1 pre_incubate_control Pre-incubate 'No Tachyphylaxis' Group with Vehicle split_groups->pre_incubate_control Group 2 add_cromone Add Cromone Dose-Response Concentrations to All Groups pre_incubate->add_cromone pre_incubate_control->add_cromone stimulate Induce Degranulation (e.g., Antigen) add_cromone->stimulate quantify Quantify Mediator Release (e.g., Histamine ELISA) stimulate->quantify analyze Analyze Data: Compare IC50 & Max Inhibition quantify->analyze end End analyze->end

Caption: Experimental workflow for inducing and quantifying cromone tachyphylaxis.

References

Navigating the Complexities of Chromone Modification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous bioactive compounds. However, the late-stage functionalization of this privileged structure presents a unique set of challenges that can often lead to experimental roadblocks. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the chemical modification of the this compound core.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the late-stage functionalization of the this compound scaffold?

A1: The primary challenges revolve around achieving site-selectivity, maintaining the integrity of the this compound core, and ensuring compatibility with existing functional groups.[1] The this compound scaffold possesses multiple potential reaction sites, making the direction of a reaction to a single, desired position a significant hurdle. The γ-pyrone ring, a key feature of the this compound structure, is susceptible to opening under strongly basic or nucleophilic conditions.

Q2: How do the electronic properties of the this compound ring influence its reactivity?

A2: The electronic nature of the this compound ring is not uniform, leading to different reactivities at various positions. The C-2 position is electron-deficient, making it susceptible to nucleophilic attack. Conversely, the C-3 position is electron-rich and is more likely to react with electrophiles.[2][3][4] The C-5 position can be functionalized through chelation-assisted C-H activation, utilizing the coordinating ability of the C-4 keto group.[2][3][4]

Q3: My reaction is not proceeding, or the yield is very low. What are the first troubleshooting steps?

A3: Low reactivity in this compound functionalization can be due to several factors. A good starting point is to evaluate the electronic nature of your specific this compound substrate. The presence of electron-donating or electron-withdrawing groups can significantly impact the reactivity of the ring.[5] Additionally, consider the nucleophilicity or electrophilicity of your coupling partner and the reaction conditions, including solvent, temperature, and catalyst.[5]

Q4: How can I improve the regioselectivity of my functionalization reaction?

A4: Achieving high regioselectivity is a common challenge. To improve it, you can:

  • Utilize a directing group: The keto group at C-4 can act as a directing group to functionalize the C-5 position.[2][3][4]

  • Choose appropriate coupling partners: The inherent electronic properties of the this compound ring can be exploited. Use nucleophilic partners for the C-2 position and electrophilic partners for the C-3 position.[2][3][4]

  • Modify reaction conditions: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures and longer reaction times can lead to the thermodynamically favored product.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Domino Reactions

Domino reactions involving chromones can be complex, and low yields are a frequent issue. This guide provides a systematic approach to troubleshooting.[5]

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_substrate Evaluate this compound Substrate Reactivity start->check_substrate check_partner Assess Nucleophilicity of Reaction Partner check_substrate->check_partner Substrate OK? solution_ewg Introduce Electron-Withdrawing Group (EWG) at C3 (e.g., -CHO, -NO2, -CN) check_substrate->solution_ewg Low reactivity? check_conditions Optimize Reaction Conditions check_partner->check_conditions Partner OK? solution_temp Vary Temperature (Lower for kinetic, higher for thermodynamic product) check_conditions->solution_temp solution_solvent Screen Different Solvents check_conditions->solution_solvent solution_catalyst Test Alternative Catalysts check_conditions->solution_catalyst solution_mw Consider Microwave-Assisted Synthesis check_conditions->solution_mw

Caption: Troubleshooting workflow for low yield in this compound domino reactions.

Issue 2: Poor Site-Selectivity in C-H Functionalization

Direct C-H functionalization is a powerful tool, but controlling the site of reaction on the this compound scaffold is challenging.[6][7] This guide helps in selecting the appropriate strategy based on the desired position of functionalization.

Decision Tree for Site-Selective C-H Functionalization

G start Desired Functionalization Position? c2 C-2 Position (Electron-Deficient) start->c2 C-2 c3 C-3 Position (Electron-Rich) start->c3 C-3 c5 C-5 Position start->c5 C-5 strategy_c2 Use Nucleophilic Coupling Partners or Alkyl Radicals c2->strategy_c2 strategy_c3 Use Electrophilic Coupling Partners c3->strategy_c3 strategy_c5 Employ Chelation-Assisted Metal Catalysis (Directing Group Strategy) c5->strategy_c5

Caption: Strategy selection for site-selective this compound C-H functionalization.

Quantitative Data Summary

The following tables summarize representative yields for different late-stage functionalization reactions on the this compound scaffold. These values are intended to provide a general benchmark; actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: C-2 Functionalization of Chromones

Reaction TypeCoupling PartnerCatalyst/ReagentYield Range (%)Reference
ArylationNon-activated arenesPalladiumModerate[2]
DifluoroalkylationAryldifluoroacetic acidsTransition-metal-freeModerate to Good[8]
Michael AdditionDifluoroenoxysilaneOrganocatalyst58-83[9]
Reductive Cross-Coupling2-VinylpyridinesOrganocatalystModerate to High[9]

Table 2: C-3 Functionalization of Chromones

Reaction TypeCoupling PartnerCatalyst/ReagentYield Range (%)Reference
VinylationAlkenesPalladium(II)Good[10]
Alkylationα-Diazo estersVisible lightExcellent[11]
IodinationICl-Good to Excellent[11]
FluorinationSelectfluor-Good[11]

Table 3: C-5 Functionalization of Chromones

Reaction TypeCoupling PartnerCatalyst/ReagentYield Range (%)Reference
AlkynylationTerminal alkynesIridiumGood[2]
AmidationDioxazolonesRhodium(III)Good[11]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-2 Arylation of Chromones

This protocol is a generalized representation and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the this compound substrate (1.0 equiv.), the arene coupling partner (3.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable solvent (e.g., trifluoroacetic acid) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C-2 arylated this compound.

Protocol 2: General Procedure for Visible-Light-Induced C-3 Alkylation of Chromones

This protocol is a generalized representation and may require optimization for specific substrates.

  • In a reaction tube, dissolve the o-hydroxyaryl enaminone (1.0 equiv.) and the α-diazo ester (1.5 equiv.) in a suitable solvent (e.g., acetonitrile).

  • Place the reaction tube in a visible light photoreactor equipped with a cooling fan to maintain room temperature.

  • Irradiate the reaction mixture with a blue LED lamp for the required time (e.g., 2-6 hours), monitoring the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-alkyl this compound product.[11]

Catalytic Cycle Visualization

The following diagram illustrates a simplified catalytic cycle for a photoredox-catalyzed functionalization reaction, a common strategy in modern organic synthesis.

Simplified Photoredox Catalytic Cycle

G PC PC PC_excited *PC PC->PC_excited Visible Light (hν) PC_oxidized PC+ PC_excited->PC_oxidized SET (Reductive Quenching) PC_reduced PC- PC_excited->PC_reduced SET (Oxidative Quenching) PC_oxidized->PC SET Reagent Reagent PC_oxidized->Reagent Oxidizes PC_reduced->PC SET Substrate Substrate (e.g., this compound) Product Functionalized Product Substrate->Product Reagent_radical Reagent Radical Reagent->Reagent_radical Reagent_radical->Substrate Reacts with

Caption: A generalized photoredox catalytic cycle for this compound functionalization.

References

Technical Support Center: Overcoming Drug Resistance with Novel Chromone Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel chromone sulfonamide derivatives to overcome drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing diminished cytotoxic effects of our lead this compound sulfonamide derivative on our cancer cell line over time. What could be the underlying reason?

A1: This is a common observation and often points to the development of acquired drug resistance. Cancer cells can develop resistance through various mechanisms, including:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][2][3][4]

  • Target Alteration: Mutations in the drug's molecular target can prevent the compound from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the inhibitory effects of the drug. The PI3K/AKT/mTOR and MAPK/ERK pathways are common culprits in promoting cell survival and proliferation despite treatment.[5][6][7][8][9]

  • Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage.

  • Changes in Drug Metabolism: The cell may increase the metabolism of the drug into inactive forms.

It is advisable to first investigate the expression of common ABC transporters like ABCB1 in your treated cell line compared to the parental line.

Q2: How can we determine if our this compound sulfonamide derivative is a substrate for the ABCB1 transporter?

A2: You can perform a drug efflux assay using a known fluorescent substrate of ABCB1, such as Rhodamine 123. In this assay, you would load the cells with Rhodamine 123 and then measure its efflux over time in the presence and absence of your this compound sulfonamide derivative. If your compound competes with Rhodamine 123 for efflux by ABCB1, you will observe an increase in intracellular fluorescence. Verapamil or other known ABCB1 inhibitors can be used as a positive control.[10]

Q3: Our this compound sulfonamide derivative shows good activity in drug-sensitive cell lines but is less effective in our multi-drug resistant (MDR) cell line. What strategies can we employ to overcome this?

A3: This is a classic MDR phenotype, likely due to overexpression of efflux pumps. Here are a few strategies:

  • Co-administration with an ABCB1 Inhibitor: Using your derivative in combination with a known ABCB1 inhibitor (e.g., Verapamil, Tariquidar) can restore its efficacy. This is a common experimental approach to confirm ABCB1-mediated resistance.

  • Structural Modification of Your Compound: Medicinal chemistry efforts can be directed towards modifying the structure of your this compound sulfonamide to reduce its recognition by ABCB1. This might involve altering its charge, size, or lipophilicity.

  • Targeting Downstream Signaling: Investigate if your MDR cell line shows altered signaling pathways (e.g., hyperactivation of PI3K/AKT or MAPK/ERK). If so, a combination therapy targeting both the primary target of your compound and the activated signaling pathway could be effective.[5][8][11]

Q4: We have synthesized a series of this compound sulfonamide derivatives. What are the key initial experiments to screen for their potential to overcome drug resistance?

A4: A good starting point is to perform cell viability assays (e.g., MTT assay) on a panel of cell lines that includes both a drug-sensitive parental cell line and its drug-resistant counterpart that overexpresses an ABC transporter like ABCB1. Compounds that show a smaller difference in IC50 values between the sensitive and resistant cell lines are good candidates for further investigation as they are less susceptible to efflux.[12][13]

Troubleshooting Guides

Problem 1: High variability in our MTT assay results.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross-like motion to ensure even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges of the wells.

  • Possible Cause 2: Contamination.

    • Solution: Regularly check your cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques and regularly clean incubators and biosafety cabinets.

  • Possible Cause 3: Incomplete formazan (B1609692) solubilization.

    • Solution: After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down. Incubate for a sufficient amount of time as recommended by the protocol.

Problem 2: No signal or weak signal in our Western blot for phosphorylated proteins (e.g., p-AKT, p-ERK).

  • Possible Cause 1: Protein degradation.

    • Solution: Work quickly and on ice during protein extraction. Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target proteins.

  • Possible Cause 2: Insufficient protein loading.

    • Solution: Perform a protein quantification assay (e.g., BCA assay) to ensure you are loading equal amounts of protein in each lane. For phosphorylated proteins, you may need to load a higher amount of total protein.

  • Possible Cause 3: Poor antibody quality.

    • Solution: Use antibodies from reputable suppliers that have been validated for Western blotting. Optimize the antibody concentration and incubation times.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of representative this compound sulfonamide derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Sulfonamide Derivatives Against Cancer Cell Lines

CompoundMCF-7 (Breast)A-549 (Lung)HeLa (Cervical)MDA-MB-468 (Breast)
Compound 4a [14]0.720.50--
Azo-Sulfonamide 8h [15]0.21---
Azo-Sulfonamide 8i [15]0.18---
Azo-Sulfonamide 8j [15]0.19---
Flavone-Sulfonamide h5 [16]--1.85-
Doxorubicin [15]3.42---

Note: The data is compiled from multiple sources and direct comparison between compounds should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound sulfonamide derivatives.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound sulfonamide derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound sulfonamide derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of PI3K/AKT and MAPK/ERK Pathways

This protocol is to assess the effect of this compound sulfonamide derivatives on key signaling proteins.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound sulfonamide derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the this compound sulfonamide derivative at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow for Screening this compound Sulfonamide Derivatives

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Sulfonamide Derivatives cell_lines Sensitive & Resistant Cancer Cell Lines synthesis->cell_lines Treat cells with synthesized compounds mtt_assay MTT Assay (Determine IC50) cell_lines->mtt_assay efflux_assay ABC Transporter Efflux Assay mtt_assay->efflux_assay Select lead compounds western_blot Western Blot (Signaling Pathways) efflux_assay->western_blot apoptosis_assay Apoptosis Assay western_blot->apoptosis_assay

Caption: Workflow for discovery and characterization of novel this compound sulfonamides.

Diagram 2: PI3K/AKT Signaling Pathway and Drug Resistance

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR DrugEfflux Increased Drug Efflux (e.g., ABCB1) AKT->DrugEfflux potentially upregulates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ChromoneSulfonamide This compound Sulfonamide Derivative ChromoneSulfonamide->PI3K inhibits? ChromoneSulfonamide->AKT inhibits?

Caption: The PI3K/AKT pathway's role in promoting drug resistance.

Diagram 3: MAPK/ERK Signaling Pathway and Drug Resistance

MAPK_ERK_pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Resistance Drug Resistance (Proliferation, Survival) TranscriptionFactors->Resistance ChromoneSulfonamide This compound Sulfonamide Derivative ChromoneSulfonamide->RAF inhibits? ChromoneSulfonamide->MEK inhibits?

Caption: The MAPK/ERK pathway as a driver of drug resistance.

References

Selection of optimal base and solvent for chromone ring closure.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of chromones, with a specific focus on the selection of the optimal base and solvent for the crucial ring closure step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to a this compound core where base and solvent selection is critical?

The most prevalent methods for this compound synthesis that are highly dependent on the choice of base and solvent include the Baker-Venkataraman Rearrangement, Claisen-Schmidt Condensation (to form the chalcone (B49325) precursor), and the Kostanecki-Robinson Reaction.[1][2][3] Each of these pathways involves base-mediated steps where the reaction's success and yield are intimately tied to the chosen conditions.

Q2: How does the strength of the base affect the this compound ring closure?

The base's primary role is typically to deprotonate a carbon alpha to a carbonyl group, forming a nucleophilic enolate.[4] A base that is too weak may not generate a sufficient concentration of the enolate, leading to an incomplete or slow reaction. Conversely, an overly strong base can promote side reactions, such as self-condensation of the starting ketone or decomposition of the product.[1] For instance, in microwave-assisted syntheses, a stronger base like DBU may significantly improve outcomes compared to a weaker one like triethylamine (B128534) (Et3N).

Q3: What is the general role of the solvent in this compound synthesis?

The solvent plays several crucial roles:

  • Solubility: It must dissolve the reactants, reagents, and key intermediates.

  • Stabilization: It can stabilize charged intermediates and transition states. Polar aprotic solvents like DMSO and THF are common as they can solvate cations while leaving the anionic nucleophile highly reactive.[5]

  • Reaction Pathway: The solvent's polarity can influence which of several competing reaction pathways is favored, thereby affecting the product distribution (e.g., this compound vs. coumarin).[6]

  • Temperature Control: The boiling point of the solvent determines the maximum temperature of the reaction at atmospheric pressure.

Q4: My reaction requires anhydrous conditions. Why is this important?

For reactions that use strong, moisture-sensitive bases like sodium hydride (NaH) or sodium ethoxide, the presence of water or other protic solvents (like alcohols) is detrimental. These protic impurities will react with and quench the base, rendering it ineffective for the desired deprotonation step and halting the reaction.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during this compound synthesis.

Issue 1: The yield of the desired this compound is consistently low.

Low yields are a common problem and can often be traced back to suboptimal reaction conditions.

  • Possible Cause 1: Inefficient Enolate Formation.

    • Solution: The chosen base may be too weak to deprotonate the ketone precursor effectively. Consider switching to a stronger base. For example, if you are using a carbonate base (e.g., K₂CO₃) with a less acidic ketone, moving to a hydride (NaH) or an alkoxide (e.g., potassium tert-butoxide) in an appropriate aprotic solvent could improve the yield.[7]

  • Possible Cause 2: Poor Solubility of Reactants or Intermediates.

    • Solution: If your starting materials or the generated enolate are not fully dissolved, the reaction will be slow and inefficient. Switch to a solvent with better solubilizing properties. For example, if a reaction is sluggish in THF, moving to a more polar aprotic solvent like DMSO might improve the outcome.[8]

  • Possible Cause 3: Side Reactions Dominating.

    • Solution: The base/solvent combination may be promoting unwanted side reactions. For instance, in a Claisen-Schmidt condensation to form a chalcone precursor, using a very strong base for an extended period can favor the self-condensation of the acetophenone (B1666503) starting material.[1] In such cases, try using a milder base (e.g., NaOH/KOH in ethanol) and carefully control the stoichiometry and addition rate of your reactants.[1]

  • Possible Cause 4: Incomplete Cyclization of the 1,3-Diketone Intermediate.

    • Solution: In methods like the Baker-Venkataraman rearrangement, the base is used to form the 1,3-diketone intermediate, but the final ring closure (cyclodehydration) is typically acid-catalyzed.[4] Ensure that after the base-mediated rearrangement, the workup and subsequent steps provide sufficiently acidic conditions (e.g., refluxing in acetic acid with a catalytic amount of H₂SO₄ or HCl) to drive the cyclization to completion.

Issue 2: Significant formation of an isomeric coumarin (B35378) byproduct.

This is a classic problem in the Simonis reaction, where a phenol (B47542) is condensed with a β-ketoester.

  • Possible Cause: Incorrect Catalyst Choice.

    • Solution: The reaction pathway is highly sensitive to the catalyst. Strong protic acids like sulfuric acid (H₂SO₄) can favor the formation of the coumarin isomer. To preferentially direct the reaction towards the this compound, use phosphorus pentoxide (P₂O₅) as the condensing agent. P₂O₅ is believed to activate the ketone carbonyl over the ester carbonyl, favoring the correct cyclization pathway for this compound formation.[6]

Issue 3: Significant formation of an aurone (B1235358) byproduct.

Aurones are common byproducts in the synthesis of flavones (2-phenylchromones), particularly during the oxidative cyclization of 2'-hydroxychalcones.

  • Possible Cause: Steric Hindrance and Reaction Conditions.

    • Solution: The formation of aurones versus flavones is a competition between two different modes of cyclization. The presence of bulky substituents on the 2'-hydroxychalcone (B22705) can favor the pathway leading to aurones.[9] Solvent choice can also play a role; a study demonstrated that the selectivity for flavonol (a related structure) or aurone could be influenced by the solvent, with water favoring the former and acetonitrile (B52724) favoring the latter.[10] Carefully controlling the reaction temperature and choice of base or oxidizing agent is crucial to optimize for the desired flavone (B191248) product.

Data Presentation

The selection of base and solvent is often interdependent. The following tables provide a summary of common combinations and their general effects on reaction outcomes.

Table 1: Common Base and Solvent Combinations for this compound Synthesis

BaseCommon SolventsTypical Application/Notes
Potassium Hydroxide (KOH) Pyridine (B92270), Ethanol (B145695), DMSOFrequently used in Baker-Venkataraman rearrangements and Claisen-Schmidt condensations.[1][7]
Sodium Hydride (NaH) Tetrahydrofuran (THF), DioxaneA strong, non-nucleophilic base. Requires strictly anhydrous conditions. Effective for Claisen condensations.[5][11]
Potassium Carbonate (K₂CO₃) Acetone (B3395972), DMFA milder base, often used in refluxing acetone for the Baker-Venkataraman rearrangement.[5]
Sodium Methoxide (NaOMe) Methanol, DMFA strong, nucleophilic base suitable for Claisen-type condensations.[6]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Pyridine, DMFA strong, non-nucleophilic organic base. Can be very effective in promoting reactions with less acidic protons.[12]
Diisopropylamine (B44863) (DIPA) EthanolUsed in microwave-assisted syntheses for the condensation of 2-hydroxyacetophenones with aldehydes.[13]
Piperidine EthanolA common organic base used as a catalyst in Knoevenagel condensations to form precursors for chromones.[14]

Table 2: Influence of Solvent Polarity on this compound Ring Closure

Solvent PropertyEffect on ReactionExample Solvents
Polar Aprotic Generally favors reactions with ionic intermediates by solvating the counter-ion but not the nucleophile, increasing nucleophilicity.DMSO, DMF, THF, Acetonitrile[5]
Polar Protic Can participate in hydrogen bonding, potentially solvating and deactivating the anionic nucleophile. Often used for reactions with less moisture-sensitive bases (e.g., NaOH/KOH).Water, Ethanol, Methanol[1]
Non-Polar Generally slows down reactions involving polar or charged intermediates. Can be useful for controlling reactivity or when reactants are non-polar.Toluene, Hexane, Dichloromethane (B109758)

Experimental Protocols

Protocol 1: General Procedure for Baker-Venkataraman Rearrangement and Cyclization

This two-step protocol first forms the 1,3-diketone intermediate using a base, followed by acid-catalyzed cyclization to the this compound.

Step A: Base-Catalyzed Rearrangement

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-acyloxyacetophenone starting material (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous aprotic solvent, such as pyridine or THF.[5]

  • Base Addition: Add the base (e.g., powdered KOH, 3.0 eq or NaH, 1.2 eq) portion-wise at room temperature while stirring.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Acidify the mixture with dilute HCl until it is acidic (pH ~2-3). The 1,3-diketone intermediate will often precipitate and can be collected by filtration.

Step B: Acid-Catalyzed Cyclodehydration

  • Setup: Dissolve the crude 1,3-diketone from Step A in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 2-3 drops).

  • Reaction: Heat the solution to reflux for 1-2 hours. Monitor the formation of the this compound product by TLC.

  • Workup: Cool the reaction mixture and pour it into a large volume of cold water. The this compound product will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove acid, and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of 2-Alkyl-Substituted 4-Chromanones (this compound Precursors)

This protocol is adapted from a procedure optimized for efficient synthesis using microwave heating.[6][13]

  • Reactant Preparation: In a microwave reaction vial, dissolve the 2'-hydroxyacetophenone (B8834) (1.0 eq) in ethanol (EtOH).

  • Reagent Addition: Add the desired aliphatic aldehyde (1.1 eq) and diisopropylamine (DIPA) (1.1 eq) to the solution.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160–170 °C for 1 hour.[13]

  • Workup: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 4-chromanone (B43037) by flash column chromatography. This intermediate can then be converted to the corresponding this compound through oxidation.

Visualized Workflows and Mechanisms

Troubleshooting_Low_Yield start Low this compound Yield check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_purity->monitor_reaction If pure analyze_side_products Analyze Side Products (NMR, MS) monitor_reaction->analyze_side_products If incomplete or multiple spots optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) analyze_side_products->optimize_conditions review_workup Review Workup & Purification Protocol optimize_conditions->review_workup end_goal Yield Improved review_workup->end_goal

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Base_Solvent_Selection Base & Solvent Selection Strategy start Define Reaction Type (e.g., Baker-Venkataraman) check_acidity Assess Acidity of α-Proton on Ketone start->check_acidity is_strong_base_needed Strong Base Needed? check_acidity->is_strong_base_needed strong_base Select Strong Base: NaH, t-BuOK, LDA is_strong_base_needed->strong_base Yes mild_base Select Milder Base: K₂CO₃, KOH, DBU is_strong_base_needed->mild_base No select_solvent Select Anhydrous Aprotic Solvent: THF, Dioxane, DMSO strong_base->select_solvent select_polar_solvent Select Polar Solvent: Pyridine, Ethanol, DMF mild_base->select_polar_solvent run_test Run Small-Scale Test Reaction select_solvent->run_test select_polar_solvent->run_test

Caption: A decision workflow for selecting a base and solvent strategy.

Simonis_Reaction cluster_0 Catalyst Choice reactants Phenol + β-Ketoester P2O5 P₂O₅ Catalyst reactants->P2O5 Favors attack at Ketone H2SO4 H₂SO₄ Catalyst reactants->H2SO4 Favors attack at Ester This compound This compound (Desired Product) P2O5->this compound coumarin Coumarin (Side Product) H2SO4->coumarin

Caption: Competing pathways in the Simonis reaction leading to chromones or coumarins.

References

Mitigating by-products in the synthesis of 4-oxo-4H-chromene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating by-products during the synthesis of 4-oxo-4H-chromene-2-carboxylic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of 4-oxo-4H-chromene-2-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a very low or no yield of 4-oxo-4H-chromene-2-carboxylic acid. What are the possible reasons and how can I improve the yield?

A: Low yields can stem from several factors, from the quality of your starting materials to the reaction conditions. Here are some common causes and their solutions:

  • Impure Starting Materials: The purity of the starting materials, particularly the substituted 2'-hydroxyacetophenone (B8834), is crucial. Impurities can lead to side reactions that consume the reactants and complicate the purification process.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them by column chromatography if necessary before proceeding with the synthesis.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a significant role in the reaction outcome.

    • Solution: A systematic optimization of the reaction conditions is recommended. For instance, in the synthesis of 6-bromochromone-2-carboxylic acid, a microwave-assisted method has been shown to significantly improve the yield to 87%.[1]

  • Presence of Moisture: For reactions that utilize strong bases like sodium ethoxide or sodium hydride to generate an enolate, the presence of water can quench the base and halt the reaction.

    • Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or moderately increasing the temperature.

Issue 2: Formation of Significant Amounts of By-products

Q: My TLC and NMR analysis show the presence of significant by-products along with my desired product. What are these by-products and how can I minimize their formation?

A: The formation of by-products is a common challenge in the synthesis of 4-oxo-4H-chromene-2-carboxylic acid. The type of by-product often depends on the synthetic route chosen.

For Syntheses Proceeding via Claisen-Schmidt Condensation:

This route involves the condensation of a 2'-hydroxyacetophenone with a derivative of oxalic acid.

  • Self-Condensation of 2'-hydroxyacetophenone: The enolate of 2'-hydroxyacetophenone can react with another molecule of the ketone, leading to a self-condensation by-product.

    • Mitigation Strategies:

      • Order of Addition: Slowly add the 2'-hydroxyacetophenone to a mixture of the base and the oxalate (B1200264) derivative. This ensures that the concentration of the enolate is always in the presence of the electrophile, minimizing self-condensation.

      • Choice of Base: Strong bases like sodium hydroxide (B78521) (NaOH) can promote self-condensation. Consider using a milder base to improve selectivity.

For Syntheses Proceeding via Baker-Venkataraman Rearrangement:

This pathway involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then cyclizes to the this compound.

  • Hydrolysis of Starting Material or Product: The ester starting material and the 1,3-diketone intermediate can be susceptible to hydrolysis if water is present in the reaction mixture.

    • Mitigation Strategy: It is critical to use anhydrous aprotic solvents (e.g., dry THF, DMSO, or acetone) and to ensure all reagents are free of moisture.[2]

  • Incomplete Cyclization of the 1,3-Diketone: The intermediate 1,3-diketone may not fully cyclize to the desired this compound.

    • Mitigation Strategy: The cyclization step is typically acid-catalyzed. Ensure that the reaction is sufficiently acidic and heated for an adequate amount of time. Refluxing in glacial acetic acid with a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid is a common and effective method.[3]

Issue 3: Difficulty in Purifying the Final Product

Q: I am having trouble purifying my 4-oxo-4H-chromene-2-carboxylic acid from the reaction by-products. What are some effective purification strategies?

A: Purification can be challenging, especially if the by-products have similar polarities to the desired product.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Procedure:

      • Choose an appropriate solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Dissolve the crude product: Dissolve the impure compound in a minimum amount of the hot solvent.

      • Filter hot (if necessary): If there are insoluble impurities, filter the hot solution.

      • Cool slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Isolate and wash: Collect the crystals by filtration and wash them with a small amount of cold solvent.

      • Dry: Dry the purified crystals under vacuum.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Procedure: A suitable solvent system (eluent) needs to be determined by TLC to achieve good separation between the product and the by-products. Flash column chromatography is often employed to remove by-products formed during the reaction.[4]

  • Acid-Base Extraction: Since the desired product is a carboxylic acid, you can use its acidic properties to separate it from neutral by-products.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its sodium salt.

      • Separate the layers.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

      • Filter, wash with cold water, and dry the purified product.

Data Presentation

The following tables summarize the yields of various substituted 4-oxo-4H-chromene-2-carboxylic acids synthesized via a microwave-assisted method.

Table 1: Yields of Substituted 4-oxo-4H-chromene-2-carboxylic Acids [1]

Substituent on this compound RingStarting MaterialYield (%)
6-Bromo5'-Bromo-2'-hydroxyacetophenone87
Unsubstituted2'-Hydroxyacetophenone54
6-Chloro5'-Chloro-2'-hydroxyacetophenone71
6-Methyl5'-Methyl-2'-hydroxyacetophenone64
7-Methoxy4'-Methoxy-2'-hydroxyacetophenone83
6-Methoxy5'-Methoxy-2'-hydroxyacetophenone81
5-Methoxy6'-Methoxy-2'-hydroxyacetophenone93

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-oxo-4H-chromene-2-carboxylic Acids [1]

This protocol describes a general procedure for the synthesis of substituted 4-oxo-4H-chromene-2-carboxylic acids using microwave irradiation.

  • Reaction Setup: In a microwave vial, dissolve the appropriate hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).

  • Addition of Reagents: Add diethyl oxalate (3.49 mmol, 474 µL) and a solution of sodium methoxide (B1231860) in methanol (B129727) (2.32 mmol, 531 µL, 25% w/w).

  • First Microwave Irradiation: Heat the resulting solution to 120 °C for 20 minutes in the microwave synthesizer.

  • Acidification and Second Microwave Irradiation: Add a solution of hydrochloric acid (18 mmol, 3 mL, 6 M) and heat the reaction to 120 °C for 40 minutes.

  • Work-up: Decant the reaction mixture into water (50 mL).

  • Isolation: Filter the solid that forms and wash it with water.

  • Purification: Dry the solid, then wash it with dichloromethane (B109758) and dry it again to obtain the purified product.

Protocol 2: Conventional Synthesis via Baker-Venkataraman Rearrangement and Cyclization

This protocol is a general procedure for the synthesis of chromones, which can be adapted for 4-oxo-4H-chromene-2-carboxylic acid.

Step 1: Baker-Venkataraman Rearrangement

  • Reaction Setup: To a solution of the 2-acyloxyacetophenone precursor in a suitable anhydrous aprotic solvent (e.g., dry pyridine (B92270) or THF), add a strong base (e.g., potassium hydroxide or sodium hydride) at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the rearrangement is complete (monitor by TLC).

  • Work-up: Carefully quench the reaction with dilute acid (e.g., 10% HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Reaction Setup: Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reaction: Heat the mixture to reflux (around 120 °C) with stirring until the cyclization is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-oxo-4H-chromene-2-carboxylic acid.

Visualizations

The following diagrams illustrate key workflows and reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure Purity Issue? purify Purify Starting Materials (Recrystallization / Chromatography) impure->purify Yes pure Pure impure->pure No check_conditions Review Reaction Conditions (Base, Solvent, Temp.) purify->check_conditions pure->check_conditions suboptimal Suboptimal check_conditions->suboptimal Condition Issue? optimize Systematically Optimize Conditions (e.g., try milder base, anhydrous solvent) suboptimal->optimize Yes optimal Optimal suboptimal->optimal No check_completion Monitor Reaction by TLC optimize->check_completion optimal->check_completion incomplete Incomplete check_completion->incomplete Completion Issue? extend_time Extend Reaction Time / Increase Temperature Moderately incomplete->extend_time Yes complete Complete incomplete->complete No end Improved Yield extend_time->end complete->end Reaction_Pathways By-product Formation Pathways cluster_claisen Claisen-Schmidt Route cluster_baker Baker-Venkataraman Route start_claisen 2'-hydroxyacetophenone + Oxalate Derivative enolate Enolate Intermediate start_claisen->enolate Base desired_product 4-oxo-4H-chromene-2-carboxylic acid enolate->desired_product Reaction with Oxalate self_condensation Self-Condensation By-product enolate->self_condensation Reaction with another ketone molecule start_baker 2-Acyloxyacetophenone diketone 1,3-Diketone Intermediate start_baker->diketone Base (Anhydrous) hydrolysis Hydrolysis By-products start_baker->hydrolysis Moisture desired_product2 4-oxo-4H-chromene-2-carboxylic acid diketone->desired_product2 Acid Catalyst incomplete_cyclization Unreacted 1,3-Diketone diketone->incomplete_cyclization Insufficient Acid/Heat

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Both naturally occurring and synthetic this compound derivatives have demonstrated a remarkable spectrum of biological activities, making them a fertile area for the development of novel therapeutics. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of selected this compound derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways and workflows.

Data Presentation: Comparative Biological Activity of this compound Derivatives

The biological efficacy of this compound derivatives is significantly influenced by the type, number, and position of substituents on the this compound core.[1][3] The following tables summarize quantitative data on the biological activities of various this compound derivatives, highlighting the impact of these structural modifications.

Table 1: Anticancer Activity of this compound Derivatives

The anticancer potential of this compound derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][4] Their mechanisms of action are diverse, including the induction of apoptosis and cell cycle arrest.[4]

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
This compound Derivative 12PC-3 (Prostate Cancer)MTT2.4 ± 3.4[1]
This compound Derivative 12MCF-7 (Breast Cancer)MTT10.7 ± 2.5[1]
This compound Derivative 12HeLa (Cervical Cancer)MTT7.0 ± 3.5[1]
Amidrazone Derivative 22T47D (Breast Cancer)MTT1.42 ± 0.13[1]
Amidrazone Derivative 23T47D (Breast Cancer)MTT2.92 ± 0.94[1]
Epiremisporine HHT-29 (Colon Carcinoma)MTT21.17 ± 4.89[2]
Epiremisporine HA549 (Non-small Lung Cancer)MTT31.43 ± 3.01[2]
This compound-2-carboxamide 11cKB (Oral Cavity Cancer)MTT73.32[5]
This compound-2-carboxamide 11cNCI-H187 (Small Cell Lung Cancer)MTT36.79[5]
Benzothiazole-Chromone 7lHCT116 (Colon Cancer)MTT2.527[6]
Benzothiazole-Chromone 7lHeLa (Cervical Cancer)MTT2.659[6]
Table 2: Anti-inflammatory Activity of this compound Derivatives

This compound derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[7][8]

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Amide Derivative 5-9RAW264.7Griess (NO Inhibition)5.33 ± 0.57[7]
Table 3: Antimicrobial Activity of this compound Derivatives

The antimicrobial activity of this compound derivatives has been demonstrated against a range of bacteria and fungi.[9][10] The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e)S. aureus-[9]
2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e)B. subtilis-[9]
2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)A. niger-[9]
2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)A. flavus-[9]
2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)P. chrysogenum-[9]
2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)F. moneliforme-[9]
This compound linked amide A1E. coli100[]
This compound linked amide A1P. vulgaris100[]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of the biological activities of chemical compounds.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound derivatives

  • Target cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[5]

Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • This compound derivatives

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.[2]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.[2]

  • Supernatant Collection: Collect the cell culture supernatant.[12]

  • Griess Reaction: Add an equal volume of Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature in the dark.[12][6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[12]

  • Nitrite Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The inhibitory effect of the this compound derivatives is calculated based on the reduction of nitrite levels compared to the LPS-stimulated control.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium directly in the wells of a 96-well plate.[14]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[15]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Mandatory Visualization

Signaling Pathway Diagram

This compound derivatives can exert their anti-inflammatory effects by modulating key signaling cascades. One of the most important is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating the immune and inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) (in Nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation This compound This compound Derivatives This compound->IKK Inhibit IkB_NFkB->NFkB Releases

Caption: Inhibition of the NF-κB inflammatory pathway by this compound derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized or isolated this compound derivatives.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action & In Vivo Studies a Synthesis/Isolation of This compound Derivatives b Cytotoxicity Assay (e.g., MTT) a->b c Antimicrobial Assay (e.g., Broth Microdilution) a->c d Anti-inflammatory Assay (e.g., Griess Assay) a->d e Data Analysis (IC50, MIC determination) b->e c->e d->e f Structure-Activity Relationship (SAR) Studies e->f g Lead Compound Selection f->g h Signaling Pathway Analysis g->h i In Vivo Efficacy and Toxicity Studies h->i

Caption: General workflow for biological activity screening of this compound derivatives.

References

Validating the Anticancer Activity of Chromone Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This guide provides a comparative analysis of the in vitro anticancer activity of various this compound derivatives, supported by experimental data and detailed methodologies for key validation assays.

Comparative Anticancer Activity of this compound Derivatives

The in vitro cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cells, are summarized in the table below. Lower IC50 values are indicative of higher potency.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
Flavanone/Chromanone Derivative 1 Colon Cancer (Various)~8–20[3]
Flavanone/Chromanone Derivative 3 Colon Cancer (Various)~15–30[3]
Flavanone/Chromanone Derivative 5 Colon Cancer (Various)~15–30[3]
Epiremisporine H HT-29 (Colon Carcinoma)21.17 ± 4.89[1][4]
A549 (Non-small Lung Cancer)31.43 ± 3.01[1][4]
This compound Derivative 11c KB (Oral Cavity Cancer)73.32[1]
NCI-H187 (Small Cell Lung Cancer)36.79[1]
3-(4-oxo-4H-chromen-3-yl)acrylic acid amide A1 MCF-7 (Breast Cancer)37.13 (µg/ml)[1]
This compound Derivative 2i HeLa (Cervical Cancer)34.9[1][5]
This compound Derivative 2b HeLa (Cervical Cancer)95.7[1][5]
Furoxan Derivative of this compound 15a K562 (Leukemia)Potent Activity[1][6]
4-Clpgc K562 (Leukemia)102 ± 1.6 (72h)[7]
pgc K562 (Leukemia)278 ± 2.7 (72h)[7]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to validate the anticancer activity of this compound derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the this compound derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells after treatment with the this compound derivative.

  • Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate the cells on ice for at least 30 minutes.[10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Preparation Compound Preparation MTT_Assay MTT Assay (Cell Viability) Compound_Preparation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Preparation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (PI Staining) Compound_Preparation->Cell_Cycle_Assay Cell_Culture Cell Culture Cell_Culture->MTT_Assay Cell_Culture->Apoptosis_Assay Cell_Culture->Cell_Cycle_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Distribution

General experimental workflow for in vitro anticancer activity screening.

Many this compound derivatives exert their effects by inducing apoptosis, a form of programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic pathways.[1][6]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chromone_Derivatives_Ext This compound Derivatives Death_Receptors Death Receptors (e.g., Trail R2/DR5) Chromone_Derivatives_Ext->Death_Receptors activates Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Chromone_Derivatives_Int This compound Derivatives Bax_Bad Bax, Bad (Pro-apoptotic) Chromone_Derivatives_Int->Bax_Bad upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chromone_Derivatives_Int->Bcl2 downregulates Mitochondrion Mitochondrion Bax_Bad->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by this compound derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade often targeted by this compound derivatives. This pathway plays a key role in regulating cell growth, proliferation, and differentiation.[11][12][13]

mapk_pathway Chromone_Derivatives This compound Derivatives Ras Ras Chromone_Derivatives->Ras inhibits Raf Raf Chromone_Derivatives->Raf inhibits MEK MEK1/2 Chromone_Derivatives->MEK inhibits ERK ERK1/2 Chromone_Derivatives->ERK inhibits Ras->Raf activates Raf->MEK activates MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Inhibition of the MAPK signaling pathway by this compound derivatives.

References

Chromone vs. Flavonoid: A Comparative Analysis of Biological and Medicinal Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological and medicinal properties of chromones and flavonoids. These two classes of heterocyclic compounds, while structurally related, exhibit distinct pharmacological profiles that are critical for consideration in drug discovery and development. This document summarizes quantitative experimental data, details key experimental methodologies, and visualizes relevant signaling pathways to facilitate a thorough understanding of their comparative performance.

Fundamental Structural Distinctions

Chromones and flavonoids share a common benzopyran-4-one core structure. The defining difference lies in the substitution at the C2 position of the pyran ring. Flavonoids are characterized by the presence of a phenyl group at this position, a feature absent in the basic chromone scaffold. This structural variation gives rise to the vast diversity and differing biological activities observed between these two compound classes.

Comparative Biological and Medicinal Properties

Both chromones and flavonoids are recognized for their wide-ranging therapeutic potential, including anticancer, anti-inflammatory, and antioxidant effects. However, the potency and mechanisms of these actions often differ significantly.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound and flavonoid derivatives against various cancer cell lines. Flavonoids, in general, tend to exhibit more potent anticancer activity across a broader range of cancers.

Table 1: Comparative Anticancer Activity of this compound and Flavonoid Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
This compoundThis compound Derivative 11cOral Cavity (KB)73.32[1]
Small Cell Lung (NCI-H187)36.79[1]
This compoundThis compound Congener 6bColon (HCT-116)18.6[2]
FlavonoidApigeninColon (HT-29)~30-50
FlavonoidLuteolin (B72000)Amelanotic Melanoma (C32)42.10[3]
FlavonoidQuercetin (B1663063)Breast (MCF-7)12.53[4]
FlavonoidArtocarpinLung (H460)9.77[4]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Both classes of compounds modulate inflammatory pathways, but through distinct mechanisms. Chromones are well-known for their mast cell stabilizing properties, while flavonoids often exert their effects through the inhibition of key inflammatory signaling cascades like NF-κB. A direct comparison between the flavonoid quercetin and the this compound cromolyn (B99618) demonstrates the superior efficacy of quercetin in inhibiting the release of pro-inflammatory mediators from mast cells.[5][6][7]

Table 2: Comparative Anti-inflammatory Activity of Quercetin and Cromolyn

MediatorQuercetin (100 µM) % InhibitionCromolyn (100 µM) % InhibitionCell Type
Histamine (B1213489) Release82%[6]67%[6]hCBMCs
Prostaglandin D2 (PGD2) Release77%[6]75%[6]hCBMCs
Leukotriene (LT) Release99%[6]88%[6]hCBMCs*
IL-8 Release~74%[5]~17%[5]LAD2 mast cells
TNF Release~86%[5]~15%[5]LAD2 mast cells

*hCBMCs: human cord blood-derived cultured mast cells

Antioxidant Activity

The antioxidant capacity of flavonoids is generally more pronounced than that of simple chromones, largely due to the additional phenyl ring and the frequent presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Table 3: Comparative Antioxidant Activity

Compound ClassDerivative ExampleAssayAntioxidant Capacity
This compoundThis compound DerivativesDPPHWeak to moderate radical scavenging activity[8][9]
4-N,N-dimethyl-flavoneORACSignificant activity[10]
FlavonoidQuercetinDPPHIC50 = 5.5 µM[11]
FlavonoidCatechinDPPHIC50 = 7.7 µM[11]

Signaling Pathways and Mechanisms of Action

The divergent biological activities of chromones and flavonoids can be attributed to their distinct interactions with cellular signaling pathways.

Flavonoid-Mediated Inhibition of the NF-κB Pathway

Flavonoids such as luteolin are potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. Luteolin has been shown to block the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[12]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (LPS) IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory activates Luteolin Luteolin Luteolin->IKK inhibits

Caption: Luteolin inhibits the NF-κB signaling pathway.

This compound-Mediated Mast Cell Stabilization

Chromones, such as cromolyn sodium, exert their anti-allergic and anti-inflammatory effects by stabilizing mast cells. This process is thought to involve the modulation of calcium influx, which is a critical step in the degranulation process that releases histamine and other inflammatory mediators.[13][14]

G Allergen Allergen IgE IgE Receptor Allergen->IgE cross-links MastCell Mast Cell IgE->MastCell activates CaInflux Calcium Influx MastCell->CaInflux triggers Degranulation Degranulation CaInflux->Degranulation induces Mediators Release of Histamine & other mediators Degranulation->Mediators Cromolyn Cromolyn Sodium Cromolyn->CaInflux inhibits G A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

References

A Comparative Guide to Chromone-Based Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chromone derivatives as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] The unique structural scaffold of chromones (4H-1-benzopyran-4-one) has made them a focal point in the development of potent and selective MAO-B inhibitors.[1][3] This document summarizes key structure-activity relationship (SAR) data, presents quantitative inhibitory constants, and details the experimental protocols used for their evaluation.

Structure-Activity Relationship (SAR) of Chromones for MAO-B Inhibition

The inhibitory potency and selectivity of this compound derivatives for MAO-B are significantly influenced by the nature and position of substituents on the this compound ring system. The following diagram illustrates the key SAR findings for potent MAO-B inhibition.

SAR_Chromones_MAOB Chromone_Core This compound Scaffold Key for MAO-B Recognition Position_3 Position 3 Substitutions e.g., Styryl, Carboxamide, Carboxylic Acid Chromone_Core->Position_3 Key for Potency Position_6 Position 6 Substitutions e.g., Methyl, Methoxy (B1213986), Benzyloxy Chromone_Core->Position_6 Enhances Potency Position_7 Position 7 Substitutions e.g., Benzyloxy Chromone_Core->Position_7 Enhances Potency Position_5 Position 5 Substitutions Leads to weaker inhibition Chromone_Core->Position_5 Decreases Potency Activity {Potent & Selective MAO-B Inhibition} Position_3->Activity Position_6->Activity Position_7->Activity

Caption: Key structure-activity relationships of this compound derivatives for MAO-B inhibition.

Generally, substitutions at positions 3, 6, and 7 of the this compound scaffold have been found to be crucial for potent MAO-B inhibitory activity. In contrast, substitutions at position 5 tend to result in a significant decrease in potency.[4]

  • Position 3: The introduction of a styryl group at this position has yielded highly potent and selective MAO-B inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range.[5][6] Phenylcarboxamide and carboxylic acid moieties at position 3 have also been shown to confer significant MAO-B inhibition.[7][8]

  • Position 6: The addition of small lipophilic groups such as methyl or methoxy at the C6-position can enhance MAO-B inhibitory activity.[7] Furthermore, larger substituents like a benzyloxy group at this position, particularly with electron-withdrawing groups on the benzyl (B1604629) ring, have resulted in highly potent inhibitors.[4]

  • Position 7: Similar to position 6, benzyloxy substitutions at the C7-position have been shown to be favorable for MAO-B inhibition.[9]

Comparative Analysis of MAO-B Inhibitory Activity

The following table summarizes the in vitro MAO-B inhibitory activity (IC50 values) of a selection of this compound derivatives from various studies. This data allows for a direct comparison of the potency of different substitution patterns.

Compound ID Substitution Pattern MAO-B IC50 (µM) Reference
1 3-Styryl> 3.7[5][6]
19 3-Styryl, 6-Methoxy, 4'-Chloro0.0022[5][6]
122 3-Carboxylic acid0.048[7][8]
123 3-Phenylcarboxamide0.40[7][8]
124 3-(4-Chlorophenyl)carboxamide0.063[7][8]
133 Chromane-2,4-dione with benzyl side chain0.638[7][8]
34 6-Methyl-3-(3-chlorophenyl)carboxamide5.07[7]
54 6-Methyl-3-(3-chlorophenyl)carboxamide4.2[7]
61 6-Methoxy-3-(3-chlorophenyl)carboxamide3.94[7]
HC4 Chalcone derivative0.040[10]
HF4 This compound derivative0.046 (MAO-A)[10]

Experimental Protocols

The determination of MAO-B inhibitory activity is crucial for the evaluation of novel this compound derivatives. A widely used method is the in vitro fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.[1][2][11]

In Vitro Fluorometric MAO-B Inhibition Assay

This protocol is adapted from commercially available inhibitor screening kits.[1][2][10]

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., tyramine, benzylamine)[11][12]

  • Developer

  • Fluorescent Probe (e.g., Amplex Red, GenieRed Probe)[1][10]

  • Test this compound derivatives

  • Positive Control Inhibitor (e.g., Selegiline)[10]

  • 96-well black microplate with a flat bottom

  • Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm)[10]

2. Assay Procedure:

The following diagram illustrates the general workflow for the in vitro MAO-B inhibition assay.

MAOB_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitors, Substrate Mix) Start->Prepare_Reagents Add_Inhibitors Add Test Compounds & Controls to 96-well Plate Prepare_Reagents->Add_Inhibitors Add_Enzyme Add MAO-B Enzyme Solution Add_Inhibitors->Add_Enzyme Incubate_1 Incubate at 37°C (10 min) Add_Enzyme->Incubate_1 Add_Substrate Add MAO-B Substrate Solution (containing fluorescent probe) Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (Ex/Em = 535/587 nm, 30-60 min) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Slope, % Inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an in vitro MAO-B inhibition assay.

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, test inhibitors (at various concentrations), and a positive control in MAO-B assay buffer. Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe.

  • Plate Setup: Add 10 µL of the test inhibitor solutions, positive control, and assay buffer (for enzyme control) to the wells of a 96-well black plate.[1]

  • Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to each well.[2][10]

  • Incubation: Mix gently and incubate the plate for 10 minutes at 37°C.[2][10]

  • Reaction Initiation: Add 40 µL of the MAO-B substrate solution to each well to initiate the enzymatic reaction.[1][10]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.[10]

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control ] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Conclusion

This compound and its derivatives represent a promising class of MAO-B inhibitors with therapeutic potential for neurodegenerative disorders. The structure-activity relationship studies have highlighted the importance of substitutions at positions 3, 6, and 7 for achieving high potency and selectivity. The continued exploration of this chemical scaffold, guided by the comparative data and standardized experimental protocols presented here, will be instrumental in the design and development of next-generation MAO-B inhibitors.

References

A Comparative Analysis of Natural vs. Synthetic Chromones in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Efficacy with Supporting Experimental Data.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Chromones, a class of benzopyran-4-one derivatives, have emerged as a promising area of research due to their wide distribution in nature and the versatility of their synthetic analogs. This guide provides a comparative study of the antimicrobial performance of natural and synthetic chromones, supported by experimental data from various studies.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various natural and synthetic chromones against a range of bacterial and fungal pathogens as reported in the scientific literature.

Natural Chromones:
Compound (Source)Test OrganismMIC (µg/mL)
Aloesin (Aloe monticola)Salmonella typhi10[1]
7-O-methyl-6′-O-coumaroylaloesin (Aloe monticola)Shigella dysentery10[1]
Aloesin (Aloe monticola)Staphylococcus aureus10[1]
Fungal Chromone (unspecified)Candida albicans16[2]
Fungal this compound (unspecified)Escherichia coli16[2]
Synthetic Chromones:
CompoundTest OrganismMIC (µg/mL)
Substituted 1,2,4-dithiazolylthis compound (3c)Bacillus subtilis0.78[3]
Substituted 1,2,4-dithiazolylthis compound (3h)Saccharomyces cerevisiae0.78[3]
Substituted 1,2,4-dithiazolylthis compound (3h)Escherichia coli1.56[3]
Substituted 1,2,4-dithiazolylthis compound (3c)Candida albicans3.12[3]
Substituted 1,2,4-dithiazolylthis compound (3a, 3c, 3e)Staphylococcus aureus6.25[3]
Substituted 1,2,4-dithiazolylthis compound (3h)Pseudomonas aeruginosa6.25[3]
This compound-tetrazole derivativePseudomonas aeruginosa20[4]
This compound-3-carbonitrilesCandida species5-50[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of antimicrobial properties of chromones.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

  • Preparation of Microbial Inoculum:

    • Select well-isolated colonies of the test microorganism from an overnight culture on an appropriate agar (B569324) plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Solutions:

    • Dissolve the natural or synthetic this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of decreasing concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted this compound solutions.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the this compound at which no visible growth is observed.

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

  • Preparation of Microbial Inoculum:

    • Prepare a standardized microbial inoculum as described in the broth microdilution method.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

  • Application of this compound Disks:

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the this compound solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Ensure that the disks are placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

    • The size of the inhibition zone is indicative of the antimicrobial activity of the this compound.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution (MIC) cluster_dd Disk Diffusion start Start culture Microbial Culture (Bacteria/Fungi) start->culture compound Prepare this compound (Natural/Synthetic) Stock Solution start->compound inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate_wells Inoculate Microtiter Plate Wells inoculum->inoculate_wells inoculate_agar Inoculate Agar Plate (Lawn Culture) inoculum->inoculate_agar serial_dilution Serial Dilution of This compound in Broth compound->serial_dilution prepare_disks Impregnate Disks with this compound compound->prepare_disks serial_dilution->inoculate_wells incubate_bmd Incubate Plate inoculate_wells->incubate_bmd read_mic Read MIC Value (Lowest concentration with no growth) incubate_bmd->read_mic place_disks Place Disks on Agar prepare_disks->place_disks inoculate_agar->place_disks incubate_dd Incubate Plate place_disks->incubate_dd measure_zone Measure Zone of Inhibition (mm) incubate_dd->measure_zone

Caption: Workflow of antimicrobial susceptibility testing.

Postulated Mechanisms of Antimicrobial Action of Chromones

Chromone_Mechanisms cluster_targets Potential Microbial Targets cluster_outcomes Antimicrobial Outcomes This compound This compound Core Structure (Natural & Synthetic Derivatives) cell_wall Cell Wall Synthesis (e.g., Transpeptidation) This compound->cell_wall dna_rep DNA Replication & Synthesis (e.g., DNA Gyrase, Topoisomerase) This compound->dna_rep protein_syn Protein Synthesis (e.g., Ribosomal machinery) This compound->protein_syn cell_membrane Cell Membrane Integrity (e.g., Ergosterol synthesis in fungi) This compound->cell_membrane bacteriostatic Bacteriostatic Effect (Inhibition of Growth) cell_wall->bacteriostatic bactericidal Bactericidal/Fungicidal Effect (Cell Death) cell_wall->bactericidal dna_rep->bactericidal protein_syn->bacteriostatic cell_membrane->bactericidal

Caption: Potential antimicrobial mechanisms of chromones.

References

Chromones as Potent Inhibitors of Superoxide Anion Generation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of various chromone derivatives on superoxide (B77818) anion generation, supported by experimental data and detailed protocols.

Superoxide anion (O₂⁻), a primary reactive oxygen species (ROS), is a key mediator in various physiological and pathological processes, including inflammation and cellular damage. The inhibition of its production is a critical therapeutic strategy for a range of diseases. Chromones, a class of heterocyclic compounds, have emerged as promising candidates for this inhibitory activity. This guide evaluates and compares the efficacy of different this compound derivatives in mitigating superoxide anion generation.

Comparative Inhibitory Effects of this compound Derivatives

The inhibitory potential of several this compound derivatives against superoxide anion generation has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. The data from multiple studies are summarized below for a clear comparison.

CompoundIC₅₀ (µM) against Superoxide Anion GenerationSource Organism/Cell LineNotes
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16) 5.0 ± 1.4Human neutrophilsA bioisostere of a phenol, demonstrating prominent anti-inflammatory effects.[1]
2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one (4) Moderate Inhibition (IC₅₀ not specified)Human neutrophilsDemonstrated a moderate inhibitory effect on superoxide anion generation.[1]
This compound 12c 290 ± 20 (in the absence of NaHCO₃)in vitro assayExhibited the most active scavenging effect against superoxide radical among the tested derivatives.[2]
300 ± 40 (in the presence of NaHCO₃ 25 mM)in vitro assay
Compound 45 7.7 ± 0.9Human neutrophilsDisplayed significant inhibition of superoxide anion generation.[3]
Compound 47 4.3 ± 0.5Human neutrophilsDisplayed significant inhibition of superoxide anion generation.[3]
Compound 48 3.3 ± 0.9Human neutrophilsDisplayed significant inhibition of superoxide anion generation.[3]
Compound 49 5.6 ± 0.8Human neutrophilsDisplayed significant inhibition of superoxide anion generation.[3]
Compound 50 3.4 ± 0.4Human neutrophilsDisplayed significant inhibition of superoxide anion generation.[3]
LY294002 (Positive Control) 1.1 ± 0.3Human neutrophilsA known inhibitor used for comparison.[3]

Experimental Protocols

The evaluation of the inhibitory effects of chromones on superoxide anion generation typically involves cellular assays using human neutrophils. A generalized protocol is outlined below.

Assay for Superoxide Anion Generation in Human Neutrophils

This assay measures the production of superoxide anion by neutrophils, which is a key process in the inflammatory response. The inhibitory effect of a compound is determined by its ability to reduce the rate of superoxide production.

Materials:

  • Human neutrophils isolated from peripheral blood.

  • Ferricytochrome c

  • Phorbol 12-myristate 13-acetate (PMA) or f-Met-Leu-Phe (fMLP) and Cytochalasin B (CB) as stimulants.

  • Test this compound derivatives.

  • Superoxide dismutase (SOD) as a positive control for inhibition.

  • Buffer solution (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • 96-well microtiter plate.

  • Spectrophotometer capable of reading absorbance at 550 nm.

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using standard methods like dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer to a final concentration of approximately 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well plate, add the neutrophil suspension.

    • Add the test this compound derivative at various concentrations.

    • Include a positive control (e.g., LY294002) and a vehicle control (e.g., DMSO).

    • Add ferricytochrome c to each well.

  • Initiation of Superoxide Production: Stimulate the neutrophils to produce superoxide anions by adding a stimulant like PMA or a combination of fMLP and Cytochalasin B.

  • Measurement: Immediately after adding the stimulant, measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of ferricytochrome c to ferrocytochrome c by superoxide anion results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of superoxide anion production from the rate of change in absorbance.

    • The inhibitory effect of the this compound derivative is calculated as the percentage reduction in the rate of superoxide production compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

The generation of superoxide in neutrophils is primarily mediated by the NADPH oxidase (NOX) enzyme complex. Understanding this pathway is crucial for interpreting the inhibitory effects of chromones.

G cluster_membrane Cell Membrane gp91phox gp91phox (NOX2) p22phox p22phox p47phox p47phox p47phox->gp91phox Active_Complex Active NOX Complex p67phox p67phox p67phox->gp91phox p40phox p40phox p40phox->gp91phox Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP Stimulant Stimulant (e.g., PMA, fMLP) PKC PKC Stimulant->PKC PKC->p47phox Phosphorylation Rac_GTP->p67phox NADP NADP+ Active_Complex->NADP Superoxide Superoxide (O₂⁻) Active_Complex->Superoxide NADPH NADPH NADPH->Active_Complex O2 O₂ O2->Active_Complex Chromones Chromones Chromones->Active_Complex Inhibition

Caption: NADPH oxidase activation pathway and the inhibitory action of chromones.

The experimental workflow for evaluating the inhibitory effects of chromones is a systematic process from compound preparation to data analysis.

G start Start: Prepare this compound Solutions isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils prepare_assay Prepare Assay Plate: - Neutrophils - Chromones - Ferricytochrome c isolate_neutrophils->prepare_assay stimulate Stimulate Superoxide Production (PMA or fMLP/CB) prepare_assay->stimulate measure Measure Absorbance at 550 nm (Kinetic Reading) stimulate->measure analyze Analyze Data: - Calculate Rate of Superoxide Production - Determine % Inhibition measure->analyze ic50 Calculate IC₅₀ Value analyze->ic50 end End: Comparative Analysis ic50->end

Caption: Experimental workflow for assessing this compound-mediated inhibition of superoxide generation.

References

Comparative Docking Analysis of Chromone Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of various chromone analogues against several key protein targets implicated in diseases such as cancer and neurodegenerative disorders. The information presented herein is based on supporting experimental and computational data, offering insights into the structure-activity relationships that govern the inhibitory potential of this versatile class of compounds.

Data Presentation: Comparative Docking and Inhibitory Activity

The following tables summarize the quantitative data from various studies, showcasing the binding affinities and inhibitory concentrations of different this compound analogues against their respective protein targets.

Table 1: Docking Scores and Binding Energies of this compound Analogues against Bcr-Abl Oncogene

Compound IDAutoDock 4 Binding Energy (kcal/mol)AutoDock Vina Binding Energy (kcal/mol)
S06-10.10-8.5
ATP (Reference)--

Data sourced from a study on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives as potential antileukemic agents[1].

Table 2: Inhibitory Activity of this compound Analogues against Acetylcholinesterase (AChE)

CompoundIC50 (nM)Inhibition Type
3-cyanothis compound (CyC)85.12 ± 6.70Non-competitive
7-amino-3-methylthis compound (AMC)103.09 ± 11.90Non-competitive
Donepezil (Reference)74.13 ± 8.30-

Data extracted from a study on substituted chromones as acetylcholinesterase inhibitors for Alzheimer's disease[2].

Table 3: Inhibitory Activity of this compound Derivatives against Sirtuin 2 (SIRT2)

CompoundIC50 (µM)
6,8-dibromo-2-pentylchroman-4-one1.5

This data is from a study on substituted chroman-4-one and this compound derivatives as selective SIRT2 inhibitors[3].

Table 4: Inhibitory Activity of this compound Derivatives against α-Glucosidase

CompoundIC50 (µM)
4-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acidModerate
Compound 6268
Compound 7>1000
Compound 8>1000
Compound 91017
Compound 10>1000
Acarbose (Positive Control)1300

This data is from a study on this compound derivatives from a marine fungus with α-glucosidase inhibitory activity[4].

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a standardized workflow for conducting comparative molecular docking studies with this compound analogues.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from a protein structure database such as the Protein Data Bank (PDB).[5]

  • Water molecules and any co-crystallized ligands are removed from the protein structure.[5]

  • Hydrogen atoms are added to the protein, and appropriate charges are assigned using a force field like AMBER ff14SB.[5]

  • The protein structure then undergoes energy minimization to resolve any steric clashes.[5]

2. Ligand Preparation:

  • The 2D structures of the this compound analogues are drawn using chemical drawing software and then converted into 3D structures.[5]

  • The ligands are optimized to find their most stable conformation, often using semi-empirical methods such as PM3.[5]

  • The prepared ligand structures are then converted to a file format compatible with the selected docking software.[5]

3. Molecular Docking Simulation:

  • A molecular docking program, such as AutoDock Vina, is used to predict the binding modes and affinities of the ligands within the active site of the target protein.[5]

  • The software calculates the binding energy for multiple conformations of each ligand, and these are ranked to identify the most favorable binding pose.[5]

4. Analysis of Results:

  • The docking results are primarily evaluated based on the predicted binding energies, where a more negative value indicates a more favorable interaction.[5]

  • The interactions between the docked ligands and the amino acid residues in the protein's active site are visualized and analyzed to identify key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity.[5]

Visualizations

Below are diagrams illustrating a typical experimental workflow for comparative docking studies and a simplified signaling pathway relevant to the anticancer activity of some this compound derivatives.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Result Analysis Result Analysis Molecular Docking->Result Analysis Lead Identification Lead Identification Result Analysis->Lead Identification

Caption: A typical experimental workflow for comparative docking studies.

signaling_pathway This compound Analogue This compound Analogue CDK4 CDK4 This compound Analogue->CDK4 inhibits p53 p53 This compound Analogue->p53 up-regulates Bcl-2 Bcl-2 This compound Analogue->Bcl-2 down-regulates Apoptosis Apoptosis p53->Apoptosis Bcl-2->Apoptosis

Caption: Simplified signaling pathway for anticancer this compound analogues.[6]

References

A Comparative Guide to the Neuroprotective Effects of Chromone Derivatives and Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The rising prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease necessitates the exploration of novel therapeutic agents. While established drugs provide symptomatic relief, their ability to halt disease progression is limited.[1] Chromone derivatives, a class of compounds with a benzo-γ-pyrone structure, are emerging as promising multi-target therapeutic candidates due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[2][3] This guide provides a comparative assessment of the neuroprotective effects of this compound derivatives against known neuroprotective drugs, supported by experimental data and detailed methodologies.

Comparative Data on Neuroprotective Efficacy

The neuroprotective potential of a compound is often evaluated by its ability to inhibit key enzymes involved in neurodegeneration, protect neuronal cells from toxic insults, and reduce oxidative stress. The following tables summarize quantitative data from various studies, comparing this compound derivatives to standard drugs or controls.

Table 1: Inhibition of Key Enzymes in Neurodegeneration

Compound/DrugTarget EnzymeIC50 ValueExperimental ModelReference
This compound Derivative 37 Acetylcholinesterase (AChE)0.09 µMIn vitro enzyme assay[2]
This compound Derivative 10 Monoamine Oxidase B (MAO-B)0.019 µMIn vitro enzyme assay[2]
This compound-lipoic acid conjugate 19 Butyrylcholinesterase (BuChE)7.55 - 8 µMIn vitro enzyme assay[2][3]
Chalcone Derivative HC4 Monoamine Oxidase B (MAO-B)0.040 µMIn vitro enzyme assay[4]
Donepezil (Aricept®) Acetylcholinesterase (AChE)Standard clinical drugFDA Approved[1]
Memantine (Namenda®) NMDA Receptor AntagonistStandard clinical drugFDA Approved[5][6]

Table 2: Neuroprotection Against Cellular Stress

Compound/DrugCellular ModelStressorKey OutcomeReference
This compound Derivatives (Diaportheones 44 & 45) SH-SY5Y neuroblastoma cellsAmyloid-β, H₂O₂Inhibited Aβ aggregation by 80% and 74% respectively; Showed neuroprotection.[2]
This compound-based Compound B22 SH-SY5Y cellsAmyloid-βRestored cell viability to 85.7% at 20 µM; Reduced ROS levels by 89.5%.[7]
This compound Derivatives (C3AACP6 & C3AACP7) Rat model of Alzheimer'sAβ₁₋₄₂ fragment injectionReduced cognitive deficit comparable to Memantine; Significantly exceeded Memantine in improving mitochondrial enzyme activity.[8][9][10]
Edaravone Acute Ischemic Stroke PatientsIschemiaMost effective for improving 7-day neurological scores (NIHSS).[11][12]
Butylphthalide (NBP) Acute Ischemic Stroke PatientsIschemiaRanked highest for improving 90-day functional outcomes (mRS score).[11][12]
Cerebrolysin & Citicoline Neuro-2A cellsOxidative DamageShowed a small but significant protective effect, enhancing cell survival.[13]

Mechanisms of Action and Signaling Pathways

This compound derivatives exert their neuroprotective effects through multiple signaling pathways, a key advantage in treating complex multifactorial diseases.[2] One of the most significant mechanisms is the activation of the Nrf2/ARE antioxidant pathway.

The Nrf2/ARE Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[14] Oxidative stress, or the presence of Nrf2 activators like many this compound derivatives, disrupts this interaction.[14][15] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[[“]][17]

Several this compound derivatives have been shown to be potent activators of this pathway.[15][18] For instance, certain this compound-donepezil hybrids demonstrated a 50-fold induction of the Nrf2/ARE pathway at a 5 µM concentration, significantly higher than the reference compound tBHQ.[14]

Caption: Activation of the Nrf2/ARE pathway by this compound derivatives.

Other modulated pathways include the PI3K/Akt/mTOR and MAPK/NF-κB signaling cascades, which are crucial for regulating cell survival, apoptosis, and neuroinflammation.[19][20]

Experimental Protocols

A standardized workflow is essential for evaluating and comparing the neuroprotective efficacy of novel compounds. The following diagram illustrates a typical in vitro screening process.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis A 1. Cell Culture (e.g., SH-SY5Y, HT22, Primary Neurons) C 3. Pre-treatment (Incubate cells with compound for 2-24h) A->C B 2. Compound Preparation (Test compounds & Controls dissolved in DMSO) B->C D 4. Induce Neurotoxicity (Add stressor, e.g., H₂O₂, Glutamate, Amyloid-β) C->D E 5. Incubation (Allow stressor to act for a defined period, e.g., 24h) D->E F 6. Assess Cell Viability (e.g., MTT Assay, LDH Assay) E->F G 7. Measure Biomarkers (e.g., ROS levels via DCFH-DA, Caspase activity, Cytokines) E->G H 8. Data Analysis (Compare treated vs. untreated groups) F->H G->H

Caption: General workflow for in vitro neuroprotection assays.
Key Experimental Methodologies

Below are detailed protocols for common assays used to generate the comparative data.[21][22][23]

1. Cell Viability Assessment (MTT Assay) This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[21]

  • Objective: To quantify the protective effect of a compound against a neurotoxin-induced cell death.

  • Materials: Neuronal cells (e.g., SH-SY5Y), 96-well plates, test compound, neurotoxin (e.g., H₂O₂), MTT reagent (5 mg/mL), DMSO.

  • Protocol:

    • Cell Seeding: Seed SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

    • Pre-treatment: Treat cells with various concentrations of the this compound derivative or known drug for a specified period (e.g., 2-24 hours).

    • Induce Toxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells (excluding the control group) and incubate for 24 hours.

    • MTT Incubation: Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[22]

2. Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay) This assay is used to quantify the level of oxidative stress within cells.

  • Objective: To determine if a compound can reduce the intracellular ROS production induced by a stressor.

  • Materials: Neuronal cells, 2′,7′-dichlorofluorescin diacetate (DCFH-DA) dye, neurotoxin, phosphate-buffered saline (PBS).

  • Protocol:

    • Follow steps 1-3 from the MTT assay protocol.

    • Induce Toxicity: Add the neurotoxic agent and incubate for the desired time.

    • Dye Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution in serum-free medium for 30 minutes in the dark.

    • Wash: Wash the cells again with PBS to remove excess dye.

    • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm). The reduction in fluorescence indicates the antioxidant capacity of the test compound.[22]

3. In Vivo Model of Alzheimer's Disease Animal models are crucial for evaluating the functional outcomes of a potential therapeutic.

  • Objective: To assess the neuroprotective effect of a compound on cognitive function in a disease model.[10]

  • Model: Alzheimer's disease can be modeled in rats by injecting Aβ₁₋₄₂ fragments directly into the CA1 region of the hippocampus.[8][10]

  • Protocol:

    • Induce Pathology: Surgically inject the Aβ₁₋₄₂ fragment into the hippocampus of the animals.

    • Treatment: Administer the test compounds (e.g., C3AACP6, C3AACP7) and the known drug (e.g., Memantine) orally for a sustained period, such as 60 days.[8][10]

    • Behavioral Assessment: Evaluate the change in cognitive deficit using behavioral tests like the Y-maze.[10]

    • Biochemical Analysis: After the treatment period, analyze the hippocampus for changes in mitochondrial enzyme activity and levels of neuroinflammatory markers (e.g., IL-6, TNF-α).[8][10]

Conclusion

The available data indicates that this compound derivatives represent a highly promising scaffold for the development of novel neuroprotective agents. Their primary advantage lies in their multi-target nature, simultaneously addressing oxidative stress, neuroinflammation, and enzymatic dysregulation.[2][3] Several this compound derivatives have demonstrated efficacy comparable or, in some aspects like mitochondrial function enhancement, superior to known drugs like Memantine in preclinical models.[8][9] While established drugs remain cornerstones of symptomatic therapy, the unique ability of chromones to modulate complex signaling networks like the Nrf2 pathway positions them as strong candidates for disease-modifying treatments in the ongoing fight against neurodegenerative disorders. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies.

References

Khellin vs. Visnagin: a comparative analysis of two natural chromones.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the physicochemical properties, pharmacological activities, and mechanisms of action of the natural chromones, khellin (B1673630) and visnagin (B192663), supported by experimental data and detailed protocols.

Khellin and visnagin are two naturally occurring furanochromones isolated from the medicinal plant Ammi visnaga.[1] Both compounds have a long history of use in traditional medicine and have been the subject of extensive scientific research due to their diverse and potent pharmacological activities.[2] This guide provides a detailed comparative analysis of khellin and visnagin, presenting quantitative data, experimental methodologies, and mechanistic insights to aid in their evaluation as potential therapeutic agents.

Physicochemical Properties

Khellin and visnagin share a common furanochromone core structure, with khellin being a methoxy (B1213986) derivative of visnagin. This structural difference results in slight variations in their physicochemical properties, which are summarized in the table below.

PropertyKhellinVisnagin
Chemical Structure 4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
Molecular Formula C₁₄H₁₂O₅C₁₃H₁₀O₄
Molecular Weight 260.24 g/mol [3]230.22 g/mol [4]
Melting Point 154-155 °C[5]142-145 °C[4][5]
Appearance Colorless, odorless, bitter-tasting needles[5]Solid[4]
Solubility Soluble in water[4]Soluble in ethanol[4]

Pharmacological Activities: A Quantitative Comparison

Both khellin and visnagin exhibit a wide range of pharmacological effects, including vasodilatory, anti-inflammatory, and anticancer activities.[2] The following tables provide a quantitative comparison of their potency in various experimental models.

Cytotoxic Activity (IC₅₀ Values)

The cytotoxic effects of khellin and visnagin have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below. Lower IC₅₀ values indicate greater cytotoxic potency.

Cell LineCancer TypeKhellin IC₅₀ (µg/mL)Visnagin IC₅₀ (µg/mL)
Hep-G2Liver Carcinoma13.3 ± 0.78[6]10.9 ± 0.68[6]
HCT 116Colon Carcinoma14.9 ± 0.97[6]12.3 ± 0.94[6]
HeLaCervical Carcinoma40.9 ± 1.28[6]35.5 ± 1.2[6]
MCF-7Breast Carcinoma13.3 ± 0.94[6]13.7 ± 0.942[6]
Herbicidal Activity (IC₅₀ Values)

Khellin and visnagin have also demonstrated phytotoxic effects, suggesting their potential as bioherbicides.

SpeciesKhellin IC₅₀ (µM)Visnagin IC₅₀ (µM)
Lactuca sativa (Lettuce)110 - 175[7]110 - 175[7]
Lemna paucicostata (Duckweed)110 - 175[7]110 - 175[7]

Mechanisms of Action

While both compounds share some mechanisms of action, such as calcium channel blocking leading to vasodilation, they exhibit differential effects on key signaling pathways.[8]

Aryl Hydrocarbon Receptor (AHR) Signaling

A significant point of differentiation between khellin and visnagin lies in their modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[2] Both compounds can activate AHR, leading to the transcription of target genes like CYP1A1.[2] However, they can also inhibit the enzymatic activity of CYP1A1, which is involved in the metabolism of xenobiotics.[2] This dual action suggests a complex regulatory role.

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Khellin Khellin AHR_complex AHR-HSP90-XAP2 Khellin->AHR_complex Visnagin Visnagin Visnagin->AHR_complex AHR_ARNT AHR-ARNT AHR_complex->AHR_ARNT Translocation XRE XRE AHR_ARNT->XRE VEGF VEGF Gene AHR_ARNT->VEGF Non-genomic pathway (Visnagin-specific) CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription PAI2 PAI-2 Gene XRE->PAI2 Transcription

Differential AHR signaling by Khellin and Visnagin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological activities of khellin and visnagin.

In Vitro Vasodilation Assay Using Aortic Rings

This assay assesses the vasodilatory effect of a compound on isolated arterial rings.

Methodology:

  • Tissue Preparation:

    • Euthanize male Wistar rats (250-300g) via cervical dislocation.

    • Carefully excise the thoracic aorta and clean it of adhering fat and connective tissue.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with fine forceps.

  • Experimental Setup:

    • Mount aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1; pH 7.4).

    • Maintain the bath at 37°C and gas with 95% O₂ and 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Apply an initial tension of 1.5 g and allow the rings to equilibrate for 60-90 minutes, changing the bath solution every 15 minutes.

  • Experimental Procedure:

    • After equilibration, contract the rings with a submaximal concentration of phenylephrine (B352888) (1 µM) or KCl (80 mM).

    • Once a stable contraction is achieved, add cumulative concentrations of the test compound (khellin or visnagin) to the organ bath.

    • Measure the relaxation response as the percentage decrease in the pre-contracted tension.

    • Calculate the IC₅₀ value (the concentration causing 50% relaxation) from the concentration-response curve.[10]

Vasodilation_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_procedure Experimental Procedure start Euthanize Rat excise Excise Thoracic Aorta start->excise clean Clean Aorta excise->clean cut Cut into Rings clean->cut mount Mount Rings in Organ Bath cut->mount equilibrate Equilibrate under Tension mount->equilibrate contract Contract with Phenylephrine/KCl equilibrate->contract add_compound Add Khellin/Visnagin contract->add_compound measure Measure Relaxation add_compound->measure calculate Calculate IC50 measure->calculate

Workflow for the in vitro vasodilation assay.
MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of khellin or visnagin.

    • Include a control group treated with the vehicle (e.g., DMSO) only.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control group.

    • Determine the IC₅₀ value (the concentration causing 50% inhibition of cell growth) from the dose-response curve.[10]

Conclusion

Khellin and visnagin, while structurally similar, exhibit distinct profiles in their physicochemical properties and pharmacological activities. Visnagin generally demonstrates slightly higher potency in cytotoxic assays against several cancer cell lines.[6] Their differential modulation of the AHR signaling pathway highlights a key area for further investigation into their specific therapeutic applications and potential for drug development. The provided experimental protocols offer a standardized framework for the continued evaluation of these promising natural compounds.

References

A Comparative Guide to the Anti-Inflammatory Pathways of Chromone Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromones, a significant class of oxygen-containing heterocyclic compounds, form the structural backbone for numerous naturally occurring molecules like flavonoids and isoflavones.[1] These scaffolds have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities, particularly their anti-inflammatory effects.[2][3] While many chromone derivatives are recognized for their therapeutic potential, their mechanisms of action are varied and class-dependent.

This guide provides an objective comparison of the anti-inflammatory pathways modulated by different classes of chromones, supported by experimental data. We will delve into their molecular targets within key inflammatory cascades, present quantitative data in a comparative format, and detail common experimental protocols for their evaluation.

Core Inflammatory Pathways Targeted by Chromones

Inflammation is a complex biological response mediated by interconnected signaling pathways. This compound derivatives primarily exert their anti-inflammatory effects by modulating the following key cascades:

  • Nuclear Factor-kappa B (NF-κB) Pathway: A pivotal regulator of inflammation, the NF-κB pathway controls the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Many chromones function by inhibiting critical steps in this pathway, such as the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[2][4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in responding to external stimuli like lipopolysaccharide (LPS).[5] Activation of these kinases leads to the expression of inflammatory mediators.[6] Different this compound classes exhibit inhibitory effects on one or more of these MAPK pathways.[5][6]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key lipid mediators of inflammation. Certain synthetic chromones have been specifically designed to inhibit these enzymes, particularly the inducible COX-2 isoform.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK p_IkBa P-IκBα IKK->p_IkBa P IkBa IκBα p65p50 p65/p50 (NF-κB) IkBa->p65p50 p65p50_active Active p65/p50 p_IkBa->IkBa Degrades DNA DNA p65p50_active->DNA Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Chromones1 Chromones Chromones1->IKK Chromones2 Chromones Chromones2->p65p50_active

Fig. 1: General NF-κB pathway with this compound inhibition points.
Comparative Data on Anti-Inflammatory Activity

The following table summarizes quantitative data from various studies, highlighting the differential activities and targets of various this compound classes.

This compound ClassCompound ExampleTarget Pathway / EnzymeKey Quantitative DataModel SystemReference(s)
Synthetic this compound DCO-6TRAF6-ASK1-p38 MAPKInhibited LPS-induced p38 phosphorylation concentration-dependentlyRAW 264.7 Macrophages[5][8]
Synthetic this compound Q7-9COX-2IC50 (PGE2) = 0.209 µMIC50 (COX-2) = 0.121 µMRAW 264.7 Macrophages[7]
Synthetic this compound Compound 5-9 (Amide)iNOSEC50 (NO inhibition) = 5.33 µMRAW 264.7 Macrophages[9]
Natural this compound From D. vandellianumNF-κBReduced TNF-α, IL-6, IL-1β production at 5-20 µMLPS-stimulated Macrophages[2]
Flavone Apigenin (B1666066) / LuteolinMAPK (JNK, p38, ERK)Inhibited MAPK signaling pathwaysIn vitro models[6]
Isoflavone Genistein (B1671435)NF-κB, STAT1Suppressed inflammation in collagen-induced arthritis modelRats[10]
Isoflavone Daidzein (B1669772)TLR2/4 signalingInhibited IL-6 and IL-8 production in a dose-dependent mannerToll-like receptor stimulated monocytes[11]

Detailed Analysis by this compound Class

Synthetic this compound Derivatives

Synthetic modifications to the this compound scaffold have enabled the development of compounds with high specificity and potency for particular inflammatory targets.

  • p38 MAPK Pathway Inhibitors: The novel derivative DCO-6 exemplifies a targeted approach. It significantly reduces the production of NO, IL-1β, and IL-6 by specifically inhibiting the Toll-like receptor 4 (TLR4)-dependent activation of p38 MAPK.[8] Its mechanism involves impairing the production of reactive oxygen species (ROS), which disrupts the formation of the upstream TRAF6-ASK1 complex required for p38 activation.[5][8] This demonstrates a precise intervention that does not affect the JNK or ERK pathways.[8]

LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS Complex TRAF6-ASK1 Complex ROS->Complex Required for formation TRAF6 TRAF6 ASK1 ASK1 p38 p38 MAPK Complex->p38 p_p38 P-p38 p38->p_p38 P Inflammation Inflammatory Response p_p38->Inflammation DCO6 DCO-6 DCO6->ROS

Fig. 2: DCO-6 inhibits the ROS-dependent TRAF6-ASK1-p38 pathway.
  • COX-2 Inhibitors: Other synthetic strategies focus on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Through molecular docking and synthesis, this compound derivatives like Q7-9 have been identified with potent COX-2 inhibitory activity, significantly lowering prostaglandin (B15479496) E2 (PGE2) production with an IC50 value of 0.121 µM.[7]

Flavonoids

Flavonoids, which include subclasses like flavones, flavonols, and flavanones, are ubiquitous in plants and are known for their broad-spectrum anti-inflammatory properties.[6][12] Their mechanisms are often pleiotropic, affecting multiple targets.

  • Multi-Pathway Modulation: Flavonoids such as kaempferol, luteolin, and apigenin exert their anti-inflammatory effects by inhibiting multiple signaling pathways, including NF-κB and the JNK, p38, and ERK MAPK pathways.[6] This broad activity allows them to downregulate a wide range of inflammatory mediators simultaneously.

Isoflavones

Mainly found in soy and legumes, isoflavones like genistein and daidzein possess a distinct structure from other flavonoids, leading to unique biological activities.[11]

  • Cytokine and NF-κB Suppression: Isoflavones have been shown to suppress inflammation by interacting with various molecular targets.[10] Genistein can reduce inflammation in arthritis models, while daidzein effectively inhibits the production of pro-inflammatory cytokines like IL-6 and IL-8 in monocytes stimulated via TLRs.[10][11] Their action often involves the downregulation of NF-κB and other transcription factors like STAT1.[10]

Experimental Protocols

The evaluation of anti-inflammatory compounds relies on standardized in vitro and in vivo assays. Below are detailed protocols for two common methods.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay

This assay is a primary screening tool to evaluate a compound's ability to inhibit the production of the pro-inflammatory mediator NO in LPS-stimulated macrophages.[13]

  • Principle: Murine macrophage cells (RAW 264.7) are stimulated with LPS to produce NO. The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent. A decrease in nitrite levels indicates potential anti-inflammatory activity.[13]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.[13]

    • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the test this compound compound for 1-2 hours.

    • Inflammation Induction: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.[13]

    • Nitrite Quantification (Griess Assay):

      • Transfer 50 µL of supernatant from each well to a new plate.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes, protected from light.[13]

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.[13]

      • Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control.

    • Cell Viability: A concurrent cell viability assay (e.g., MTT) must be performed to ensure the observed NO reduction is not due to cytotoxicity.[13]

cluster_analysis Analysis start Start step1 Seed RAW 264.7 cells in 96-well plate start->step1 step2 Pre-treat cells with This compound Compound step1->step2 step3 Induce inflammation with LPS (1 µg/mL) step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect Supernatant step4->step5 analysis1 Perform Griess Assay (Measure NO2⁻ at 540 nm) step5->analysis1 analysis2 Perform MTT Assay (Assess Cell Viability) step5->analysis2 end End analysis1->end analysis2->end

Fig. 3: Experimental workflow for in vitro NO production assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and validated model for screening acute anti-inflammatory activity.[14][15]

  • Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and well-characterized inflammatory response (edema). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

  • Methodology:

    • Animals: Use male Wistar rats (180-200g), acclimatized for at least one week.[14]

    • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac 25 mg/kg), and Test Compound groups (multiple doses).

    • Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.

    • Compound Administration: Administer the test this compound compound (e.g., intraperitoneally or orally) 1 hour before the carrageenan injection. The vehicle control group receives only the vehicle.

    • Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[14]

Conclusion

The anti-inflammatory potential of the this compound scaffold is vast and varied. While many classes converge on the inhibition of the master inflammatory regulators NF-κB and MAPKs, this guide highlights key distinctions. Synthetic chromones offer the potential for high target specificity, leading to potent inhibitors of enzymes like COX-2 or upstream kinases like ASK1. In contrast, natural chromones, including flavonoids and isoflavones, often provide a broader, multi-targeted anti-inflammatory action. Understanding these distinct molecular pathways is critical for drug development professionals aiming to select and optimize this compound-based candidates for specific inflammatory diseases. Future research should continue to focus on elucidating these precise mechanisms and evaluating the in vivo efficacy and pharmacokinetic profiles of novel derivatives.

References

Unlocking the Anticancer Potential of Chromones: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Chromones, a class of heterocyclic compounds widely found in natural products, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. This guide provides an objective comparison of the in vitro anticancer activity of various chromone derivatives against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity of this compound Derivatives

The cytotoxic effects of a wide array of this compound derivatives have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined through various cell viability assays. The following table summarizes the IC50 values of selected this compound derivatives, offering a comparative overview of their activity.

This compound DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference(s)
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate)MCF-7Breast Adenocarcinoma1.83[1]
MDA-MB-231Breast Adenocarcinoma1.90[1]
This compound-2-aminothiazole derivative 5iHL-60Promyelocytic Leukemia0.25[2]
3-Benzylideneflavanone derivative 1Caco-2Colorectal Adenocarcinoma~8–20[2][3]
Epiremisporine H (3)HT-29Colorectal Adenocarcinoma21.17 ± 4.89[4]
A549Lung Carcinoma31.43 ± 3.01[4]
Epiremisporine G (2)HT-29Colorectal Adenocarcinoma35.05 ± 3.76[4]
A549Lung Carcinoma52.30 ± 2.88[4]
Epiremisporine F (1)HT-29Colorectal Adenocarcinoma44.77 ± 2.70[4]
A549Lung Carcinoma77.05 ± 2.57[4]
This compound 11cNCI-H187Small Cell Lung Cancer36.79[2]
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549Lung CarcinomaStrong cytotoxicity[5]
Flavanone/Chromanone derivatives (compounds 1, 3, and 5)Colon Cancer Cell LinesColorectal Carcinoma10 - 30[3]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly employed to evaluate the anticancer activity of this compound derivatives.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., 100-150 µL of DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[6][9]

Cell Cycle and Apoptosis Analysis: Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large population of cells. It is widely used to determine the distribution of cells in different phases of the cell cycle and to quantify apoptosis.

Protocol for Cell Cycle Analysis:

  • Cell Preparation: Culture and treat cells with the this compound derivative for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol (B145695), typically for at least 2 hours at 4°C.[7]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), and RNase A to degrade RNA.[7]

  • Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through the modulation of various intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of targeted therapies.

Inhibition of Pro-Survival Signaling Pathways

Many this compound derivatives have been shown to inhibit key signaling pathways that promote cancer cell proliferation, survival, and metastasis. These include the MAPK, PI3K/Akt/mTOR, and STAT3 signaling cascades.[11]

Signaling_Pathway_Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound Derivatives This compound->RAF This compound->PI3K This compound->STAT3 Apoptosis_Induction cluster_pathways This compound This compound Derivatives Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow A Synthesis & Characterization of this compound Derivatives C Cytotoxicity Screening (e.g., MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies D->E I Lead Compound Identification & Further Optimization D->I F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V/PI Staining) E->G H Western Blot Analysis (Signaling Pathway Proteins) E->H F->I G->I H->I

References

A Comparative Guide to the Antioxidant Capacity of Styrylchromones and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Styrylchromones (SCs) are a unique class of phenolic compounds characterized by a styryl group attached to a chromone core.[1][2] Structurally related to flavonoids and cinnamic acid, they have garnered significant interest for their diverse biological activities, particularly their potential as potent antioxidants.[3][4] This guide provides an objective comparison of the antioxidant capacity of various styrylthis compound derivatives against other well-established flavonoids, supported by experimental data from in vitro studies.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of styrylchromones has been evaluated against various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following table summarizes the half-maximal inhibitory concentrations (IC50) of several 2-styrylchromones (2-SC) compared to the widely recognized flavonoid, quercetin, and other standards like ascorbic acid. Lower IC50 values indicate higher antioxidant potency.

Table 1: Comparative Antioxidant Capacity (IC50 Values in μM)

Compound/Derivative Superoxide (B77818) Radical (O₂•⁻) Scavenging Peroxynitrite (ONOO⁻) Scavenging Hypochlorous Acid (HOCl) Scavenging Singlet Oxygen (¹O₂) Scavenging Reference Flavonoid/Acid
2-SC 23 17.8 ± 3.8 - - - Tiron (Control): 287.7 ± 32.0[1]
2-SC 25 35 ± 2 - - - Quercetin (Control): 67 ± 7[1]
2-SC 27 30 ± 1 0.29 ± 0.02 - - Quercetin (Control): 67 ± 7[1]
Quercetin 67 ± 7 0.76 ± 0.06 - - -[1]
2-SC 19 48.9 ± 1.2 - 3.9 ± 0.2 - Propyl Gallate (Control): 24.6 ± 3.2[2]
2-SC 14 - - 5.7 ± 0.7 - Lipoic Acid (Control): 1.95 ± 0.06[1]
2-SC 22 - - 4.67 ± 0.64 >10.2 Lipoic Acid (Control): 1.95 ± 0.06[1]

| Ascorbic Acid | - | - | - | 10.2 ± 1.5 | -[1] |

Note: "-" indicates data not specified in the cited sources for that particular assay.

Studies have consistently shown that certain polyhydroxylated 2-styrylchromones are potent scavengers of reactive species, in many cases demonstrating greater efficacy than the benchmark flavonoid, quercetin.[1] For instance, in scavenging the superoxide radical (O₂•⁻), 2-SC derivatives 23 , 25 , and 27 all exhibited significantly lower IC50 values than quercetin.[1] Similarly, for peroxynitrite (ONOO⁻) scavenging, 2-SC 27 was found to be more potent than quercetin.[1]

Furthermore, specific structural features, such as a catechol group (3',4'-dihydroxy) on the B-ring of the styrylthis compound, appear to be crucial for high antioxidant activity.[1][2] Some styrylthis compound derivatives have also proven to be more potent inhibitors of Cu²⁺-induced peroxidation of low-density lipoproteins (LDL) than quercetin, highlighting their potential in preventing lipid peroxidation.[3][5]

Experimental Protocols

Reproducible and standardized methodologies are critical for the comparative assessment of antioxidant capacity. Below are detailed protocols for common in vitro antioxidant assays used to evaluate flavonoids and styrylchromones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[6][7]

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.[6]

  • Reaction Mixture : In a 96-well plate, add 20 µL of the test compound (at various concentrations) to 180 µL of the DPPH solution.[6]

  • Incubation : Incubate the plate at 37°C for 30 minutes in the dark.[6]

  • Measurement : Measure the absorbance of the solution at 515 nm using a microplate reader.[6][7] The reduction in absorbance indicates radical scavenging.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[6] The IC50 value is then determined from a plot of inhibition percentage against the compound concentration.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[6][8]

  • Reagent Preparation : Generate the ABTS•⁺ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is kept in the dark at room temperature for 12-16 hours.[6][9] Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Reaction Mixture : Mix a small volume of the test compound with a larger volume of the diluted ABTS•⁺ solution.[6]

  • Incubation : Allow the reaction to proceed for a defined time, typically around 6 minutes.[6][8]

  • Measurement : Measure the decrease in absorbance at 734 nm.[6]

  • Calculation : Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[8]

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are physiologically relevant ROS.

  • Radical Generation : Superoxide radicals are typically generated in a non-enzymatic system, such as a phenazine (B1670421) methosulfate-NADH system.

  • Detection : The reduction of nitroblue tetrazolium (NBT) to blue formazan (B1609692) by O₂•⁻ is monitored spectrophotometrically.

  • Reaction Mixture : The reaction mixture contains the test compound, NADH, NBT, and phenazine methosulfate in a suitable buffer.

  • Measurement : The absorbance is measured at approximately 560 nm. The presence of an antioxidant reduces the rate of NBT reduction.

  • Calculation : The IC50 value is determined by plotting the percentage inhibition of NBT reduction against the concentration of the test compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the general antioxidant mechanism of flavonoids and a typical experimental workflow.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Causes Neutralized Neutralized ROS Flavonoid Antioxidant (e.g., Styrylthis compound) Flavonoid->Neutralized Donates H•/e⁻ to StableRadical Stable Flavonoid Radical Flavonoid->StableRadical Becomes DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A Prepare Test Compound (Varying Concentrations) C Mix Test Compound with DPPH Solution (e.g., 20 µL + 180 µL) A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate in Dark (37°C, 30 min) C->D E Measure Absorbance at 515 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

A Comparative Guide to the Validation of Chromone-Based Compounds as Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of chromone-based compounds as potential topoisomerase inhibitors, a promising class of molecules in the development of novel anticancer therapeutics. By presenting a comparative overview of their performance against established inhibitors and detailing the requisite experimental validation protocols, this document serves as a critical resource for advancing drug discovery efforts in this domain.

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoils and knots, that arise during critical cellular processes like replication, transcription, and chromosome segregation.[1] Eukaryotic cells have two main types of these enzymes: Topoisomerase I (Topo I), which creates transient single-strand breaks in DNA to alleviate torsional stress, and Topoisomerase II (Topo II), which introduces temporary double-strand breaks to untangle DNA strands.[2] Due to their vital role in cell proliferation, topoisomerases have emerged as key targets for cancer chemotherapy. Inhibitors of these enzymes can be broadly categorized as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to cytotoxic DNA lesions, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA.[1]

The this compound scaffold has garnered significant attention as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide focuses on the validation of this compound-based compounds as topoisomerase inhibitors, offering a comparative analysis of their efficacy and a detailed overview of the experimental methodologies required for their characterization.

Quantitative Comparison of Topoisomerase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for various this compound-based compounds against Topoisomerase I and II, alongside a selection of well-established and recently developed non-chromone-based inhibitors for comparative purposes.

Table 1: Inhibitory Activity (IC50) of this compound-Based Compounds and Reference Inhibitors against Topoisomerase I

CompoundIC50 (µM)Reference
This compound Derivatives
This compound 11b1.46[3]
This compound 11c6.16[3]
Reference Inhibitors
Camptothecin (B557342)0.68[4]
Topotecan0.013 (cell-free)[5]
Irinotecan5.17 (HT-29 cells)[5]
SN-38 (active metabolite of Irinotecan)0.0088 (HT-29 cells)[6]
Belotecan-[7]

Table 2: Inhibitory Activity (IC50) of this compound-Based Compounds and Reference Inhibitors against Topoisomerase II

CompoundIC50 (µM)Reference
This compound Derivatives
Compound 9f12.11[8]
Reference Inhibitors
Etoposide (VP-16)6-45 (depending on conditions)[8]
Doxorubicin2.1 (OPM-2 cells)[9]
Mitoxantrone2.0 (cell-free)[5]
Merbarone120 (catalytic inhibitor)[5]
Amsacrine (m-AMSA)-[7]

Table 3: Cytotoxicity (IC50) of Selected Topoisomerase Inhibitors against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference | |---|---|---| | this compound 11c | KB (oral cavity cancer) | 73.32 |[3] | | this compound 11c | NCI-H187 (small cell lung cancer) | 36.79 |[3] | | Camptothecin | HT-29 (colon carcinoma) | 0.01 |[6] | | Topotecan | HT-29 (colon carcinoma) | 0.033 |[6] | | Etoposide | OPM-2 (multiple myeloma) | 131.2 |[9] | | Doxorubicin | OPM-2 (multiple myeloma) | 2.1 |[9] |

Experimental Protocols for Inhibitor Validation

Accurate and reproducible experimental data are paramount in the validation of potential drug candidates. The following sections provide detailed protocols for the key assays used to characterize topoisomerase inhibitors.

Topoisomerase I Relaxation Assay

This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. The inhibition of this activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose (B213101)

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

    • 2 µL of 10x Topo I Assay Buffer

    • 1 µL of supercoiled DNA (e.g., 0.5 µg/µL)

    • 1 µL of test compound at various concentrations (or solvent control)

    • x µL of sterile distilled water to bring the volume to 19 µL

  • Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1-2 units). Mix gently.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto the prepared agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 50-100V) until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light and capture an image. The supercoiled form migrates faster than the relaxed form.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Topoisomerase II Decatenation Assay

This assay is specific for Topoisomerase II and measures its unique ability to separate interlocked DNA circles (catenanes), typically using kinetoplast DNA (kDNA) as a substrate.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Test compound

  • Stop Solution/Loading Dye

  • Agarose, 1x TAE or TBE buffer, DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare a 1% agarose gel as described for the Topo I assay.

  • On ice, prepare reaction mixtures. For a 20 µL reaction, combine:

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 0.2 µg/µL)

    • 1 µL of test compound at various concentrations (or solvent control)

    • x µL of sterile distilled water to bring the volume to 19 µL

  • Start the reaction by adding 1 µL of human Topoisomerase II (e.g., 1-2 units). Mix gently.

  • Incubate at 37°C for 30 minutes.

  • Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto the agarose gel.

  • Run the gel and visualize the DNA bands. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Quantify the amount of decatenated DNA to determine the inhibitory effect and calculate the IC50 value.

MTT Cytotoxicity Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the processes involved in the validation of this compound-based topoisomerase inhibitors, the following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows.

Topoisomerase_Mechanism cluster_TopoI Topoisomerase I Mechanism cluster_TopoII Topoisomerase II Mechanism Supercoiled DNA_I Supercoiled DNA TopoI_binds Topo I Binds Supercoiled DNA_I->TopoI_binds Cleavage_Complex_I Single-Strand Break (Cleavage Complex) TopoI_binds->Cleavage_Complex_I Cleavage Religation_I Religation Cleavage_Complex_I->Religation_I Rotation & Relaxed_DNA_I Relaxed DNA Religation_I->Relaxed_DNA_I Inhibitor_I This compound-based Inhibitor (Poison) Inhibitor_I->Cleavage_Complex_I Stabilizes Catenated_DNA Catenated/Supercoiled DNA TopoII_binds Topo II Binds Catenated_DNA->TopoII_binds Cleavage_Complex_II Double-Strand Break (Cleavage Complex) TopoII_binds->Cleavage_Complex_II Cleavage Religation_II Religation Cleavage_Complex_II->Religation_II Strand Passage & Decatenated_DNA Decatenated/Relaxed DNA Religation_II->Decatenated_DNA Inhibitor_II This compound-based Inhibitor (Poison) Inhibitor_II->Cleavage_Complex_II Stabilizes

Caption: Mechanism of Topoisomerase I and II and Inhibition by Poisons.

Inhibitor_Validation_Workflow Start Compound Library (this compound Derivatives) In_vitro_Screening In vitro Enzyme Assay (Relaxation/Decatenation) Start->In_vitro_Screening Determine_IC50 Determine IC50 In_vitro_Screening->Determine_IC50 Cytotoxicity_Assay Cell-based Cytotoxicity Assay (e.g., MTT) Determine_IC50->Cytotoxicity_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cytotoxicity_Assay->Determine_Cellular_IC50 Mechanism_Studies Mechanism of Action Studies (e.g., DNA Damage, Cell Cycle Analysis) Determine_Cellular_IC50->Mechanism_Studies Lead_Compound Lead Compound Identified Mechanism_Studies->Lead_Compound

Caption: Experimental Workflow for Topoisomerase Inhibitor Validation.

DNA_Damage_Response Topo_Inhibitor This compound-based Topoisomerase Inhibitor Stabilized_Complex Stabilized Topo-DNA Cleavage Complex Topo_Inhibitor->Stabilized_Complex DNA_Breaks DNA Strand Breaks (Single or Double) Stabilized_Complex->DNA_Breaks Sensor_Proteins Sensor Proteins (e.g., ATM, ATR, PARP) DNA_Breaks->Sensor_Proteins activates Signal_Transduction Signal Transduction Cascade (e.g., Chk1/Chk2 phosphorylation) Sensor_Proteins->Signal_Transduction initiates Cellular_Outcomes Cell Cycle Arrest DNA Repair Apoptosis Signal_Transduction->Cellular_Outcomes leads to

Caption: DNA Damage Response Pathway Induced by Topoisomerase Inhibitors.

Conclusion

The validation of this compound-based compounds as topoisomerase inhibitors requires a systematic approach involving robust biochemical and cell-based assays. The data presented in this guide highlight the potential of the this compound scaffold in the design of novel anticancer agents targeting these essential enzymes. By providing a comparative analysis and detailed experimental protocols, this guide aims to equip researchers with the necessary information to effectively evaluate and advance promising this compound derivatives through the drug discovery pipeline. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in realizing the full therapeutic potential of this class of molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of Chromone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chromone and its derivatives is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound-containing waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. As a general precaution, these compounds should be handled as potentially hazardous substances.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[1]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: When handling powders or generating aerosols, work in a fume hood or use a certified respirator.[1][2]

Hazard Profile of this compound Derivatives

While specific toxicity data for all this compound compounds is not always available, several derivatives are classified with specific health hazards. This information underscores the importance of cautious handling and proper disposal.

Hazard ClassificationGHS CodeDescriptionCompound Example
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed3-Methylthis compound, this compound-3-carboxaldehyde
Skin Irritation (Category 2)H315Causes skin irritation3-Methylthis compound, 6-Bromothis compound
Eye Irritation (Category 2A)H319Causes serious eye irritation3-Methylthis compound, 6-Bromothis compound
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335May cause respiratory irritation3-Methylthis compound, 6-Bromothis compound

Note: Hazard codes are based on classifications for 3-Methylthis compound and 6-Bromothis compound and should be considered representative for handling related compounds where specific data is unavailable.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its derivatives must be managed as regulated chemical waste. Do not dispose of this chemical in regular trash or down the sanitary sewer. [3][4] The primary and recommended method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1][3]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for "this compound and associated contaminated materials."[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.[1][5] This prevents potentially hazardous reactions and ensures proper disposal routing.[1]

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure screw-top lid.[1][3] The container must be in good condition, with no leaks or rust.[3]

    • Ensure the container is compatible with the waste. For instance, do not use metal containers for corrosive waste.[6]

  • Waste Collection:

    • Carefully transfer all this compound waste, including solids, solutions, and contaminated materials (e.g., gloves, pipette tips, labware), into the designated container.[1][3]

    • Keep the waste container closed at all times except when adding waste.[6][7]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[3][6][7]

    • Include the date when the container is full or ready for disposal.[7]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[1]

    • This area should be secure, well-ventilated, and cool, away from heat and ignition sources.[1] Access should be limited to authorized personnel.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.[1]

    • Provide the contractor with all available information about the waste, including the chemical name and any solvents used.[1]

  • Disposal of Empty Containers:

    • Containers that held this compound are also considered hazardous waste until properly decontaminated.[3]

    • To render an empty container non-hazardous, it may need to be triple-rinsed with a suitable solvent.[3][5]

    • The rinsate must be collected and disposed of as hazardous waste.[3]

    • After proper rinsing and drying, deface or remove the original label before disposing of the container in the regular trash or recycling, according to institutional policy.[3]

Experimental Protocols

Currently, there are no established experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes.[1] Therefore, the recommended method of disposal is through a licensed hazardous waste management company.[1]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

ChromoneDisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage & Handover cluster_final Final Disposition cluster_empty Empty Container Decontamination start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Identify & Segregate Waste ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container collect Collect Solid & Liquid Waste, and Contaminated Materials container->collect seal Securely Seal Container collect->seal is_empty Original Container Empty? collect->is_empty If applicable store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS/Licensed Waste Contractor for Pickup store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end_process End of Process: Proper Disposal pickup->end_process is_empty->seal No triple_rinse Triple-Rinse with Appropriate Solvent is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->collect dispose_container Dispose of Container per Institutional Policy deface_label->dispose_container dispose_container->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe handling and disposal process for chemical compounds is paramount. This guide provides essential, procedural information for the safe management of chromone, a key building block in many pharmaceutical compounds. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are classified as irritants and are harmful if swallowed. They can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Some derivatives may also form combustible dust concentrations in the air.[6] Therefore, a comprehensive approach to personal protection is essential to minimize exposure.

The following table summarizes the necessary PPE for handling this compound:

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the chemical.[1][7]
Eye Protection Safety glasses with side-shields or tightly fitting safety gogglesProtects eyes from dust particles and splashes.[1][3][7]
Respiratory Protection Work in a chemical fume hood. If not feasible, use a NIOSH-approved N95 or equivalent dust mask.Prevents inhalation of dust or aerosols, especially when handling the solid form.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1][7]

Operational Plan: From Handling to Disposal

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Step 1: Safe Handling Procedures
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][3] Assemble all necessary PPE as specified in the table above.[1] It is also critical to have an emergency plan and spill control materials readily available.[1]

  • Weighing and Transferring: When handling the solid form of this compound, perform the task in an area with local exhaust ventilation to minimize dust generation.[1] Use a chemical-resistant spatula for transfers and avoid creating dust.[1]

  • Post-Handling: Wash your hands and any exposed skin thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the handling area.[1][8]

Step 2: Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] As it is a combustible solid, keep it away from heat and sources of ignition.[1]

Step 3: Spill Response

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, prevent the formation of dust.[1][9]

  • Carefully sweep or vacuum the spilled material and place it into a suitable, closed, and labeled container for disposal.[1][3][9]

Step 4: First-Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][6]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation persists, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[1][3] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][3] Seek immediate medical help.[1]

Disposal Plan: A Step-by-Step Protocol

Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.[1] Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2] Do not dispose of this chemical in regular trash or down the drain. [2]

  • Waste Collection:

    • Designate a Container: Use a dedicated, compatible, and clearly labeled container for this compound waste. The container should be in good condition with a secure lid.[2]

    • Segregate Waste: Do not mix this compound waste with other waste streams unless approved by your EHS office.[2] This includes contaminated materials like gloves, wipes, and pipette tips.[1]

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[7]

    • This area should be secure and have secondary containment to prevent spills.[2]

  • Container Decontamination:

    • Empty containers that held this compound are considered hazardous waste until properly decontaminated.[2]

    • To decontaminate, triple-rinse the container with a suitable solvent.[2]

    • Crucially, the rinsate must be collected and disposed of as hazardous waste. [2]

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the collection of the hazardous waste.[2]

Workflow for Safe Handling and Disposal of this compound

start Start: Receive this compound prep Step 1: Preparation - Work in Fume Hood - Assemble PPE - Prepare Spill Kit start->prep handling Step 2: Handling - Weigh and Transfer Carefully - Avoid Dust Generation prep->handling storage Step 3: Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Store Unused Chemical spill Spill Occurs handling->spill waste_collection Step 4: Waste Collection - Segregate this compound Waste - Use Labeled, Compatible Container handling->waste_collection Dispose of Contaminated Items storage->handling Retrieve for Use spill->handling No spill_response Spill Response Protocol - Evacuate - Wear PPE - Clean and Collect Waste spill->spill_response Yes spill_response->waste_collection waste_storage Step 5: Waste Storage - Designated Accumulation Area - Secondary Containment waste_collection->waste_storage disposal_pickup Step 6: Final Disposal - Contact EHS for Pickup waste_storage->disposal_pickup end End: Process Complete disposal_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromone
Reactant of Route 2
Reactant of Route 2
Chromone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.